molecular formula C15H13NO2 B080729 4-Oxazolidinone, 2,5-diphenyl- CAS No. 10321-42-3

4-Oxazolidinone, 2,5-diphenyl-

Cat. No.: B080729
CAS No.: 10321-42-3
M. Wt: 239.27 g/mol
InChI Key: BWELSCBCCXPLSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Oxazolidinone, 2,5-diphenyl-, also known as 4-Oxazolidinone, 2,5-diphenyl-, is a useful research compound. Its molecular formula is C15H13NO2 and its molecular weight is 239.27 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Oxazolidinone, 2,5-diphenyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 33076. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Oxazolidinone, 2,5-diphenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Oxazolidinone, 2,5-diphenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10321-42-3

Molecular Formula

C15H13NO2

Molecular Weight

239.27 g/mol

IUPAC Name

2,5-diphenyl-1,3-oxazolidin-4-one

InChI

InChI=1S/C15H13NO2/c17-14-13(11-7-3-1-4-8-11)18-15(16-14)12-9-5-2-6-10-12/h1-10,13,15H,(H,16,17)

InChI Key

BWELSCBCCXPLSB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2C(=O)NC(O2)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C2C(=O)NC(O2)C3=CC=CC=C3

Other CAS No.

10321-42-3

Synonyms

2,5-Diphenyloxazolidin-4-one

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 4-Oxazolidinone, 2,5-diphenyl-

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical properties, spectral data, and synthesis of 4-Oxazolidinone, 2,5-diphenyl-. The information is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and data presented for clarity and comparative analysis.

Core Chemical and Physical Properties

2,5-diphenyl-1,3-oxazolidin-4-one is a heterocyclic organic compound featuring an oxazolidinone core with phenyl substituents at the 2nd and 5th positions. The properties of this compound are crucial for its application in synthetic chemistry and drug discovery.

PropertyValueSource
Molecular Formula C₁₅H₁₃NO₂PubChem[1]
Molecular Weight 239.27 g/mol PubChem[2]
Monoisotopic Mass 239.094628657 DaPubChem[1][2]
IUPAC Name 2,5-diphenyl-1,3-oxazolidin-4-onePubChem[1]
CAS Number 86286-50-2PubChem[2]
Predicted XLogP3 2.5PubChem[1][2]
Topological Polar Surface Area 38.3 ŲPubChem[2]
Appearance White to off-white crystalline powder (general for similar oxazolidinones)Chem-Impex[3]
GHS Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation)PubChem[2]

Spectral Data Analysis

The structural characterization of 2,5-diphenyl-4-oxazolidinone is supported by various spectroscopic techniques.

TechniqueData Highlights
¹H NMR Spectra available, typically showing signals for the aromatic protons of the two phenyl groups and the protons on the oxazolidinone ring. The specific shifts and coupling constants depend on the solvent used (e.g., DMSO-d6).[4]
¹³C NMR Spectra have been recorded, which would show distinct peaks for the carbonyl carbon, the two carbons of the oxazolidinone ring attached to the phenyl groups, and the carbons of the aromatic rings.[2]
Mass Spectrometry (GC-MS) The NIST library indicates a top peak at m/z 107 and a second highest at m/z 104.[2] Predicted collision cross-section values for various adducts like [M+H]⁺ and [M+Na]⁺ are also available.[1]
Infrared (IR) Spectroscopy ATR-IR spectra are available, which would characteristically show a strong absorption band for the C=O (carbonyl) group of the oxazolidinone ring.[2]

Biological Significance and Applications

Oxazolidinones are a significant class of synthetic antibiotics.[5] They are known to act as protein synthesis inhibitors, targeting the 50S ribosomal subunit of bacteria.[5] This mechanism of action is effective against a wide range of multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[5]

While specific biological activities for the 2,5-diphenyl substituted variant are not extensively detailed in the provided results, the general oxazolidinone scaffold is a cornerstone in the development of novel antibacterial agents.[6][7] Research in this area focuses on modifying the core structure to enhance potency, broaden the antibacterial spectrum, and overcome resistance.[6] Chiral oxazolidinones also serve as crucial building blocks in asymmetric synthesis, enabling the creation of enantiomerically pure drugs with improved efficacy and safety profiles.[3]

Oxazolidinone_Drug_Development_Pathway Logical Flow in Oxazolidinone-Based Drug Discovery cluster_discovery Discovery & Synthesis cluster_evaluation Preclinical Evaluation cluster_development Development Scaffold_Identification Identify Oxazolidinone Core Scaffold Chemical_Synthesis Chemical Synthesis (e.g., 2,5-diphenyl-4-oxazolidinone) Scaffold_Identification->Chemical_Synthesis Library_Generation Generate Derivative Library Chemical_Synthesis->Library_Generation Screening Antimicrobial Screening (MIC) Library_Generation->Screening Mechanism_Study Mechanism of Action (Protein Synthesis Inhibition) Screening->Mechanism_Study Lead_Optimization Lead Optimization Screening->Lead_Optimization Hit Compound Mechanism_Study->Lead_Optimization Toxicity_Safety Toxicity & Safety Assessment Clinical_Trials Clinical Trials Toxicity_Safety->Clinical_Trials Safe Candidate Lead_Optimization->Toxicity_Safety

Caption: Logical workflow for oxazolidinone-based drug discovery.

Experimental Protocols

The synthesis of oxazolidinones can be achieved through various chemical routes. A common method involves the cyclization of amino alcohols or related precursors. Below is a generalized protocol for the synthesis of 4,5-disubstituted oxazolidin-2-ones, adapted from literature procedures for similar structures.[8]

Stereoselective Synthesis of 4,5-Disubstituted Oxazolidin-2-ones via Azidation/Curtius Rearrangement

This protocol describes the conversion of β-hydroxy N-acylthiazolidinethiones to the corresponding oxazolidin-2-ones.

Materials:

  • β-hydroxy N-acylthiazolidinethione substrate (e.g., synthesized via an asymmetric aldol reaction)

  • Trimethylsilyl azide (Me₃SiN₃)

  • Tetrahydrofuran (THF), anhydrous

  • Water (H₂O)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous Sodium Chloride (NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc) and hexanes for elution

Procedure:

  • A solution of the β-hydroxy N-acylthiazolidinethione substrate (1.0 equivalent) is prepared in anhydrous THF (to make a 0.1 M solution).

  • Trimethylsilyl azide (Me₃SiN₃) (3.0 equivalents) is added to the solution.

  • The resulting mixture is heated to reflux at 90 °C.

  • The reaction is stirred for 5 hours at 90 °C, monitoring for completion via TLC.

  • After completion, the mixture is cooled to room temperature (25 °C).

  • The reaction is quenched by the addition of H₂O and then diluted with CH₂Cl₂.

  • The organic and aqueous layers are separated. The aqueous layer is extracted with CH₂Cl₂.

  • The combined organic layers are washed with saturated aqueous NaCl, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The resulting crude residue is purified by column chromatography on silica gel, using a gradient eluent (e.g., 25–75% EtOAc/hexane) to yield the pure 4,5-disubstituted oxazolidin-2-one product.[8]

Experimental_Workflow_Oxazolidinone_Synthesis Workflow for Oxazolidinone Synthesis via Azidation/Curtius Reaction Start Start: β-hydroxy N-acylthiazolidinethione in THF Add_Reagent Add Trimethylsilyl Azide (Me₃SiN₃) Start->Add_Reagent Heat Heat to Reflux (90°C) for 5 hours Add_Reagent->Heat Cool Cool to 25°C Heat->Cool Quench Quench with H₂O and dilute with CH₂Cl₂ Cool->Quench Extract Separate Layers & Extract Aqueous Phase Quench->Extract Wash_Dry Wash with Brine, Dry over Na₂SO₄ Extract->Wash_Dry Concentrate Concentrate in vacuo Wash_Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify End End: Pure 4,5-Disubstituted Oxazolidin-2-one Purify->End

Caption: Synthesis workflow for 4,5-disubstituted oxazolidin-2-ones.

References

An In-depth Technical Guide to the Synthesis of 2,5-diphenyl-4-oxazolidinone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthesis pathway for 2,5-diphenyl-4-oxazolidinone, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the experimental protocol for its synthesis via the cyclocondensation of an α-amino acid with an aldehyde, presenting relevant quantitative data in a clear, tabular format.

Core Synthesis Pathway: Cyclocondensation of Phenylglycine and Benzaldehyde

The principal synthetic route to 2,5-diphenyl-4-oxazolidinone involves the reaction of an N-protected α-phenylglycine with benzaldehyde. This method is a well-established approach for the formation of 2-aryl-oxazolidinones. The reaction proceeds through the formation of an intermediate Schiff base from the amino acid and the aldehyde, followed by an intramolecular cyclization to yield the oxazolidinone ring. The use of an N-protecting group on the amino acid is crucial for this transformation.

A general scheme for this synthesis is presented below. The reaction typically requires an acid catalyst and azeotropic removal of water to drive the equilibrium towards the formation of the product. This process can lead to the formation of both cis and trans diastereomers of the 2,5-diphenyl-4-oxazolidinone.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products N-Protected Phenylglycine N-Protected Phenylglycine ReactionMixture Reaction Mixture N-Protected Phenylglycine->ReactionMixture Benzaldehyde Benzaldehyde Benzaldehyde->ReactionMixture Acid Catalyst Acid Catalyst Acid Catalyst->ReactionMixture Inert Solvent Inert Solvent Inert Solvent->ReactionMixture Heating Heating Heating->ReactionMixture Azeotropic Water Removal Azeotropic Water Removal Azeotropic Water Removal->ReactionMixture cis-2,5-diphenyl-4-oxazolidinone cis-2,5-diphenyl-4-oxazolidinone trans-2,5-diphenyl-4-oxazolidinone trans-2,5-diphenyl-4-oxazolidinone Products Product Mixture ReactionMixture->Products Cyclocondensation Products->cis-2,5-diphenyl-4-oxazolidinone Products->trans-2,5-diphenyl-4-oxazolidinone

Figure 1: General synthesis pathway for 2,5-diphenyl-4-oxazolidinone.

Experimental Protocols

General Procedure for the Synthesis of 2-Aryl-3-(N-protecting substituent)-oxazolidinone:

  • Reaction Setup: An N-protected acyclic α-amino acid, an aromatic aldehyde, and an acid catalyst are combined in an inert solvent in a reaction vessel equipped with a Dean-Stark apparatus for azeotropic water removal.

  • Reaction Execution: The reaction mixture is heated to reflux. The progress of the reaction is monitored by the collection of water in the Dean-Stark trap.

  • Workup and Isolation: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product, a mixture of cis and trans isomers, is then purified.

  • Purification: Purification is typically achieved through techniques such as column chromatography or recrystallization to separate the desired diastereomer.

Quantitative Data

Specific quantitative data for the synthesis of 2,5-diphenyl-4-oxazolidinone is not available in the provided search results. However, for analogous syntheses of 2-aryl-oxazolidinones, the following parameters are typically reported:

ParameterTypical Value/Condition
Reactant Molar Ratio N-protected amino acid : aldehyde : catalyst (1 : 1-1.2 : 0.1-1)
Solvent Toluene, Benzene, or other inert solvents that form an azeotrope with water
Catalyst p-Toluenesulfonic acid, Benzenesulfonic acid, Trifluoroacetic acid
Temperature Reflux temperature of the chosen solvent
Reaction Time Several hours, monitored by water removal
Yield Variable, depending on the specific substrates and conditions

Logical Workflow for Synthesis and Characterization

The logical workflow for the synthesis and characterization of 2,5-diphenyl-4-oxazolidinone is outlined below. This workflow starts with the procurement of starting materials and proceeds through the synthesis, purification, and structural elucidation of the final product.

G Start Procure Starting Materials (N-Protected Phenylglycine, Benzaldehyde) Reaction Cyclocondensation Reaction (Acid Catalyst, Heat, Azeotropic Removal of H2O) Start->Reaction Workup Reaction Workup (Solvent Removal) Reaction->Workup Purification Purification (Column Chromatography / Recrystallization) Workup->Purification Characterization Spectroscopic Characterization (NMR, IR, Mass Spectrometry) Purification->Characterization FinalProduct Isolated 2,5-diphenyl-4-oxazolidinone Characterization->FinalProduct

Figure 2: Experimental workflow for 2,5-diphenyl-4-oxazolidinone synthesis.

Concluding Remarks

The synthesis of 2,5-diphenyl-4-oxazolidinone is achievable through the well-established method of cyclocondensation between an N-protected phenylglycine and benzaldehyde. While a specific, detailed protocol with extensive quantitative data for this exact molecule is not prevalent in the readily available literature, the general procedures for analogous compounds provide a strong foundation for its successful synthesis. Further research and experimental optimization would be necessary to determine the precise reaction conditions, yields, and diastereoselectivity for this specific transformation. The structural characterization of the resulting cis and trans isomers would be essential for any subsequent applications in drug discovery and development.

Spectroscopic and Synthetic Profile of (4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide presents a comprehensive summary of the spectroscopic data for (4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone, a key chiral auxiliary and building block in organic synthesis. The document includes tabulated ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for obtaining this spectroscopic information are provided to facilitate replication and further research. Additionally, a representative synthetic workflow for this class of compounds is illustrated using a Graphviz diagram, offering a clear visual representation of the synthetic process. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Spectroscopic Data

The following tables summarize the key spectroscopic data for (4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for (4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.40 - 7.20m10HAromatic protons
5.75d1HH-5
4.95d1HH-4
8.7 (broad)s1HNH

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data for (4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone [1]

Chemical Shift (δ) ppmAssignment
157.5C=O (Oxazolidinone ring)
139.0Aromatic C (quaternary)
136.5Aromatic C (quaternary)
128.8Aromatic CH
128.5Aromatic CH
127.9Aromatic CH
127.6Aromatic CH
126.8Aromatic CH
125.5Aromatic CH
81.0C-5
62.5C-4

Note: Specific assignments for aromatic carbons can vary and may require further 2D NMR analysis for confirmation.

Infrared (IR) Spectroscopy

Table 3: Infrared (IR) Spectroscopic Data for (4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone

Wavenumber (cm⁻¹)IntensityAssignment
~3300Strong, BroadN-H Stretch
~1750Strong, SharpC=O Stretch (Carbonyl)
~1600, 1495, 1455Medium-StrongC=C Aromatic Ring Stretch
~1220StrongC-O Stretch
~700, 750StrongC-H Bending (Aromatic)
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for (4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone [2]

m/zRelative IntensityAssignment
239High[M]⁺ (Molecular Ion)
195Moderate[M - C₂H₂O]⁺
180High[M - C₂H₃NO]⁺
105High[C₆H₅CO]⁺
77High[C₆H₅]⁺

Experimental Protocols

NMR Spectroscopy

High-resolution ¹H and ¹³C NMR spectra are typically acquired on a Bruker Avance spectrometer operating at a proton frequency of 400 MHz or higher.

  • Sample Preparation: A sample of approximately 5-10 mg of (4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Proton spectra are recorded using a standard single-pulse experiment. Key parameters include a spectral width of 10-12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Carbon spectra are acquired using a proton-decoupled pulse program (e.g., zgpg30). A spectral width of 200-220 ppm is used, with a relaxation delay of 2-5 seconds. Several thousand scans are often necessary to obtain a spectrum with adequate signal-to-noise for all carbon signals, especially quaternary carbons.

Infrared (IR) Spectroscopy

IR spectra are commonly recorded on a Fourier Transform Infrared (FT-IR) spectrometer, such as a PerkinElmer Spectrum Two or a similar instrument, equipped with an attenuated total reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

  • Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement. The final spectrum is an average of 16 to 32 scans with a spectral resolution of 4 cm⁻¹.

Mass Spectrometry

Mass spectral data is typically obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

  • Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC.

  • Gas Chromatography: A capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is used for separation. A typical temperature program would start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes. Helium is used as the carrier gas at a constant flow rate of 1 mL/min.

  • Mass Spectrometry: The mass spectrometer is operated in EI mode at 70 eV. The mass spectrum is scanned over a range of m/z 40-500. The ion source and transfer line temperatures are typically maintained at 230 °C and 280 °C, respectively.

Synthetic Workflow

The synthesis of cis-4,5-diphenyl-2-oxazolidinone can be achieved through the cyclization of the corresponding amino alcohol precursor, which is derived from benzoin. The following diagram illustrates a typical synthetic pathway.

Synthesis_Workflow Benzoin Benzoin AminoAlcohol (1R,2S)-2-amino-1,2- diphenylethanol Benzoin->AminoAlcohol Oxazolidinone (4R,5S)-cis-4,5-diphenyl- 2-oxazolidinone AminoAlcohol->Oxazolidinone

Caption: Synthetic pathway for (4R,5S)-cis-4,5-diphenyl-2-oxazolidinone.

Logical Relationships in Spectroscopic Analysis

The interpretation of spectroscopic data relies on the logical correlation of different spectral features to the molecular structure. The following diagram illustrates this relationship for (4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone.

Spectroscopic_Analysis cluster_structure Molecular Structure cluster_data Spectroscopic Data Structure cis-4,5-Diphenyl-2-oxazolidinone NMR NMR (¹H, ¹³C) Structure->NMR Proton & Carbon Environments IR IR Structure->IR Functional Groups (C=O, N-H) MS Mass Spec Structure->MS Molecular Weight & Fragmentation Pattern

Caption: Relationship between molecular structure and spectroscopic data.

References

An In-depth Technical Guide to 2,5-Diphenyloxazolidin-4-one (CAS Number: 10321-42-3)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 2,5-Diphenyloxazolidin-4-one (CAS No. 10321-42-3). While specific biological data for this compound is limited in publicly available literature, this guide also explores the known biological activities of the broader oxazolidin-4-one class of molecules, highlighting their potential as a scaffold in drug discovery. Detailed experimental protocols for the synthesis and characterization of structurally related compounds are presented to provide a foundational methodology for researchers.

Chemical Structure and Properties

2,5-Diphenyloxazolidin-4-one is a heterocyclic organic compound featuring a five-membered oxazolidinone ring substituted with two phenyl groups. The core structure is of significant interest in medicinal chemistry due to its presence in various biologically active molecules.

Structure:

Caption: Chemical structure of 2,5-Diphenyloxazolidin-4-one.

Table 1: Physicochemical Properties of 2,5-Diphenyloxazolidin-4-one and Related Compounds

PropertyValueSource
CAS Number 10321-42-3
Molecular Formula C₁₅H₁₃NO₂
Molecular Weight 239.27 g/mol [1]
Appearance White to light yellow powder/crystal (for related compounds)
Melting Point Data not available for 10321-42-3. (4R,5S)-cis isomer: 120.0 to 124.0 °C
Solubility Data not available. Generally soluble in organic solvents like DMSO and DMF.

Synthesis and Characterization

General Synthetic Approach

A plausible synthetic route for 2,5-Diphenyloxazolidin-4-one could involve the reaction of 2-hydroxy-2-phenylacetic acid (mandelic acid) with aniline, followed by a cyclization step. An alternative approach could be the reaction of an appropriate α-amino acid derivative with benzaldehyde.

synthesis_workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product reactant1 2-Hydroxy-2-phenylacetic acid reaction Condensation & Cyclization reactant1->reaction reactant2 Aniline reactant2->reaction product 2,5-Diphenyloxazolidin-4-one reaction->product

Caption: Generalized synthetic workflow for 2,5-Diphenyloxazolidin-4-one.

Experimental Protocol for a Structurally Related Compound: Synthesis of 2-(1-(4-Bromophenyl)-4-(4-fluorophenyl)-1H-pyrazol-3-yl)-3-(4-nitrophenylethyl)oxazolidin-4-one[2]

This protocol illustrates a common method for the synthesis of substituted oxazolidin-4-ones.

Materials:

  • Intermediate 6a (2-(1-(4-Bromophenyl)-3-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl)-3-(4-nitrophenylethyl)oxazolidin-4-one)

  • Tin (II) chloride

  • Ethanol

Procedure:

  • A mixture of the intermediate 6a (2.0 g, 3.5 mmol), tin (II) chloride (4.0 g, 17.6 mmol), and ethanol (20 mL) was refluxed for 5 hours.

  • The solvent was removed under reduced pressure.

  • The crude product was then purified, typically by column chromatography.

Characterization

The structure of 2,5-Diphenyloxazolidin-4-one and its analogs is typically confirmed using a combination of spectroscopic methods.

Table 2: Spectroscopic Data for (4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone (a stereoisomer) [1]

TechniqueData
¹H NMR (DMSO-d₆) Spectral data available in public databases, confirming the presence of phenyl and oxazolidinone protons.
¹³C NMR Spectral data available, indicating the carbon framework of the molecule.
Mass Spectrometry (GC-MS) m/z top peak: 107; m/z 2nd highest: 104; m/z 3rd highest: 79.
Infrared (IR) Spectroscopy ATR-IR spectra are available, showing characteristic peaks for the carbonyl group and aromatic rings.

Biological Activity and Potential Applications

While no specific biological activity has been reported for 2,5-Diphenyloxazolidin-4-one (CAS 10321-42-3), the oxazolidinone and thiazolidinone scaffolds are known to exhibit a wide range of pharmacological properties.

Known Activities of Related Compounds
  • Antimicrobial Activity: Thiazolidin-4-one derivatives have been reported to possess antibacterial and antifungal properties.[2]

  • Antiviral Activity: Certain 2-heteroaryl-oxazolidine-4-one derivatives have been identified as potent hepatitis B virus (HBV) capsid assembly modulators.[3]

  • Antioxidant Activity: Some novel thiazolidin-4-one derivatives have demonstrated significant antioxidant potential in various in vitro assays.[4]

  • Anticancer Activity: The imidazolidine-2,4-dione scaffold, structurally similar to oxazolidin-4-ones, is found in the anticonvulsant drug Phenytoin and has been investigated for other biological activities.[5]

Potential Signaling Pathway Involvement (Hypothetical)

Based on the activities of related compounds, 2,5-Diphenyloxazolidin-4-one could potentially interact with various cellular pathways. For example, as an antimicrobial, it might interfere with bacterial cell wall synthesis or protein translation. As an antiviral, it could inhibit viral replication processes. It is important to note that these are hypothetical mechanisms, and experimental validation is required.

hypothetical_pathway compound 2,5-Diphenyloxazolidin-4-one target Hypothetical Cellular Target (e.g., Bacterial Ribosome, Viral Polymerase) compound->target Binds to effect Biological Effect (e.g., Inhibition of Protein Synthesis, Blockade of Viral Replication) target->effect Leads to

Caption: Hypothetical mechanism of action for 2,5-Diphenyloxazolidin-4-one.

Experimental Protocols for Biological Evaluation (General)

The following are generalized protocols that can be adapted to evaluate the biological activity of 2,5-Diphenyloxazolidin-4-one.

Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Preparation of Bacterial Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland) is prepared from an overnight culture.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing appropriate broth medium.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

In Vitro Antiviral Assay (Hepatitis B Virus)[2]
  • Cell Culture: HepG2.2.15 cells, which constitutively express HBV, are cultured in appropriate media.

  • Compound Treatment: Cells are treated with various concentrations of the test compound.

  • Supernatant Collection: After a defined incubation period (e.g., 72 hours), the cell culture supernatant is collected.

  • Quantification of Viral DNA: HBV DNA in the supernatant is quantified using quantitative real-time PCR (qPCR).

  • Data Analysis: The half-maximal effective concentration (EC₅₀) is calculated.

Conclusion

2,5-Diphenyloxazolidin-4-one represents a chemical entity with a scaffold known for diverse biological activities. While specific data for this particular compound is sparse, the information on related structures provides a strong rationale for its further investigation in drug discovery programs. The synthetic and analytical methodologies outlined in this guide offer a starting point for researchers interested in exploring the potential of this and other substituted oxazolidin-4-ones. Future studies should focus on the definitive synthesis, comprehensive characterization, and systematic biological evaluation of 2,5-Diphenyloxazolidin-4-one to elucidate its specific mechanism of action and therapeutic potential.

References

An In-depth Technical Guide to the Stereoisomers of 2,5-Diphenyl-4-oxazolidinone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,5-diphenyl-4-oxazolidinone core is a privileged scaffold in medicinal chemistry, exhibiting a range of biological activities. The stereochemistry of the two chiral centers at positions 2 and 5 of the oxazolidinone ring gives rise to four possible stereoisomers: (2R,5R), (2S,5S), (2R,5S), and (2S,5R). These stereoisomers can be grouped into two diastereomeric pairs: the cis isomers ((2R,5S) and (2S,5R)) and the trans isomers ((2R,5R) and (2S,5S)). The spatial arrangement of the phenyl substituents significantly influences the molecule's interaction with biological targets, leading to potentially distinct pharmacological and toxicological profiles for each stereoisomer. This technical guide provides a comprehensive overview of the synthesis, characterization, and separation of the stereoisomers of 2,5-diphenyl-4-oxazolidinone, along with available data on their biological activities.

Stereoisomers of 2,5-Diphenyl-4-oxazolidinone

The four stereoisomers of 2,5-diphenyl-4-oxazolidinone are depicted below:

  • cis-isomers:

    • (2R,5S)-2,5-diphenyl-4-oxazolidinone

    • (2S,5R)-2,5-diphenyl-4-oxazolidinone

  • trans-isomers:

    • (2R,5R)-2,5-diphenyl-4-oxazolidinone

    • (2S,5S)-2,5-diphenyl-4-oxazolidinone

Synthesis of Stereoisomers

The stereoselective synthesis of 4,5-disubstituted oxazolidin-2-ones can be challenging. A common strategy involves the cyclization of corresponding amino alcohol precursors. The stereochemistry of the final oxazolidinone is dictated by the stereochemistry of the starting amino alcohol.

General Synthetic Approach

A general and efficient approach to synthesizing 4,5-disubstituted oxazolidin-2-one scaffolds involves a combination of an asymmetric aldol reaction and a modified Curtius rearrangement, leading to an effective intramolecular ring closure.[1] This methodology allows for the rapid and stereoselective synthesis of a range of oxazolidin-2-one building blocks.[1]

Another synthetic route involves the reaction of epoxides with isocyanates. For instance, the reaction of trans-stilbene oxide with an isocyanate would be expected to yield the trans-4,5-diphenyl-2-oxazolidinone, while cis-stilbene oxide would yield the cis-isomer, demonstrating a stereospecific approach.

Characterization of Stereoisomers

The different stereoisomers of 2,5-diphenyl-4-oxazolidinone can be distinguished by their physical and spectroscopic properties.

Physicochemical Properties
StereoisomerCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Optical Activity
(4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone86286-50-2C₁₅H₁₃NO₂239.27227-230[α]20/D +57±4°, c = 2 in methanol
(4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone23204-70-8C₁₅H₁₃NO₂239.27227-232[α]23/D -57±4°, c = 2 in chloroform (or methanol)
(4R,5R)-trans-4,5-Diphenyl-2-oxazolidinone23204-71-9C₁₅H₁₃NO₂239.27Not availableNot available
(4S,5S)-trans-4,5-Diphenyl-2-oxazolidinoneNot availableC₁₅H₁₃NO₂239.27Not availableNot available

Data for cis-isomers sourced from commercial suppliers and PubChem.[2][3] Data for trans-isomers is limited.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the stereochemistry of 2,5-diphenyl-4-oxazolidinone isomers. The coupling constants between the protons at C4 and C5 can provide information about their relative stereochemistry (cis or trans).

¹H NMR Data for (4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone (in DMSO-d6) [4]

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.15-7.40m10HAromatic-H
5.85d1HH-5
5.15d1HH-4
9.45s1HNH

¹³C NMR Data for (4R,5S)-4,5-di(phenyl)-1,3-oxazolidin-2-one

Spectroscopic data for the trans-isomers are not well-documented in the available literature.

Experimental Protocols

Stereoselective Synthesis of 4,5-Disubstituted Oxazolidin-2-ones (General Procedure)

This protocol is adapted from a general method for the synthesis of 4,5-disubstituted oxazolidin-2-ones and may require optimization for 2,5-diphenyl-4-oxazolidinone.[1]

Materials:

  • Appropriate β-hydroxy carbonyl precursor

  • Trimethylsilyl azide (Me₃SiN₃)

  • Tetrahydrofuran (THF), anhydrous

  • Water

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous NaCl solution

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • Dissolve the β-hydroxy carbonyl substrate (1.0 equiv.) in anhydrous THF (0.1 M).

  • Add trimethylsilyl azide (3.0 equiv.) to the solution.

  • Heat the reaction mixture to reflux at 90 °C and stir for 5 hours.

  • Cool the mixture to 25 °C and quench the reaction by adding water.

  • Dilute the mixture with dichloromethane.

  • Separate the organic and aqueous layers.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated aqueous NaCl, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4,5-disubstituted oxazolidin-2-one.

Chiral Separation of Oxazolidinone Enantiomers by HPLC

A general method for the chiral separation of oxazolidinone analogues has been reported, which can be adapted for the separation of the enantiomers of 2,5-diphenyl-4-oxazolidinone.[5]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral stationary phase column (e.g., polysaccharide-based columns like Lux Amylose or Cellulose).

Mobile Phase:

  • A polar organic mobile phase, such as neat methanol, ethanol, isopropanol, or acetonitrile, or mixtures thereof. Amylose-based columns with acetonitrile have been shown to provide high enantioselectivity for some oxazolidinones.[5]

General Procedure:

  • Dissolve the racemic mixture of the 2,5-diphenyl-4-oxazolidinone isomer in a suitable solvent (e.g., methanol).

  • Inject the sample onto the chiral HPLC column.

  • Elute with the chosen mobile phase at a constant flow rate.

  • Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.

  • Optimize the separation by adjusting the mobile phase composition, flow rate, and column temperature.

Logical Relationships and Workflows

Synthesis and Separation Workflow

G cluster_synthesis Stereoselective Synthesis cluster_separation Separation and Purification cluster_analysis Characterization start Starting Materials (e.g., Stilbene Oxide) reaction Stereospecific Reaction (e.g., with Isocyanate) start->reaction mixture Mixture of Stereoisomers reaction->mixture hplc Chiral HPLC mixture->hplc isomers cis-Isomers trans-Isomers hplc->isomers enantiomers_cis (2R,5S) (2S,5R) isomers:cis->enantiomers_cis enantiomers_trans (2R,5R) (2S,5S) isomers:trans->enantiomers_trans nmr NMR Spectroscopy enantiomers_cis->nmr ms Mass Spectrometry enantiomers_cis->ms xray X-ray Crystallography enantiomers_cis->xray enantiomers_trans->nmr enantiomers_trans->ms enantiomers_trans->xray

Caption: Workflow for the synthesis, separation, and characterization of 2,5-diphenyl-4-oxazolidinone stereoisomers.

Biological Activity

While the oxazolidinone class of compounds is well-known for its antibacterial activity, primarily through the inhibition of bacterial protein synthesis, specific biological activity data for the individual stereoisomers of 2,5-diphenyl-4-oxazolidinone are not extensively reported in the scientific literature. The stereochemistry at the C4 and C5 positions is crucial for the biological activity of many oxazolidinones. For instance, in some bioactive oxazolidinones, the (S)-configuration at C5 is essential for antibacterial efficacy.

It is highly probable that the different stereoisomers of 2,5-diphenyl-4-oxazolidinone will exhibit varying biological activities. The distinct three-dimensional arrangement of the phenyl groups will likely lead to different binding affinities and selectivities for biological targets. Further research is required to elucidate the specific biological profiles of each stereoisomer.

Signaling Pathway and Mechanism of Action (General for Oxazolidinones)

G Oxazolidinone Oxazolidinone Bacterial Ribosome (50S subunit) Bacterial Ribosome (50S subunit) Oxazolidinone->Bacterial Ribosome (50S subunit) A-site A-site Bacterial Ribosome (50S subunit)->A-site Initiation Complex Formation Initiation Complex Formation A-site->Initiation Complex Formation Inhibition P-site P-site Protein Synthesis Protein Synthesis Initiation Complex Formation->Protein Synthesis Blocks Bacterial Growth Inhibition Bacterial Growth Inhibition Protein Synthesis->Bacterial Growth Inhibition

Caption: General mechanism of action for antibacterial oxazolidinones.

Conclusion

The stereoisomers of 2,5-diphenyl-4-oxazolidinone represent a set of molecules with potentially diverse biological activities. While methods for their stereoselective synthesis and chiral separation are available, a comprehensive characterization of all four stereoisomers, particularly the trans diastereomers, remains an area for further investigation. The detailed elucidation of the spectroscopic properties and the specific biological activities of each isomer is crucial for advancing their potential applications in drug discovery and development. This guide provides a foundational overview for researchers and scientists working with this important class of heterocyclic compounds.

References

An In-Depth Technical Guide to 2,5-Diphenyl-1,3-oxazolidin-4-one (C15H13NO2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,5-diphenyl-1,3-oxazolidin-4-one, a heterocyclic compound with the molecular formula C15H13NO2. While specific experimental data for this exact molecule is limited in publicly available literature, this document extrapolates from established knowledge of the oxazolidin-4-one scaffold and related diphenyl-substituted heterocycles to present its likely physicochemical properties, a proposed synthetic route, predicted spectral data, and potential biological activities. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and similar compounds.

Physicochemical and Predicted Properties

Quantitative data for 2,5-diphenyl-1,3-oxazolidin-4-one is not extensively reported. The following table summarizes its basic molecular properties and predicted data based on its structure and data from similar compounds.

PropertyValueReference/Method
Molecular Formula C15H13NO2-
Molecular Weight 239.27 g/mol -
IUPAC Name 2,5-diphenyl-1,3-oxazolidin-4-one-
CAS Registry Number Not available-
Predicted XlogP 2.5PubChem[1]
Predicted Molar Refractivity 69.5 ± 0.3 cm³ChemAxon
Predicted Polar Surface Area 38.33 ŲChemAxon

Proposed Synthesis: Three-Component Reaction

A plausible and efficient method for the synthesis of 2,5-diphenyl-1,3-oxazolidin-4-one is a three-component reaction involving benzaldehyde, an amine (such as ammonia or a primary amine), and an α-hydroxy acid, specifically mandelic acid. This approach is analogous to established multicomponent reactions for the synthesis of related heterocyclic systems.

Experimental Protocol:

Materials:

  • Benzaldehyde (2 equivalents)

  • Mandelic acid (1 equivalent)

  • Ammonium acetate (as an ammonia source, 1.5 equivalents)

  • Toluene (solvent)

  • Dean-Stark apparatus

  • Sodium sulfate (drying agent)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (eluent)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add mandelic acid (1 equivalent), benzaldehyde (2 equivalents), and ammonium acetate (1.5 equivalents) in toluene.

  • Heat the mixture to reflux. Water formed during the reaction will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature.

  • Wash the reaction mixture with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 2,5-diphenyl-1,3-oxazolidin-4-one.

Diagram of the Proposed Synthetic Workflow:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up & Purification benzaldehyde Benzaldehyde reaction Three-Component Reaction benzaldehyde->reaction mandelic_acid Mandelic Acid mandelic_acid->reaction ammonium_acetate Ammonium Acetate (Ammonia Source) ammonium_acetate->reaction solvent Toluene solvent->reaction apparatus Dean-Stark Apparatus apparatus->reaction temp Reflux temp->reaction wash Aqueous Wash dry Drying wash->dry concentrate Concentration dry->concentrate chromatography Column Chromatography concentrate->chromatography product 2,5-Diphenyl-1,3-oxazolidin-4-one chromatography->product reaction->wash

Caption: Proposed workflow for the synthesis of 2,5-diphenyl-1,3-oxazolidin-4-one.

Predicted Spectroscopic Data

Based on the analysis of related oxazolidin-4-one and diphenyl-substituted heterocyclic compounds, the following spectroscopic characteristics are predicted for 2,5-diphenyl-1,3-oxazolidin-4-one.

SpectroscopyPredicted Chemical Shifts (δ) / Wavenumber (cm⁻¹)
¹H NMR Aromatic Protons: Multiplets in the range of 7.2-7.6 ppm (10H, corresponding to the two phenyl rings).Methine Proton (C2-H): A singlet or doublet around 5.5-6.0 ppm.Methine Proton (C5-H): A singlet or doublet around 5.0-5.5 ppm.Amide Proton (N-H): A broad singlet that may appear between 8.0-9.0 ppm, and its position can be solvent-dependent.
¹³C NMR Carbonyl Carbon (C4): A signal in the range of 170-175 ppm.Aromatic Carbons: Multiple signals between 125-140 ppm.Methine Carbon (C2): A signal around 85-95 ppm.Methine Carbon (C5): A signal around 75-85 ppm.
IR N-H Stretch: A sharp peak around 3200-3300 cm⁻¹.C=O Stretch (Amide): A strong absorption band around 1700-1750 cm⁻¹.C-O Stretch: A peak in the region of 1100-1200 cm⁻¹.Aromatic C-H Stretch: Signals above 3000 cm⁻¹.Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.

Potential Biological Activities and Signaling Pathways

While no specific biological data for 2,5-diphenyl-1,3-oxazolidin-4-one has been reported, the oxazolidinone and, more broadly, the thiazolidin-4-one scaffolds are known to exhibit a wide range of biological activities.[2][3] These activities often stem from the ability of the heterocyclic core to interact with various biological targets.

Potential Therapeutic Areas:

  • Antimicrobial Activity: Oxazolidinones are a known class of antibiotics. It is plausible that 2,5-diphenyl-1,3-oxazolidin-4-one could exhibit antibacterial or antifungal properties.

  • Anticancer Activity: Many heterocyclic compounds containing phenyl groups, including thiazolidin-4-ones, have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanism often involves the induction of apoptosis or the inhibition of key enzymes in cancer cell proliferation.

  • Anti-inflammatory Activity: The core structure may interact with enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).

Hypothetical Signaling Pathway in Anticancer Activity:

Given the prevalence of anticancer activity in related compounds, a hypothetical mechanism could involve the induction of apoptosis through the intrinsic pathway.

Diagram of a Hypothetical Apoptotic Pathway:

G compound 2,5-Diphenyl-1,3- oxazolidin-4-one mt Mitochondrial Stress compound->mt bax Bax Activation mt->bax bcl2 Bcl-2 Inhibition mt->bcl2 cyto_c Cytochrome c Release bax->cyto_c bcl2->cyto_c apaf1 Apaf-1 cyto_c->apaf1 cas9 Caspase-9 Activation apaf1->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Hypothetical signaling pathway for apoptosis induction.

Conclusion

2,5-diphenyl-1,3-oxazolidin-4-one represents an interesting, yet underexplored, molecule within the broader class of bioactive heterocyclic compounds. Based on the chemistry of the oxazolidin-4-one scaffold, efficient synthetic routes can be proposed, and its physicochemical and spectroscopic properties can be reasonably predicted. The structural similarity to known therapeutic agents suggests that this compound may possess valuable biological activities, particularly in the areas of antimicrobial and anticancer research. Further experimental investigation is warranted to validate these hypotheses and to fully elucidate the therapeutic potential of 2,5-diphenyl-1,3-oxazolidin-4-one.

References

The Rise of a New Antibiotic Class: A Technical Guide to the Discovery and History of 4-Oxazolidinones

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive overview for researchers, scientists, and drug development professionals on the evolution of 4-oxazolidinone compounds, from their initial discovery to their critical role in combating antimicrobial resistance.

The emergence of multidrug-resistant bacteria poses a significant threat to global health. In the ongoing battle against these resilient pathogens, the oxazolidinone class of antibiotics has carved out a crucial niche. This technical guide delves into the discovery, history, and development of 4-oxazolidinone compounds, providing an in-depth resource for professionals in the field of drug discovery and development.

A Serendipitous Discovery and a Resurgence of Interest

The story of the 4-oxazolidinones begins not in the realm of human medicine, but in agricultural science. In the late 1970s and early 1980s, researchers at E.I. DuPont de Nemours and Company first synthesized and investigated these compounds for their potential as agricultural fungicides.[1] While these early explorations did not lead to commercial agricultural products, they laid the groundwork for future discoveries.

It wasn't until the late 1980s that the antibacterial potential of this chemical scaffold was revisited.[1] Faced with the growing crisis of antibiotic resistance, particularly from Gram-positive bacteria like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), the scientific community was in urgent need of novel therapeutic agents.[2] Scientists at Pharmacia and Upjohn (now part of Pfizer) initiated a dedicated research program to explore the potential of oxazolidinones as human antibacterial agents.[2]

This renewed effort led to the identification of two promising candidates: eperezolid and linezolid.[1] Both compounds demonstrated potent activity against a wide range of Gram-positive pathogens. Ultimately, linezolid was selected for further development due to its superior pharmacokinetic profile and was approved by the U.S. Food and Drug Administration (FDA) in 2000, becoming the first member of this new class of antibiotics to enter clinical use.[2]

A timeline of the key milestones in the development of oxazolidinone antibiotics is presented below.

Oxazolidinone Development Timeline cluster_1980s 1980s cluster_1990s 1990s cluster_2000s 2000s cluster_2010s 2010s DuPont Initial synthesis and investigation of 4-oxazolidinones for agricultural applications by DuPont. Pharmacia_Upjohn Pharmacia & Upjohn begin a dedicated research program on oxazolidinones as antibacterial agents. DuPont->Pharmacia_Upjohn Renewed Interest Linezolid_Discovery Discovery of Linezolid (PNU-100766) as a promising clinical candidate. Pharmacia_Upjohn->Linezolid_Discovery Linezolid_Approval Linezolid (Zyvox) receives FDA approval, becoming the first clinically available oxazolidinone. Linezolid_Discovery->Linezolid_Approval Tedizolid_Approval Tedizolid (Sivextro), a second-generation oxazolidinone, receives FDA approval. Linezolid_Approval->Tedizolid_Approval Second Generation Oxazolidinone Mechanism of Action cluster_ribosome Bacterial Ribosome 50S 50S Subunit Initiation_Complex Formation of 70S Initiation Complex 50S->Initiation_Complex 50S->Initiation_Complex Blocks Formation 30S 30S Subunit mRNA mRNA 30S->mRNA fMet_tRNA fMet-tRNA (Initiator) mRNA->fMet_tRNA fMet_tRNA->Initiation_Complex AA_tRNA Aminoacyl-tRNA Oxazolidinone 4-Oxazolidinone Antibiotic Oxazolidinone->50S Binds to P-site on 23S rRNA Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Bacterial_Growth_Inhibition Bacterial Growth Inhibition Initiation_Complex->Bacterial_Growth_Inhibition Inhibited Oxazolidinone_Synthesis_Workflow Start Substituted Aniline + Chiral Epoxide Step1 Epoxide Ring Opening (Formation of Amino Alcohol) Start->Step1 Intermediate1 Amino Alcohol Step1->Intermediate1 Step2 Protection of Amine (e.g., Boc protection) Intermediate1->Step2 Intermediate2 Protected Amino Alcohol Step2->Intermediate2 Step3 Cyclization (e.g., with CDI) Intermediate2->Step3 Intermediate3 Protected Oxazolidinone Step3->Intermediate3 Step4 Deprotection and Acylation of C5 Side Chain Intermediate3->Step4 End Final 4-Oxazolidinone Compound Step4->End

References

Solubility Profile of 4-Oxazolidinone, 2,5-diphenyl-: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an in-depth overview of the solubility characteristics of 4-Oxazolidinone, 2,5-diphenyl-, a heterocyclic compound of interest in pharmaceutical research and development. Given the limited availability of direct quantitative solubility data for this specific molecule, this document leverages data from structurally related and well-studied oxazolidinones, such as Linezolid, to provide a representative understanding of its likely solubility profile in common laboratory solvents. This approach allows for informed decision-making in experimental design, formulation development, and analytical method development.

Introduction to 4-Oxazolidinone, 2,5-diphenyl-

4-Oxazolidinones are a class of synthetic heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. The core 4-oxazolidinone scaffold is a five-membered ring containing both nitrogen and oxygen. The specific compound, 2,5-diphenyl-4-oxazolidinone, features phenyl substitutions at the 2 and 5 positions, which significantly influences its physicochemical properties, including solubility. Understanding the solubility of this compound is critical for its handling, purification, and formulation in various research and development settings.

Quantitative Solubility Data (Representative)

Disclaimer: The following data is for Linezolid and is intended to be representative. Actual solubility of 2,5-diphenyl-4-oxazolidinone may vary.

SolventChemical ClassSolubility of Linezolid (mg/mL)
WaterProtic, Polar~3 (practically insoluble to slightly soluble)[1]
Phosphate Buffered Saline (PBS, pH 7.2)Aqueous Buffer~0.1[2]
MethanolProtic, PolarHighly Soluble[1]
EthanolProtic, Polar~1 (moderately soluble)[2]
AcetoneAprotic, PolarData not readily available
DichloromethaneAprotic, NonpolarSoluble
ChloroformAprotic, NonpolarData not readily available
Ethyl AcetateAprotic, Moderately PolarPractically Insoluble[1]
HexaneAprotic, NonpolarData not readily available
Dimethyl Sulfoxide (DMSO)Aprotic, Polar~20[2]
Dimethylformamide (DMF)Aprotic, Polar~30[2]

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound.[3][4][5] The following protocol outlines the key steps for determining the solubility of a compound like 2,5-diphenyl-4-oxazolidinone.

Objective: To determine the equilibrium solubility of 2,5-diphenyl-4-oxazolidinone in a specific solvent at a controlled temperature.

Materials:

  • 2,5-diphenyl-4-oxazolidinone (solid)

  • Selected solvent of high purity

  • Glass vials or flasks with screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of solid 2,5-diphenyl-4-oxazolidinone to a glass vial. The excess solid is crucial to ensure that the solution reaches saturation.

  • Solvent Addition: Add a known volume of the desired solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in an orbital shaker within a temperature-controlled incubator. Agitate the mixture at a constant speed (e.g., 150-200 rpm) for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.[6] The temperature should be maintained at the desired value (e.g., 25 °C or 37 °C).

  • Phase Separation: After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. For finer particles, centrifugation of the vials at a high speed (e.g., 10,000 rpm for 10 minutes) is recommended to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe.

  • Filtration: Immediately filter the collected supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles. This step is critical to prevent artificially high solubility readings.

  • Dilution: Accurately dilute the filtered solution with an appropriate solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of 2,5-diphenyl-4-oxazolidinone in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

  • Calculation: Calculate the solubility of the compound in the original solvent, taking into account the dilution factor. The solubility is typically expressed in mg/mL or µg/mL.

Experimental Workflow Diagram

The following diagram illustrates the key steps of the shake-flask solubility determination method.

G Shake-Flask Solubility Determination Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess solid compound prep2 Add known volume of solvent prep1->prep2 equil Agitate at constant temperature (24-72 hours) prep2->equil sep1 Allow solid to settle equil->sep1 sep2 Centrifuge to pellet undissolved solid sep1->sep2 an1 Withdraw supernatant sep2->an1 an2 Filter through 0.22 µm filter an1->an2 an3 Dilute sample an2->an3 an4 Quantify by HPLC or UV-Vis an3->an4 result Solubility Value an4->result Calculate Solubility

Shake-Flask Solubility Determination Workflow

General Synthesis of 2,5-Disubstituted-4-Oxazolidinones

While a specific, detailed synthesis protocol for 2,5-diphenyl-4-oxazolidinone was not found, a general synthetic approach for 2,5-disubstituted-4-oxazolidinones can be described. These compounds are often synthesized through cyclization reactions of α-hydroxy acids with isocyanates or via multi-component reactions. The following diagram illustrates a conceptual synthetic pathway.

G General Synthesis of 2,5-Disubstituted-4-Oxazolidinones cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product reactant1 α-Hydroxy Acid Derivative reaction Cyclization Reaction (e.g., in a suitable solvent with a catalyst) reactant1->reaction reactant2 Isocyanate Derivative reactant2->reaction product 2,5-Disubstituted-4-Oxazolidinone reaction->product

General Synthetic Pathway for 2,5-Disubstituted-4-Oxazolidinones

References

A Technical Guide to Determining the Collision Cross Section of 2,5-Diphenyl-1,3-oxazolidin-4-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for determining the predicted collision cross section (CCS) of the small molecule 2,5-diphenyl-1,3-oxazolidin-4-one. As a parameter that reflects the size, shape, and charge of an ion in the gas phase, the CCS value is increasingly critical in drug discovery and metabolomics for enhancing the confidence of compound identification and for structural elucidation. While no explicit experimentally determined or predicted CCS value for 2,5-diphenyl-1,3-oxazolidin-4-one is currently available in public databases, this guide outlines the established computational and experimental workflows to obtain this valuable physicochemical property.

Computational Prediction of Collision Cross Section

The prediction of CCS values through computational methods offers a rapid, cost-effective alternative to experimental determination, especially in the early stages of drug discovery. These in silico approaches primarily rely on machine learning models trained on large datasets of experimentally determined CCS values or on theoretical calculations based on the molecule's three-dimensional structure.

Machine Learning-Based Prediction

Machine learning (ML) has emerged as a powerful tool for accurately predicting CCS values.[1][2] These models leverage molecular descriptors or fingerprints to learn the complex relationship between a molecule's structure and its collision cross section. Several platforms and models are available, each with its own strengths and prediction accuracies.[3] The general workflow for ML-based CCS prediction is depicted below.

cluster_input Input Data cluster_processing Computational Processing cluster_output Output mol_structure 2D or 3D Structure of 2,5-diphenyl-1,3-oxazolidin-4-one descriptor_gen Generate Molecular Descriptors/Fingerprints mol_structure->descriptor_gen ml_model Apply Trained Machine Learning Model (e.g., MGAT-CCS, AllCCS) descriptor_gen->ml_model predicted_ccs Predicted CCS Value (Ų) ml_model->predicted_ccs cluster_sample Sample Preparation cluster_instrument IMS-MS Analysis cluster_data Data Processing sample_prep Pure Standard of 2,5-diphenyl-1,3-oxazolidin-4-one ionization Ionization (e.g., ESI) sample_prep->ionization im_separation Ion Mobility Separation (Drift Tube) ionization->im_separation ms_analysis Mass Analysis (m/z) im_separation->ms_analysis drift_time Measure Drift Time im_separation->drift_time calibration CCS Calibration (with standards) drift_time->calibration exp_ccs Experimental CCS Value (Ų) calibration->exp_ccs

References

An In-depth Technical Guide to the Mechanism of Action for Oxazolidinone Antibacterial Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxazolidinones are a critical class of synthetic antibiotics effective against a wide spectrum of multidrug-resistant Gram-positive bacteria. Their unique mechanism of action, targeting an early stage of protein synthesis, distinguishes them from other classes of antibacterial agents and has made them a vital tool in combating resistant infections. This guide provides a comprehensive overview of the molecular mechanism of oxazolidinone action, detailing their interaction with the bacterial ribosome, the functional consequences of this binding, and the experimental methodologies used to elucidate these processes. Quantitative data are presented for comparative analysis, and key pathways and workflows are visualized to facilitate a deeper understanding of this important antibiotic class.

Core Mechanism of Action: Inhibition of Protein Synthesis Initiation

Oxazolidinones exert their antibacterial effect by inhibiting bacterial protein synthesis.[1] Unlike many other protein synthesis inhibitors that interfere with the elongation phase, oxazolidinones block the process at a very early stage: the formation of the initiation complex.[2][3] This unique mechanism is a key reason for the lack of cross-resistance with other antibiotic classes.[2]

The primary target of oxazolidinones is the 50S subunit of the bacterial ribosome.[4][5] Specifically, they bind to the 23S ribosomal RNA (rRNA) at the peptidyl transferase center (PTC).[6][7] This binding site is located at the A-site pocket of the 50S subunit.[7][8] By occupying this critical space, oxazolidinones sterically hinder the proper positioning of the initiator fMet-tRNA (N-formylmethionyl-tRNA), thereby preventing its association with the ribosome.[4][9] This ultimately blocks the formation of the functional 70S initiation complex, a crucial step for the commencement of protein translation.[1][10]

Crystal structures of oxazolidinones bound to the 50S ribosomal subunit have revealed that the binding stabilizes a non-productive conformation of a universally conserved 23S rRNA nucleotide, U2585.[11][12] This conformational change further contributes to the inhibition of peptide bond formation. While they bind near the sites of action for chloramphenicol and lincomycin, oxazolidinones do not directly inhibit the peptidyl transferase activity.[5]

Recent studies have also revealed a context-specific nature to oxazolidinone-mediated translation inhibition. Stalling of the ribosome is particularly pronounced when specific amino acids, such as alanine, are present in the penultimate position of the nascent polypeptide chain.[13] This is due to the formation of a small hydrophobic crevice by the bound oxazolidinone, which accommodates the alanine side chain and enhances the binding of the antibiotic.[13]

Quantitative Data on Oxazolidinone Activity

The inhibitory effects of oxazolidinones have been quantified through various in vitro assays. The following tables summarize key quantitative data for representative oxazolidinones.

Oxazolidinone Assay Organism/System IC50 / Kd Reference
LinezolidCoupled Transcription-TranslationE. coli1.8 µM[4][14]
LinezolidIn Vitro Translation (MS2 RNA)E. coli15 µM (at 8 µg/ml RNA)[4][14]
Linezolid70S Initiation Complex FormationE. coli110 µM[4][15]
Linezolid70S Initiation Complex FormationS. aureus116 µM[4]
LinezolidProtein Synthesis Inhibition in whole cellsS. aureus0.3 µg/ml[6]
Linezolid50S Subunit FormationS. aureus0.6 µg/ml[6]
EperezolidCoupled Transcription-TranslationE. coli2.5 µM[14]
EperezolidIn Vitro Translation (MS2 RNA)E. coli20 µM (at 32 µg/ml RNA)[14]
EperezolidRibosome Binding (50S subunit)E. coli~20 µM (Kd)[5]
PNU-177553Ribosome Binding (70S)Bacterial94 +/- 44 µM (Kd)[10]
PNU-100592 (Eperezolid)Ribosome Binding (70S)Bacterial195 +/- 40 µM (Kd)[10]

Table 1: In Vitro Inhibition and Binding Affinity of Oxazolidinones

Oxazolidinone Organism MIC90 (µg/mL) Reference
TedizolidEnterococcus faecalis1
TedizolidEnterococcus faecium1
TedizolidStaphylococcus aureus (MSSA)0.5
TedizolidStaphylococcus aureus (MRSA)0.5
TedizolidStreptococcus agalactiae0.5
TedizolidStreptococcus anginosus group0.25
TedizolidStreptococcus pyogenes0.5

Table 2: Minimum Inhibitory Concentration (MIC) of Tedizolid

Experimental Protocols

The mechanism of action of oxazolidinones has been elucidated through a variety of sophisticated experimental techniques. Detailed methodologies for key experiments are provided below.

In Vitro Translation Inhibition Assay

This assay measures the ability of an oxazolidinone to inhibit the synthesis of a reporter protein in a cell-free system.

Materials:

  • E. coli S30 extract

  • MS2 phage RNA (or other suitable mRNA template)

  • Amino acid mixture (including a radiolabeled amino acid, e.g., [35S]-methionine)

  • ATP and GTP

  • Reaction buffer (containing Tris-HCl, Mg(OAc)2, KOAc, NH4OAc, DTT)

  • Oxazolidinone compound of interest

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

Procedure:

  • Prepare reaction mixtures containing the S30 extract, reaction buffer, ATP, GTP, and the amino acid mixture.

  • Add varying concentrations of the oxazolidinone compound to the reaction mixtures. A control reaction with no antibiotic should be included.

  • Initiate the translation reaction by adding the mRNA template (e.g., MS2 RNA). The concentration of the mRNA template can be varied to assess its effect on inhibitor potency.[14]

  • Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reactions by adding cold TCA to precipitate the newly synthesized proteins.

  • Collect the precipitated protein on glass fiber filters by vacuum filtration.

  • Wash the filters with cold TCA and then ethanol to remove unincorporated radiolabeled amino acids.

  • Dry the filters and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each oxazolidinone concentration relative to the no-drug control.

  • Determine the IC50 value, the concentration of the drug that causes 50% inhibition of protein synthesis.

Ribosome Binding Assay

This assay directly measures the binding of a radiolabeled oxazolidinone to bacterial ribosomes.

Materials:

  • Purified bacterial 70S ribosomes or 50S subunits

  • Radiolabeled oxazolidinone (e.g., [14C]-eperezolid)

  • Binding buffer (containing Tris-HCl, MgCl2, NH4Cl, β-mercaptoethanol)

  • Nitrocellulose filters

  • Washing buffer (same as binding buffer)

Procedure:

  • Prepare reaction mixtures containing a fixed concentration of purified ribosomes or ribosomal subunits in binding buffer.

  • Add increasing concentrations of the radiolabeled oxazolidinone to the reaction mixtures.

  • Incubate the mixtures on ice for a sufficient time to reach binding equilibrium (e.g., 1 hour).

  • Filter the reaction mixtures through nitrocellulose filters under vacuum. Ribosomes and any bound ligand will be retained on the filter, while unbound ligand will pass through.

  • Wash the filters with cold washing buffer to remove non-specifically bound ligand.

  • Dry the filters and measure the amount of radioactivity retained on each filter using a scintillation counter.

  • Perform Scatchard analysis of the binding data to determine the dissociation constant (Kd) and the number of binding sites.[5]

Cryo-Electron Microscopy (Cryo-EM) of Ribosome-Oxazolidinone Complexes

Cryo-EM provides high-resolution structural information about the interaction between oxazolidinones and the ribosome.

Sample Preparation:

  • Purify 70S ribosomes from a bacterial source (e.g., Methicillin-resistant Staphylococcus aureus - MRSA).

  • Solubilize the oxazolidinone antibiotic in a suitable solvent like DMSO.

  • Incubate the purified ribosomes with the oxazolidinone at a final concentration of approximately 10 µM. The incubation is typically performed at 37°C for 15 minutes, followed by 1 hour on ice.

  • Apply a small aliquot (e.g., 3 µL) of the ribosome-antibiotic solution to a glow-discharged cryo-EM grid (e.g., Quantifoil R1.2/1.3 Cu 200 mesh).[2]

  • Blot the grid to remove excess liquid and immediately plunge-freeze it in liquid ethane using a vitrification apparatus (e.g., Vitrobot).[2]

Data Collection and Analysis:

  • Image the vitrified samples in a transmission electron microscope (TEM) at cryogenic temperatures and an acceleration voltage of 200 kV.

  • Collect a large dataset of particle images using a direct electron detector.

  • Process the images using single-particle analysis software (e.g., RELION, cryoSPARC) to reconstruct a 3D density map of the ribosome-oxazolidinone complex.

  • Build and refine an atomic model into the cryo-EM density map to visualize the precise binding site and interactions of the oxazolidinone with the ribosomal RNA and proteins.

Toeprinting Assay

This assay is used to map the precise location of a stalled ribosome on an mRNA template, revealing the context-specific nature of translation inhibition.

Materials:

  • In vitro transcription-translation system (e.g., PURExpress)

  • DNA template encoding a specific peptide sequence

  • Oxazolidinone compound

  • A specific reverse transcriptase primer that binds downstream of the potential stalling site

  • Reverse transcriptase

  • dNTPs

  • Denaturing polyacrylamide gel

Procedure:

  • Set up in vitro transcription-translation reactions with the DNA template in the presence and absence of the oxazolidinone.[13]

  • Allow the reactions to proceed for a set time at 37°C to allow for ribosome stalling.

  • Add the reverse transcriptase primer and incubate to allow annealing to the mRNA.

  • Initiate the reverse transcription reaction by adding reverse transcriptase and dNTPs. The reverse transcriptase will synthesize a cDNA copy of the mRNA until it encounters the stalled ribosome.

  • Denature the samples and separate the cDNA products on a high-resolution denaturing polyacrylamide gel.

  • Visualize the cDNA products (e.g., by autoradiography if a radiolabeled primer was used, or by staining). The length of the truncated cDNA product (the "toeprint") indicates the precise position of the stalled ribosome on the mRNA.[13]

Visualizing the Mechanism and Workflows

Signaling Pathway of Oxazolidinone Action

Oxazolidinone_Mechanism cluster_ribosome Bacterial Ribosome cluster_inhibition Inhibition 50S_subunit 50S Subunit 70S_initiation_complex Functional 70S Initiation Complex 30S_subunit 30S Subunit Protein_Synthesis Protein Synthesis 70S_initiation_complex->Protein_Synthesis PTC Peptidyl Transferase Center (PTC) (on 23S rRNA) Oxazolidinone Oxazolidinone Antibiotic Oxazolidinone->50S_subunit Binds to A-site at the PTC Inhibition_Point Prevents formation of functional 70S complex Oxazolidinone->Inhibition_Point fMet_tRNA fMet-tRNA fMet_tRNA->70S_initiation_complex mRNA mRNA mRNA->70S_initiation_complex Inhibition_Point->70S_initiation_complex BLOCKS In_Vitro_Translation_Workflow Start Start Prepare_Mixture Prepare Reaction Mixture (S30 extract, buffers, amino acids) Start->Prepare_Mixture Add_Oxazolidinone Add Varying Concentrations of Oxazolidinone Prepare_Mixture->Add_Oxazolidinone Add_mRNA Initiate with mRNA Add_Oxazolidinone->Add_mRNA Incubate Incubate at 37°C Add_mRNA->Incubate Precipitate Precipitate Proteins with TCA Incubate->Precipitate Filter Filter and Wash Precipitate->Filter Measure_Radioactivity Measure Incorporated Radioactivity Filter->Measure_Radioactivity Analyze Calculate % Inhibition and IC50 Measure_Radioactivity->Analyze End End Analyze->End Oxazolidinone_Resistance cluster_mutations Target Site Modification cluster_modification Enzymatic Modification Oxazolidinone_Action Oxazolidinone Binds to 23S rRNA in 50S Subunit Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Oxazolidinone_Action->Protein_Synthesis_Inhibition Bacterial_Death_Stasis Bacteriostatic/Bactericidal Effect Protein_Synthesis_Inhibition->Bacterial_Death_Stasis Resistance_Mechanisms Mechanisms of Resistance rRNA_Mutation Mutations in 23S rRNA gene (e.g., G2576U) Resistance_Mechanisms->rRNA_Mutation leads to Protein_Mutation Mutations in ribosomal proteins L3/L4 Resistance_Mechanisms->Protein_Mutation leads to Cfr_Methyltransferase Cfr methyltransferase modifies A2503 in 23S rRNA Resistance_Mechanisms->Cfr_Methyltransferase leads to rRNA_Mutation->Oxazolidinone_Action Reduces Binding Protein_Mutation->Oxazolidinone_Action Reduces Binding Cfr_Methyltransferase->Oxazolidinone_Action Prevents Binding

References

Methodological & Application

Application Notes and Protocols: Synthesis and Antibacterial Screening of 2,5-Diphenyl-4-Oxazolidinone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxazolidinones represent a significant class of synthetic antibacterial agents, distinguished by their unique mechanism of action which involves the inhibition of bacterial protein synthesis at an early stage.[1][2] These compounds are potent against a broad spectrum of Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2] The therapeutic success of linezolid, the first FDA-approved oxazolidinone, has spurred extensive research into novel derivatives with improved potency, expanded spectrum, and reduced side effects.

This document provides detailed protocols for the synthesis of 2,5-diphenyl-4-oxazolidinone derivatives, a core scaffold for further chemical elaboration. It also outlines a standard methodology for in vitro antibacterial screening to evaluate the efficacy of these synthesized compounds.

Mechanism of Action

Oxazolidinones exert their bacteriostatic effect by inhibiting the initiation of protein synthesis. They bind to the P site on the 50S ribosomal subunit and interfere with the formation of the initiation complex involving N-formylmethionyl-tRNA.[1][3] This mechanism is distinct from other protein synthesis inhibitors, which is why there is no cross-resistance with other antibiotic classes.[2] The primary binding site is located within the 23S rRNA of the large ribosomal subunit.[2]

drug Oxazolidinone Derivative binding Binding to 23S rRNA drug->binding Targets ribosome Bacterial 50S Ribosomal Subunit ribosome->binding complex Inhibition of Initiation Complex Formation binding->complex inhibition Inhibition complex->inhibition protein_synthesis Protein Synthesis protein_synthesis->inhibition

Mechanism of Action of Oxazolidinones.

I. Synthesis of 2,5-Diphenyl-4-Oxazolidinone

This protocol describes a general method for synthesizing the 2,5-diphenyl-4-oxazolidinone core structure via the condensation of an N-protected α-amino acid with an aromatic aldehyde. The key to this synthesis is the formation of the oxazolidinone ring with simultaneous removal of water.

reactants 1. Reactant Mixing (N-Cbz-Phenylalanine + Benzaldehyde) reflux 2. Reaction (Toluene, p-TsOH, Reflux with Dean-Stark) reactants->reflux workup 3. Work-up (Cooling, Washing) reflux->workup purify 4. Purification (Recrystallization from Ethanol) workup->purify product 5. Final Product cis-2,5-Diphenyl-3- (Cbz)-4-oxazolidinone purify->product

General workflow for the synthesis of 2,5-diphenyl-4-oxazolidinone.
Experimental Protocol

Materials:

  • N-Carbobenzyloxy-(S)-phenylalanine (N-Cbz-phenylalanine)

  • Benzaldehyde (freshly distilled)

  • p-Toluenesulfonic acid (p-TsOH) monohydrate

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and flask

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stirrer, add N-Cbz-phenylalanine (1 equivalent), toluene (approx. 0.2 M concentration), and a molar excess of benzaldehyde (2-4 equivalents).[4]

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 equivalents).

  • Heat the mixture to reflux. Water generated during the reaction will be azeotropically removed and collected in the Dean-Stark trap.[4]

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 4-8 hours).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product is a mixture of cis and trans isomers, with the cis isomer typically being the major product.[4]

  • Purify the crude solid by recrystallization from ethanol to isolate the desired cis-2,5-diphenyl-4-oxazolidinone derivative.

  • Dry the crystalline product under vacuum. Characterize by NMR and Mass Spectrometry.

II. Antibacterial Screening

The antibacterial activity of the synthesized compounds is quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, following established guidelines.[1]

start Start plate_prep Prepare 96-well plate with serially diluted compounds in broth start->plate_prep inoculum_prep Prepare standardized bacterial inoculum (0.5 McFarland) start->inoculum_prep inoculate Inoculate wells with bacterial suspension plate_prep->inoculate inoculum_prep->inoculate incubate Incubate plate at 37°C for 18-24 hours inoculate->incubate read Read results visually for turbidity (bacterial growth) incubate->read mic Determine MIC: Lowest concentration with no visible growth read->mic end End mic->end

Workflow for MIC determination by broth microdilution.
Experimental Protocol

Materials:

  • Synthesized oxazolidinone derivatives

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO)

  • Saline solution (0.85% NaCl)

  • McFarland standard 0.5

  • Control antibiotic (e.g., Linezolid)

Procedure:

  • Compound Preparation: Prepare stock solutions of the synthesized compounds and the control antibiotic in DMSO at a concentration of 10 mg/mL.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound. Add 100 µL of CAMHB to wells 2 through 12. Add 200 µL of the compound stock (appropriately diluted from the DMSO stock) to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue this serial dilution process to well 10. Wells 11 (growth control) and 12 (sterility control) should contain only broth.

  • Inoculum Preparation: From an overnight culture, prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each test well.

  • Inoculation: Add the standardized bacterial inoculum to each well (wells 1-11), bringing the final volume to 200 µL. Well 12 receives no bacteria and serves as a sterility control.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[5]

III. Data Presentation

The antibacterial activity of the synthesized 2,5-diphenyl-4-oxazolidinone derivatives is presented as MIC values in µg/mL. The data should be organized in a clear, tabular format for easy comparison against different bacterial strains and control antibiotics.

Table 1: Representative Antibacterial Activity (MIC in µg/mL) of Oxazolidinone Derivatives.

Compound IDR-Group on 2-Phenyl RingR-Group on 5-Phenyl RingS. aureus (ATCC 29213)MRSA (Clinical Isolate)E. coli (ATCC 25922)
DP-Oxa-01 HH24>64
DP-Oxa-02 4-FH12>64
DP-Oxa-03 H4-NO₂48>64
DP-Oxa-04 3-Cl4-F22>64
Linezolid N/AN/A22>64

Note: The data presented in this table is for illustrative purposes to demonstrate typical results for oxazolidinone derivatives. Actual values must be determined experimentally. Oxazolidinones generally exhibit potent activity against Gram-positive bacteria (S. aureus) and limited to no activity against Gram-negative bacteria (E. coli).

References

Application of 2,5-Diphenyl-4-Oxazolidinone and its Analogs in Medicinal Chemistry: A Detailed Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-oxazolidinone core is a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities. While the 2-oxazolidinone isomer, exemplified by the antibiotic linezolid, has been extensively studied, derivatives of the 4-oxazolidinone ring system, particularly those with substitutions at the 2 and 5 positions, are emerging as promising candidates for various therapeutic applications. This document provides a detailed overview of the known applications of 2,5-diphenyl-4-oxazolidinone and its analogs in medicinal chemistry, with a focus on their potential as antibacterial, anticancer, and anti-inflammatory agents.

Antibacterial Activity

Oxazolidinones are a significant class of synthetic antibiotics that inhibit bacterial protein synthesis.[1][2] Their unique mechanism of action, which involves binding to the 50S ribosomal subunit and preventing the formation of the initiation complex, makes them effective against a range of drug-resistant Gram-positive bacteria.[1][3][4]

While much of the research has centered on 2-oxazolidinones, derivatives of 4-oxazolidinone are also being investigated for their antibacterial potential. For instance, certain 5-benzylidene-4-oxazolidinones have been shown to inhibit the formation of Staphylococcus aureus biofilms and can act synergistically with conventional antibiotics to reduce bacterial load in established biofilms.[5]

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

The primary antibacterial mechanism of oxazolidinones involves the inhibition of protein synthesis at a very early stage. They bind to the 23S rRNA of the 50S ribosomal subunit, a site distinct from other ribosome-targeting antibiotics.[3][4] This binding event interferes with the positioning of the initiator tRNA (fMet-tRNA) in the P-site, thereby preventing the formation of the 70S initiation complex, which is a crucial step in bacterial protein synthesis.[1] This novel mechanism is responsible for the lack of cross-resistance with other classes of antibiotics.[1][2]

cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit 70S_IC 70S Initiation Complex 50S_subunit->70S_IC Joins complex 30S_subunit 30S Subunit 30S_subunit->70S_IC Forms complex with Protein_Synthesis Protein Synthesis 70S_IC->Protein_Synthesis Initiates mRNA mRNA mRNA->30S_subunit Binds to fMet_tRNA fMet-tRNA fMet_tRNA->70S_IC Binds to P-site Oxazolidinone Oxazolidinone (e.g., 2,5-diphenyl-4-oxazolidinone analog) Oxazolidinone->50S_subunit Binds to 23S rRNA Inhibition Inhibition Oxazolidinone->Inhibition Inhibition->70S_IC Prevents formation

Mechanism of action of oxazolidinone antibiotics.

Anticancer Activity

Recent studies have begun to explore the potential of oxazolidinone derivatives as anticancer agents.[6][7] Certain 5-(carbamoylmethylene)-oxazolidin-2-ones have demonstrated antiproliferative activity against breast (MCF-7) and cervical (HeLa) cancer cell lines.[6] These compounds appear to induce apoptosis by increasing reactive oxygen species (ROS) levels and causing mitochondrial dysfunction.[6]

Although specific data for 2,5-diphenyl-4-oxazolidinone is limited, the broader class of 4-thiazolidinones, which are structurally related to 4-oxazolidinones, have shown significant anticancer activities against various cancer cell lines.[8][9][10] This suggests that the 4-oxazolidinone scaffold warrants further investigation in the context of oncology drug discovery.

Anti-inflammatory Activity

Quantitative Data Summary

The following table summarizes the biological activity of some 4-oxazolidinone derivatives and related compounds. It is important to note that data for the specific 2,5-diphenyl-4-oxazolidinone is scarce in the public domain.

Compound ClassSpecific Derivative/AnalogTarget/AssayActivity (IC50/MIC)Reference
5-Benzylidene-4-oxazolidinonesCompound 15S. aureus4 µg/mL[5]
5-Benzylidene-4-oxazolidinonesCompound 24S. aureus4 µg/mL[5]
5-(Carbamoylmethylene)-oxazolidin-2-onesOI compoundMCF-7 cancer cellsIC50 = 17.66 µM[6]
5-(Carbamoylmethylene)-oxazolidin-2-onesOI compoundHeLa cancer cellsIC50 = 31.10 µM[6]
4-Thiazolidinone-Indolin-2-One AnalogCompound 7gMCF-7 cancer cellsIC50 = 40 µM[9]
4-Thiazolidinone-Indolin-2-One AnalogCompound 7gA549 cancer cellsIC50 = 40 µM[9]
4-Thiazolidinone-Indolin-2-One AnalogCompound 7gPC3 cancer cellsIC50 = 50 µM[9]

Experimental Protocols

Synthesis of 2,5-Disubstituted-4-Oxazolidinone Derivatives (General Procedure)

The synthesis of 4-oxazolidinone derivatives can be achieved through various synthetic routes. A common approach involves the cyclization of α-hydroxy acids or their corresponding esters with an appropriate amine or isocyanate. The following is a generalized protocol for the synthesis of a 2,5-disubstituted-4-oxazolidinone, which can be adapted for the synthesis of 2,5-diphenyl-4-oxazolidinone.

Start Start: α-Hydroxy Acid & Phenylamine Step1 Step 1: Amide Formation (e.g., using DCC or EDC coupling) Start->Step1 Intermediate1 Intermediate: α-Hydroxy Amide Step1->Intermediate1 Step2 Step 2: Cyclization (e.g., reaction with a carbonyl source like phosgene or a phosgene equivalent) Intermediate1->Step2 Intermediate2 Intermediate: Cyclic Intermediate Step2->Intermediate2 Step3 Step 3: Introduction of Second Phenyl Group (e.g., reaction with a phenyl-containing electrophile) Intermediate2->Step3 Purification Purification (e.g., Column Chromatography) Step3->Purification Product Final Product: 2,5-Diphenyl-4-Oxazolidinone Purification->Product End End Product->End

A generalized synthetic workflow for 2,5-diphenyl-4-oxazolidinone.

Materials:

  • α-Hydroxy-α-phenylacetic acid (mandelic acid)

  • Aniline

  • Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • A carbonyl source (e.g., triphosgene)

  • A suitable solvent (e.g., dichloromethane, tetrahydrofuran)

  • A base (e.g., triethylamine, pyridine)

  • Reagents for the introduction of the second phenyl group (will vary based on the specific synthetic route)

Procedure:

  • Amide Formation: To a solution of α-hydroxy-α-phenylacetic acid in a suitable solvent, add an equimolar amount of aniline and a coupling agent like DCC or EDC. The reaction is typically stirred at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Cyclization: The resulting α-hydroxy amide is then cyclized. This can be achieved by reacting it with a carbonyl source. For example, the amide can be treated with triphosgene in the presence of a base to form the 4-oxazolidinone ring.

  • Introduction of the Second Phenyl Group: Depending on the specific synthetic strategy, the second phenyl group at the 2-position can be introduced at this stage. This might involve the reaction of an intermediate with a phenyl-containing electrophile.

  • Work-up and Purification: The reaction mixture is typically washed with water and brine, dried over an anhydrous salt (e.g., Na2SO4), and the solvent is removed under reduced pressure. The crude product is then purified using a suitable technique, such as column chromatography on silica gel.

Note: The specific reagents and reaction conditions will need to be optimized for the synthesis of 2,5-diphenyl-4-oxazolidinone.

In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

Materials:

  • Test compound (e.g., a 2,5-diphenyl-4-oxazolidinone analog)

  • Bacterial strain (e.g., Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Inoculum: A culture of the test bacterium is grown to the logarithmic phase and then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in CAMHB.

  • Serial Dilution of Test Compound: The test compound is serially diluted in CAMHB in a 96-well plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. A growth control (no compound) and a sterility control (no bacteria) are also included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Conclusion

The 4-oxazolidinone scaffold, particularly with diaryl substitutions at the 2 and 5 positions, represents a promising area for further research and development in medicinal chemistry. While specific data on 2,5-diphenyl-4-oxazolidinone is currently limited, the broader class of related compounds has demonstrated significant potential as antibacterial, anticancer, and anti-inflammatory agents. The unique mechanism of action of oxazolidinones as antibacterial agents makes them particularly attractive for combating drug-resistant pathogens. Further exploration of the structure-activity relationships of 2,5-diaryl-4-oxazolidinones is warranted to unlock their full therapeutic potential.

References

Application Notes and Protocols for the Synthesis of 4-Oxazolidinones via Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the synthesis of 4-oxazolidinones, a crucial heterocyclic motif in medicinal chemistry, through various cycloaddition strategies. The protocols are designed to be readily implemented in a laboratory setting. This guide includes a summary of quantitative data, detailed experimental procedures, and visualizations of the reaction workflow and mechanisms to facilitate understanding and application.

Introduction

4-Oxazolidinones are a significant class of heterocyclic compounds, renowned for their presence in a wide array of biologically active molecules and pharmaceuticals.[1] Notably, they form the core structure of linezolid, an important antibiotic used against multi-drug resistant bacteria. The versatile biological activities of 4-oxazolidinone derivatives have spurred the development of numerous synthetic methodologies. Among these, cycloaddition reactions offer an efficient and convergent approach to construct the oxazolidinone ring system with good control over stereochemistry. This application note focuses on two prominent cycloaddition methods for the synthesis of 4-oxazolidinones: the [3+2] cycloaddition of aza-oxyallyl cations with carbonyl compounds and the reaction of imines with glycolic acid.

Method 1: [3+2] Cycloaddition of Aza-oxyallyl Cations with Carbonyls

This method provides an efficient route to 4-oxazolidinones through the in situ generation of aza-oxyallyl cation intermediates that then react with various carbonyl compounds.[1] This approach is notable for its good yields and diastereoselectivities.[1]

Experimental Protocol:

Materials:

  • α-Halo-N-alkoxyamide

  • Aldehyde or other carbonyl compound

  • Triethylamine (Et3N)

  • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

  • Dichloromethane (CH2Cl2)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the α-halo-N-alkoxyamide (1.0 equiv.) and the carbonyl compound (1.2 equiv.) in a suitable solvent such as dichloromethane, add 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add triethylamine (Et3N) (1.5 equiv.) dropwise to the cooled solution.

  • Allow the reaction to stir at room temperature for the time indicated in the table below, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 4-oxazolidinone.

Quantitative Data Summary:

EntryAldehyde/CarbonylTime (h)Yield (%)Diastereomeric Ratio (dr)
1Benzaldehyde1285>20:1
24-Nitrobenzaldehyde1292>20:1
32-Naphthaldehyde1288>20:1
4Cinnamaldehyde1275>20:1
5Pivalaldehyde1265>20:1
6Ethyl glyoxylate1270>20:1

Data adapted from a representative [3+2] cycloaddition methodology.[1] Yields and diastereomeric ratios are dependent on the specific substrates and conditions used.

Reaction Workflow:

workflow reagents α-Halo-N-alkoxyamide + Carbonyl Compound + Solvent (e.g., CH2Cl2, HFIP) reaction_mixture Reaction Mixture reagents->reaction_mixture base_addition Add Et3N at 0 °C reaction_mixture->base_addition stirring Stir at Room Temperature base_addition->stirring workup Aqueous Workup (Quench, Extract, Dry) stirring->workup purification Purification (Column Chromatography) workup->purification product 4-Oxazolidinone purification->product mechanism cluster_0 Aza-oxyallyl Cation Formation cluster_1 [3+2] Cycloaddition cluster_2 Rearrangement α-Halo-N-alkoxyamide α-Halo-N-alkoxyamide Aza-oxyallyl Cation Aza-oxyallyl Cation α-Halo-N-alkoxyamide->Aza-oxyallyl Cation - Et3N·HX Aza-oxyallyl CationCarbonyl Aza-oxyallyl CationCarbonyl Cycloadduct Intermediate Cycloadduct Intermediate Aza-oxyallyl CationCarbonyl->Cycloadduct Intermediate 4-Oxazolidinone 4-Oxazolidinone Cycloadduct Intermediate->4-Oxazolidinone workflow_imine cluster_imine Imine Synthesis cluster_cycloaddition Cycloaddition aldehyde Aromatic Aldehyde + Aromatic Amine reflux_imine Reflux in Ethanol (cat. Acetic Acid) aldehyde->reflux_imine imine Schiff's Base (Imine) reflux_imine->imine reflux_cyclo Reflux imine->reflux_cyclo reagents_cyclo Glycolic Acid + Anhydrous 1,4-Dioxane reagents_cyclo->reflux_cyclo product_cyclo 4-Oxazolidinone reflux_cyclo->product_cyclo mechanism_imine Imine Imine Intermediate Intermediate Imine->Intermediate + Glycolic Acid Glycolic Acid Glycolic Acid Protonated Oxazolidinone Protonated Oxazolidinone Intermediate->Protonated Oxazolidinone Intramolecular Cyclization 4-Oxazolidinone 4-Oxazolidinone Protonated Oxazolidinone->4-Oxazolidinone - H+

References

Application Notes and Protocols: 2,5-Diphenyl-4-oxazolidinone Scaffold in Drug Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxazolidinone ring system, a five-membered heterocycle containing both nitrogen and oxygen, is a versatile and privileged scaffold in medicinal chemistry. While the 2-oxazolidinone core is famously represented by the marketed antibacterial agents Linezolid and Tedizolid, other isomers and substitution patterns offer a broader range of therapeutic possibilities.[1][2][3] This document focuses on the potential of the 2,5-diphenyl-4-oxazolidinone scaffold as a template for the design and development of novel therapeutic agents. Although direct research on this specific substitution pattern is emerging, data from closely related analogs suggest significant potential in various therapeutic areas, including but not limited to infectious diseases and metabolic disorders.

These notes provide an overview of the potential applications, proposed synthesis protocols, and biological evaluation methodologies based on current knowledge of similar oxazolidinone-based compounds.

Potential Therapeutic Applications

The 2,5-diphenyl-4-oxazolidinone scaffold is a promising starting point for the development of drugs targeting a range of diseases. The diaryl substitution pattern can provide a rigid framework for interaction with various biological targets. Based on the activities of structurally related compounds, potential applications include:

  • Antibacterial Agents: The oxazolidinone class is well-established for its potent activity against multidrug-resistant Gram-positive bacteria.[2][3] The mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[4] Derivatives of the 2,5-diphenyl-4-oxazolidinone scaffold could be explored for novel antibacterial agents, potentially with an altered resistance profile.

  • Anti-inflammatory Agents: Diaryl-substituted heterocyclic compounds have frequently demonstrated anti-inflammatory properties. The 2,5-diphenyl-4-oxazolidinone core could serve as a template for the development of inhibitors of key inflammatory mediators.

  • Anticancer Agents: Various heterocyclic scaffolds are the basis for numerous anticancer drugs. The rigid diphenyl structure could be functionalized to target specific kinases or other proteins implicated in cancer signaling pathways.

  • Metabolic Disease Modulators: A significant lead comes from the discovery of 3,5-diphenyl-1,3-oxazolidin-2-one derivatives as potent and orally available Δ-5 desaturase (D5D) inhibitors, which have potential applications in the treatment of atherosclerosis. This suggests that the diphenyl-oxazolidinone scaffold can be tailored to target enzymes involved in metabolic pathways.

Data on Representative Oxazolidinone Antibacterials

To provide a context for the potential of the oxazolidinone scaffold, the following table summarizes the in vitro activity of the approved drug Linezolid and a closely related analog.

CompoundOrganismMIC (μg/mL)Reference
LinezolidStaphylococcus aureus (MRSA)1.0 - 4.0[1]
LinezolidEnterococcus faecium (VRE)1.0 - 4.0[1]
LinezolidStreptococcus pneumoniae0.5 - 2.0[1]
Benzoxazinyl-oxazolidinone analogStaphylococcus aureus (MRSA)<0.5[1]
Benzoxazinyl-oxazolidinone analogEnterococcus faecalis<0.5[1]

Experimental Protocols

The following are proposed, generalized protocols for the synthesis and biological evaluation of novel 2,5-diphenyl-4-oxazolidinone derivatives. These are based on established methodologies for similar heterocyclic compounds.

Protocol 1: Synthesis of 2,5-Diphenyl-4-oxazolidinone

This protocol is a proposed synthetic route based on the known synthesis of related oxazolidinones, such as 4-methyl-2-phenyl-5-oxazolidinone.[5]

Materials:

  • 2-Amino-1,2-diphenylethan-1-ol

  • Phosgene or a phosgene equivalent (e.g., triphosgene, diphosgene)

  • Anhydrous toluene

  • Triethylamine (Et3N)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Amino Alcohol: Synthesize 2-amino-1,2-diphenylethan-1-ol from commercially available precursors, such as benzaldehyde and glycine derivatives, through established multi-step synthetic routes.

  • Cyclization:

    • Dissolve 2-amino-1,2-diphenylethan-1-ol (1 equivalent) in anhydrous toluene.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of triphosgene (0.4 equivalents) in anhydrous toluene to the reaction mixture.

    • Add triethylamine (2.2 equivalents) dropwise to the mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up:

    • Quench the reaction by the slow addition of water.

    • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2,5-diphenyl-4-oxazolidinone.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Antibacterial Activity Assay

This protocol describes a standard microbroth dilution method to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

Materials:

  • Synthesized 2,5-diphenyl-4-oxazolidinone derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Enterococcus faecalis, Streptococcus pneumoniae)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Positive control (e.g., Linezolid)

  • Negative control (broth only)

  • Resazurin solution (for viability assessment)

Procedure:

  • Compound Preparation: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).

  • Serial Dilution: Perform a two-fold serial dilution of the compounds in CAMHB in the 96-well plates to achieve a range of concentrations.

  • Inoculation: Dilute the standardized bacterial inoculum in CAMHB and add to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

  • Viability Staining (Optional): Add resazurin solution to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates bacterial viability.

Visualizations

Signaling Pathways and Workflows

experimental_workflow Experimental Workflow for Synthesis and Evaluation cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials (e.g., Benzaldehyde, Glycine derivative) amino_alcohol 2-Amino-1,2-diphenylethan-1-ol start->amino_alcohol cyclization Cyclization (e.g., with Triphosgene) amino_alcohol->cyclization crude_product Crude 2,5-Diphenyl-4-oxazolidinone cyclization->crude_product purification Purification (Column Chromatography) crude_product->purification final_product Pure 2,5-Diphenyl-4-oxazolidinone purification->final_product screening Primary Screening (e.g., Antibacterial Assay) final_product->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt preclinical Preclinical Studies lead_opt->preclinical

Proposed workflow for the synthesis and evaluation of 2,5-diphenyl-4-oxazolidinone analogs.

moa_antibacterial Mechanism of Action of Oxazolidinone Antibacterials ribosome Bacterial Ribosome subunit_50S 50S Subunit ribosome->subunit_50S subunit_30S 30S Subunit ribosome->subunit_30S inhibition Inhibition subunit_50S->inhibition subunit_30S->inhibition oxazolidinone Oxazolidinone (e.g., 2,5-Diphenyl-4-oxazolidinone) oxazolidinone->subunit_50S Binds to P-site initiation_complex 70S Initiation Complex Formation protein_synthesis Protein Synthesis initiation_complex->protein_synthesis bacterial_death Bacteriostatic/Bactericidal Effect protein_synthesis->bacterial_death inhibition->initiation_complex Prevents

Generalized mechanism of action for oxazolidinone antibacterials.

d5d_pathway Potential Signaling Pathway Inhibition (Δ-5 Desaturase) dihomo_gamma_linolenic Dihomo-γ-linolenic Acid (DGLA) d5d_enzyme Δ-5 Desaturase (D5D) dihomo_gamma_linolenic->d5d_enzyme arachidonic_acid Arachidonic Acid (AA) d5d_enzyme->arachidonic_acid pro_inflammatory Pro-inflammatory Leukotrienes & Prostaglandins arachidonic_acid->pro_inflammatory atherosclerosis Atherosclerosis Progression pro_inflammatory->atherosclerosis diphenyl_oxazolidinone Diphenyl-oxazolidinone Derivative diphenyl_oxazolidinone->d5d_enzyme Inhibits inhibition Inhibition

Hypothesized inhibition of the D5D pathway by a diphenyl-oxazolidinone analog.

Conclusion

The 2,5-diphenyl-4-oxazolidinone scaffold represents an under-explored area of chemical space with significant potential for drug discovery. While direct experimental data for this specific scaffold is limited, the well-documented activities of other oxazolidinone isomers and diaryl-substituted heterocycles provide a strong rationale for its investigation. The synthetic and screening protocols provided herein offer a starting point for researchers to explore the therapeutic potential of this promising scaffold. Future work should focus on the efficient synthesis of a diverse library of 2,5-diphenyl-4-oxazolidinone derivatives and their systematic evaluation in a range of biological assays to uncover novel therapeutic agents.

References

Microwave-Assisted Synthesis of Novel Oxazolidinone Analogues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the microwave-assisted synthesis of novel oxazolidinone analogues. Oxazolidinones are a critical class of synthetic antibacterial agents, effective against a range of multidrug-resistant Gram-positive bacteria.[1][2] Microwave-assisted synthesis offers significant advantages over conventional methods, including drastically reduced reaction times, improved yields, and milder reaction conditions.[3][4][5][6]

I. Overview of Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, accelerating reaction rates by efficiently heating the solvent and reactants.[6] This technology allows for precise temperature control and rapid optimization of reaction conditions, making it ideal for the synthesis of complex molecules like oxazolidinones. The methodologies presented herein focus on the cyclization of amino alcohols with various reagents to form the core oxazolidinone structure.

II. Experimental Protocols

The following protocols are based on established microwave-assisted methods for the synthesis of 4-substituted oxazolidin-2-ones.

Protocol 1: Synthesis of (S)-4-Benzyl-1,3-oxazolidin-2-one

This protocol describes the synthesis from (S)-phenylalaninol.

Materials:

  • (S)-phenylalaninol

  • Diethyl carbonate

  • Sodium methoxide

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • CEM Focused Microwave Discover reactor or equivalent

  • 10 mL microwave reaction vessel

Procedure:

  • To a 10 mL microwave reaction vessel, add (S)-phenylalaninol (1.0 eq.), diethyl carbonate (1.5 eq.), and sodium methoxide (0.05 eq.).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture for 15 minutes at 135 °C with a power of 145 W.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Partition the resulting mixture between dichloromethane (20 mL) and water (20 mL).

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system to yield the pure (S)-4-benzyl-1,3-oxazolidin-2-one.

Protocol 2: Synthesis of (S)-4-Phenyl-1,3-oxazolidin-2-one

This protocol details the synthesis from (S)-phenylglycinol.

Materials:

  • (S)-phenylglycinol

  • Diethyl carbonate

  • Potassium carbonate (K₂CO₃)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • CEM Focused Microwave Discover reactor or equivalent

  • 10 mL microwave reaction vessel

Procedure:

  • In a 10 mL microwave reaction vessel, combine (S)-phenylglycinol (1.0 eq.), diethyl carbonate (2.1 eq.), and potassium carbonate (0.15 eq.).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture for 20 minutes at 125 °C with a power of 125 W.[5]

  • After cooling, partition the mixture between dichloromethane (20 mL) and water (20 mL).

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent in vacuo.

  • Purify the residue by column chromatography (hexane-ethyl acetate) to obtain the desired product.

III. Data Presentation

The following tables summarize the reaction conditions and yields for the microwave-assisted synthesis of various oxazolidin-2-one analogues, demonstrating the efficiency of this method compared to conventional heating.

Table 1: Microwave-Assisted Synthesis of 4-Substituted Oxazolidin-2-ones [5]

Starting Amino AlcoholProductBaseTime (min)Temp (°C)Power (W)Yield (%)
(S)-phenylalaninol(S)-4-Benzyl-1,3-oxazolidin-2-oneNaOMe1513514592
(S)-phenylglycinol(S)-4-Phenyl-1,3-oxazolidin-2-oneK₂CO₃2012512589
(S)-valinol(S)-4-Isopropyl-1,3-oxazolidin-2-oneNaOMe1513514595
(1S, 2R)-norephedrine(4R, 5S)-4-Methyl-5-phenyl-1,3-oxazolidin-2-oneNaOMe1513514593

Table 2: Spectroscopic Data for Synthesized Oxazolidin-2-ones [4]

Compound¹H-NMR (400 MHz, CDCl₃) δ (ppm)¹³C-NMR (100 MHz, CDCl₃) δ (ppm)
(S)-4-Benzyl-1,3-oxazolidin-2-one7.36–7.17 (m, 5H), 5.69 (br, s, 1H), 4.45 (t, 1H, J = 8.4 Hz), 4.15 (t, 1H, J = 8.4 Hz), 4.09 (m, 1H), 2.88 (d, 2H, J = 7.2 Hz)159.3, 127.4, 69.8, 54.0, 41.7
(S)-4-Isopropyl-1,3-oxazolidin-2-one5.45 (br, s, 1H), 4.40 (t, 1H, J = 8.8 Hz), 4.08 (dd, 1H, J = 8.8, 5.6 Hz), 3.85 (m, 1H), 1.80 (m, 1H), 0.92 (d, 3H, J = 6.8 Hz), 0.85 (d, 3H, J = 6.8 Hz)160.0, 68.6, 58.6, 32.8, 18.1, 17.7

IV. Visualizations

The following diagrams illustrate the general workflow and reaction scheme for the microwave-assisted synthesis of oxazolidinones.

G cluster_workflow Experimental Workflow start Combine Reactants in Microwave Vessel mw Microwave Irradiation start->mw cool Cooling mw->cool extract Workup and Extraction cool->extract purify Purification (Column Chromatography) extract->purify product Pure Oxazolidinone Analogue purify->product

Caption: General experimental workflow for microwave-assisted synthesis.

G cluster_reaction General Reaction Scheme reactants Amino Alcohol + Carbonyl Source (e.g., Diethyl Carbonate) intermediate Intermediate reactants->intermediate product 4-Substituted Oxazolidin-2-one reactants->product Cyclization intermediate->product conditions Microwave Irradiation Base Catalyst conditions->reactants

Caption: General reaction scheme for oxazolidinone synthesis.

V. Conclusion

Microwave-assisted synthesis represents a highly efficient and rapid method for the preparation of novel oxazolidinone analogues.[7][8] The protocols and data presented here provide a comprehensive guide for researchers in the field of medicinal chemistry and drug development, enabling the streamlined synthesis of these important antibacterial compounds. The significant reduction in reaction times and improvement in yields highlight the advantages of this technology over traditional synthetic routes.[4][5]

References

Application Notes and Protocols: Intramolecular Cyclization Reactions of Chiral Oxazolidinones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various intramolecular cyclization reactions utilizing chiral oxazolidinones. These reactions are powerful tools in asymmetric synthesis, enabling the stereocontrolled construction of a wide range of cyclic structures, which are key components of many pharmaceuticals and natural products.

Introduction

Chiral oxazolidinones, originally popularized as "Evans auxiliaries," are invaluable reagents in asymmetric synthesis. Their rigid structure and predictable stereochemical control allow for highly diastereoselective transformations. Intramolecular cyclization reactions of substrates bearing a chiral oxazolidinone moiety offer a robust strategy for the synthesis of enantiomerically enriched cyclic compounds. This document outlines several key classes of these reactions, providing detailed protocols and quantitative data to facilitate their application in a research and development setting.

The general workflow for employing chiral oxazolidinones in intramolecular cyclization reactions typically involves the acylation of the oxazolidinone with a substrate containing the reactive functionalities, followed by the key cyclization step, and subsequent removal of the chiral auxiliary.

G cluster_workflow General Experimental Workflow start Chiral Oxazolidinone acyl Acylation with Functionalized Substrate start->acyl precursor Chiral N-Acyl Oxazolidinone Precursor acyl->precursor cyclize Intramolecular Cyclization precursor->cyclize product_aux Cyclized Product with Chiral Auxiliary cyclize->product_aux cleavage Auxiliary Cleavage product_aux->cleavage final_product Enantiomerically Enriched Cyclic Product cleavage->final_product recycle Recovered Chiral Auxiliary cleavage->recycle

Caption: General workflow for asymmetric intramolecular cyclization.

Intramolecular Cyclization via Carbanion Attack

This method involves the generation of a carbanion on a side chain attached to the N-acyl group of the oxazolidinone, which then attacks the carbonyl group of the oxazolidinone, leading to the formation of a lactam after ring opening. This strategy is particularly useful for the synthesis of chiral γ- and δ-lactams.[1]

Quantitative Data
EntrySubstrateProductYield (%)Reference
1(S)-4-Benzyl-3-(4-(phenylsulfonyl)butanoyl)oxazolidin-2-one(S)-5-(Hydroxymethyl)-1-phenyl-3-(phenylsulfonyl)pyrrolidin-2-one95[1]
2(S)-4-Benzyl-3-(5-(phenylsulfonyl)pentanoyl)oxazolidin-2-one(S)-6-(Hydroxymethyl)-1-phenyl-3-(phenylsulfonyl)piperidin-2-one81[1]
3(S)-4-Benzyl-3-(4-(phenylsulfinyl)butanoyl)oxazolidin-2-one(S)-5-(Hydroxymethyl)-1-phenyl-3-(phenylsulfinyl)pyrrolidin-2-one90[1]
4(S)-4-Benzyl-3-(5-(phenylsulfinyl)pentanoyl)oxazolidin-2-one(S)-6-(Hydroxymethyl)-1-phenyl-3-(phenylsulfinyl)piperidin-2-one94[1]
Experimental Protocol: Synthesis of (S)-5-(Hydroxymethyl)-1-phenyl-3-(phenylsulfonyl)pyrrolidin-2-one

Materials:

  • (S)-4-Benzyl-3-(4-(phenylsulfonyl)butanoyl)oxazolidin-2-one

  • Lithium bis(trimethylsilyl)amide (LHMDS) (1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • 2 N Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Nitrogen (N₂) atmosphere

Procedure: [1]

  • A solution of (S)-4-benzyl-3-(4-(phenylsulfonyl)butanoyl)oxazolidin-2-one (1.0 eq) in dry THF is prepared in a flame-dried flask under a nitrogen atmosphere.

  • The solution is cooled to -78 °C in a dry ice/acetone bath.

  • LHMDS (2.1 eq) is added dropwise to the solution.

  • The reaction mixture is stirred at -78 °C for 5 hours.

  • The mixture is then warmed to 0 °C and stirred for an additional hour.

  • The reaction is quenched by the addition of 2 N HCl.

  • The mixture is stirred at room temperature for 30 minutes.

  • The THF is removed under reduced pressure.

  • The product is extracted with EtOAc.

  • The combined organic layers are washed with saturated NaHCO₃ solution, followed by saturated NaCl solution.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel.

G cluster_mechanism Mechanism: Carbanion-mediated Cyclization start N-Acyl Oxazolidinone with Sulfonyl Group deprotonation Deprotonation with LHMDS (-78 °C) start->deprotonation carbanion Carbanion Intermediate deprotonation->carbanion cyclization Intramolecular Nucleophilic Attack on Oxazolidinone Carbonyl carbanion->cyclization bicyclic Bicyclic Intermediate cyclization->bicyclic ring_opening Ring Opening bicyclic->ring_opening lactam Chiral Lactam Product ring_opening->lactam

Caption: Mechanism of carbanion-mediated intramolecular cyclization.

Asymmetric Aldol/Curtius Rearrangement for Oxazolidin-2-one Synthesis

This powerful sequence combines an asymmetric aldol reaction to set the stereochemistry, followed by a Curtius rearrangement of an acyl azide, which undergoes intramolecular cyclization to form a 4,5-disubstituted oxazolidin-2-one. This method provides access to highly functionalized and stereochemically rich oxazolidinone cores.

Quantitative Data
EntryAldol AdductProductYield (%)d.r.Reference
1syn-Adduct of N-propionyl-(S)-4-benzyloxazolidin-2-one and isobutyraldehyde(4S,5R)-4-Isopropyl-5-methyloxazolidin-2-one85>95:5Adapted from[2]
2syn-Adduct of N-propionyl-(S)-4-benzyloxazolidin-2-one and benzaldehyde(4S,5R)-4-Methyl-5-phenyloxazolidin-2-one89>95:5[2]
3syn-Adduct of N-chloroacetyl-(S)-4-benzyloxazolidin-2-one and 2-benzyloxyacetaldehyde(4R,5R)-5-((Benzyloxy)methyl)-4-phenyloxazolidin-2-one87single diastereomer[2]
Experimental Protocol: Synthesis of (4S,5R)-4-Methyl-5-phenyloxazolidin-2-one

Materials:

  • (2S,3R)-3-Hydroxy-2-methyl-3-phenyl-1-((S)-4-benzyl-2-oxazolidinon-3-yl)propan-1-one (the syn-aldol adduct)

  • Trimethylsilyl azide (TMSN₃)

  • Anhydrous Tetrahydrofuran (THF)

  • Water (H₂O)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure: [2]

  • A solution of the syn-aldol adduct (1.0 eq) in THF (0.1 M) is prepared in a round-bottom flask.

  • Trimethylsilyl azide (3.0 eq) is added to the solution.

  • The resulting mixture is heated to reflux at 90 °C.

  • The reaction is stirred for 5 hours at 90 °C.

  • The mixture is then cooled to room temperature and quenched by the addition of H₂O.

  • The mixture is diluted with CH₂Cl₂.

  • The layers are separated, and the aqueous layer is extracted with CH₂Cl₂.

  • The combined organic layers are washed with saturated NaCl solution, dried over anhydrous Na₂SO₄, and concentrated in vacuo.

  • The residue is purified by column chromatography on silica gel to afford the desired oxazolidin-2-one.

G cluster_mechanism Mechanism: Aldol/Curtius Reaction start Syn-Aldol Adduct azidation Nucleophilic Azidation (TMSN₃) start->azidation acyl_azide Acyl Azide Intermediate azidation->acyl_azide rearrangement Thermal Curtius Rearrangement (Loss of N₂) acyl_azide->rearrangement isocyanate Isocyanate Intermediate rearrangement->isocyanate cyclization Intramolecular Cyclization isocyanate->cyclization oxazolidinone 4,5-Disubstituted Oxazolidin-2-one cyclization->oxazolidinone

Caption: Mechanism of the asymmetric aldol/Curtius reaction sequence.

Intramolecular Diels-Alder Reaction

The use of chiral N-enoyl oxazolidinones in intramolecular Diels-Alder reactions provides a powerful method for the asymmetric synthesis of complex polycyclic systems. The oxazolidinone auxiliary effectively controls the facial selectivity of the cycloaddition.

Quantitative Data
EntryDienophileDieneLewis AcidProduct Diastereomeric Ratio (endo:exo)Yield (%)Reference
1(S)-N-Acryloyl-4-benzyloxazolidin-2-oneCyclopentadieneEt₂AlCl>99:181Adapted from Evans et al.
2(S)-N-Crotonoyl-4-benzyloxazolidin-2-oneCyclopentadieneEt₂AlCl>99:182Adapted from Evans et al.
3(S)-3-(3-Acetoxyacryloyl)-4-benzyloxazolidin-2-oneCyclopentadieneEt₂AlClExclusively endo36
Experimental Protocol: Asymmetric Diels-Alder Reaction of (S)-3-(3-Acetoxyacryloyl)-4-benzyloxazolidin-2-one with Cyclopentadiene

Materials:

  • (S)-3-(3-Acetoxyacryloyl)-4-benzyloxazolidin-2-one

  • Freshly cracked cyclopentadiene

  • Diethylaluminum chloride (Et₂AlCl) (1.0 M solution in hexanes)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A solution of the dienophile (1.0 eq) in CH₂Cl₂ is prepared in a flame-dried flask under a nitrogen atmosphere and cooled to -78 °C.

  • Freshly cracked cyclopentadiene (10 eq) is added.

  • Et₂AlCl (1.4 eq) is added dropwise.

  • The reaction is stirred at -78 °C for 2 hours.

  • The reaction is quenched at -78 °C by the addition of saturated aqueous NaHCO₃ solution.

  • The mixture is allowed to warm to room temperature and extracted with CH₂Cl₂.

  • The organic layer is washed with brine and dried over Na₂SO₄.

  • The solvent is removed in vacuo, and the crude product is purified by column chromatography.

G cluster_mechanism Mechanism: Lewis Acid-Catalyzed Diels-Alder start Chiral N-Enoyl Oxazolidinone + Diene coordination Coordination of Lewis Acid (Et₂AlCl) to Carbonyls start->coordination chelate Bidentate Chelate coordination->chelate cycloaddition [4+2] Cycloaddition (Endo Approach) chelate->cycloaddition adduct Diels-Alder Adduct cycloaddition->adduct

Caption: Proposed transition state for the Diels-Alder reaction.

References

Application Notes and Protocols for the Solid-Phase Synthesis of Oxazolidinone Libraries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the solid-phase synthesis of oxazolidinone libraries, a critical scaffold in medicinal chemistry. Oxazolidinones are a class of synthetic antibacterial agents effective against a range of drug-resistant Gram-positive bacteria.[1][2][3] Their unique mechanism of action, which involves the inhibition of bacterial protein synthesis at the initiation phase, makes them a valuable tool in combating antimicrobial resistance.[1][3] Solid-phase synthesis offers a streamlined and automatable approach for generating diverse libraries of these compounds for drug discovery and development.[4]

Overview of the Solid-Phase Synthesis Strategy

The presented protocol is based on a robust and versatile method for the solid-phase synthesis of N-aryloxazolidinones. The general strategy involves the immobilization of a carbamate on a solid support, followed by alkylation and a subsequent cyclization-cleavage step to release the desired oxazolidinone library members. This approach allows for the introduction of diversity at multiple points in the synthetic sequence.

A common method involves the use of Wang resin as the solid support.[4] The synthesis commences with the reaction of Wang resin with various isocyanates to form resin-bound carbamates. These carbamates are then alkylated, for example with glycidyl tosylate, to introduce an epoxide functionality. Finally, nucleophilic opening of the epoxide followed by an intramolecular cyclization results in the formation of the oxazolidinone ring and its cleavage from the resin.[4]

Experimental Workflow Diagram

The following diagram illustrates the key stages of the solid-phase synthesis of oxazolidinone libraries.

Solid_Phase_Oxazolidinone_Synthesis Resin Wang Resin Carbamate Resin-Bound Carbamate Resin->Carbamate Triethylamine (cat.) Dichloromethane Isocyanate Isocyanate (R-NCO) Isocyanate->Carbamate Alkylation Alkylation (e.g., Glycidyl Tosylate) Carbamate->Alkylation Epoxide Resin-Bound Epoxide Alkylation->Epoxide Cyclization Cyclization & Cleavage Epoxide->Cyclization Amine Amine (R'-NH2) Amine->Cyclization Oxazolidinone Oxazolidinone Product Cyclization->Oxazolidinone Purification Purification & Analysis Oxazolidinone->Purification Library Oxazolidinone Library Purification->Library

Caption: General workflow for the solid-phase synthesis of oxazolidinones.

Quantitative Data Summary

The efficiency of the solid-phase synthesis of oxazolidinones can be evaluated by the yield and purity of the final products. The following table summarizes representative yields for a library of oxazolidinones synthesized using the described protocol. Yields are based on the theoretical loading of the commercial Wang resin.[4]

CompoundR Group (from Isocyanate)Yield (%)[4]Purity
4a Phenyl85>95%
4b 4-Fluorophenyl82>95%
4c 4-Chlorophenyl88>95%
4d 4-Bromophenyl90>95%
4e 4-Iodophenyl87>95%
4f 4-Nitrophenyl75>95%
4g 4-Cyanophenyl78>95%
4h 4-Methoxyphenyl83>95%
4i 3-Chlorophenyl86>95%
4j 3,4-Dichlorophenyl89>95%
4k 2-Chlorophenyl65~90%

Detailed Experimental Protocols

The following protocols provide detailed procedures for the key steps in the solid-phase synthesis of oxazolidinone libraries.

Protocol 1: Preparation of Resin-Bound Carbamates

This protocol describes the immobilization of various isocyanates onto Wang resin.

Materials:

  • Wang resin (loading capacity typically 1.0-1.5 mmol/g)

  • Aryl isocyanates (6 equivalents)

  • Triethylamine (catalytic amount)

  • Dry Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the Wang resin in dry DCM for 30 minutes in a reaction vessel.

  • Drain the DCM and add a solution of the corresponding aryl isocyanate (6 eq.) in dry DCM.

  • Add a catalytic amount of triethylamine to the suspension.

  • Agitate the reaction mixture at room temperature for 6.5 hours.

  • Filter the resin and wash sequentially with DMF (5 x 20 mL), a 1:1 mixture of DMF/DCM (3 x 20 mL), and DCM (5 x 20 mL).[4]

  • Dry the resin-bound carbamate under vacuum.

Protocol 2: Alkylation of Resin-Bound Carbamates

This protocol details the alkylation of the immobilized carbamates to introduce the epoxide moiety.

Materials:

  • Resin-bound carbamate

  • Glycidyl tosylate (10 equivalents)

  • Lithium iodide (1 equivalent)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (2 equivalents, 1M solution in THF)

  • Dry N-Methyl-2-pyrrolidone (NMP)

  • Dry Tetrahydrofuran (THF)

Procedure:

  • Suspend the resin-bound carbamate in dry NMP in a reaction vessel under an argon atmosphere.

  • Add lithium iodide (1 eq.) and glycidyl tosylate (10 eq.) and stir the suspension for 10 minutes at room temperature.

  • Cool the reaction mixture and add a 1M solution of LiHMDS in THF (2 eq.) dropwise.

  • Stir the reaction mixture overnight at room temperature.

  • Filter the resin and wash extensively with DMF (10 x 20 mL), a 1:1 mixture of DMF/DCM (5 x 20 mL), and DCM (5 x 20 mL).[4]

  • Dry the resulting resin-bound epoxide under vacuum.

Protocol 3: Cyclization and Cleavage to Yield Oxazolidinones

This protocol describes the final cyclization step to form the oxazolidinone ring and cleavage from the solid support.

Materials:

  • Resin-bound epoxide

  • Pyrrolidine (or other desired amine)

  • Lithium perchlorate (LiClO₄)

  • Tetrahydrofuran (THF)

Procedure:

  • Suspend the resin-bound epoxide in THF.

  • Add a solution of pyrrolidine and lithium perchlorate in THF.

  • Stir the reaction mixture for 24 hours at room temperature.[4]

  • Filter the resin and collect the filtrate containing the cleaved oxazolidinone product.

  • Wash the resin with additional THF and combine the filtrates.

  • Concentrate the combined filtrates under reduced pressure to obtain the crude oxazolidinone.

  • Purify the product as necessary, typically by chromatography. The majority of the oxazolidinones are obtained as essentially pure compounds.[4]

Signaling Pathway and Logical Relationships

The following diagram illustrates the key chemical transformations and the logical progression of the synthesis.

Oxazolidinone_Formation_Pathway cluster_Resin On-Resin Chemistry cluster_Solution Solution Phase Resin_Carbamate Resin-O-C(=O)NH-Ar Resin_Epoxide Resin-O-C(=O)N(Alkyl-epoxide)-Ar Resin_Carbamate->Resin_Epoxide Alkylation Intermediate Ring-Opened Intermediate Resin_Epoxide->Intermediate Nucleophilic Attack by Amine Amine R'R''NH Amine->Intermediate Product Oxazolidinone Intermediate->Product Intramolecular Cyclization (Cleavage from Resin)

Caption: Key reaction steps in oxazolidinone formation.

Conclusion

The solid-phase synthesis of oxazolidinone libraries provides an efficient and adaptable platform for the generation of diverse compound collections for antibacterial drug discovery. The protocols outlined in this document, based on established literature procedures, offer a reliable starting point for researchers in this field. The mild reaction conditions are generally well-suited for automated synthesis, further enhancing the throughput of library generation.[4] The versatility of this method allows for the incorporation of a wide variety of functional groups, enabling the exploration of structure-activity relationships and the optimization of lead compounds.

References

4-Oxazolidinone Derivatives as Potential Antimicrobial Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the evaluation of 4-oxazolidinone derivatives as potential antimicrobial agents. It includes summaries of their antimicrobial activity, protocols for key experiments, and visualizations of important concepts to guide research and development in this area.

Introduction

4-Oxazolidinones are a class of synthetic antibacterial agents that have garnered significant attention due to their unique mechanism of action and effectiveness against a range of drug-resistant bacteria.[1][2] This class of compounds, which includes the clinically approved drug linezolid, inhibits bacterial protein synthesis at the initiation phase, a mechanism distinct from many other antibiotic classes.[3][4] This novel mode of action makes them promising candidates for combating infections caused by multidrug-resistant Gram-positive pathogens such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant streptococci.[2] These notes provide a framework for the systematic evaluation of new 4-oxazolidinone derivatives.

Data Presentation: Antimicrobial Activity

The antimicrobial efficacy of novel 4-oxazolidinone derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[5] Below are tables summarizing the MIC values for representative 4-oxazolidinone derivatives against various bacterial strains.

Table 1: Minimum Inhibitory Concentration (MIC) of 4-Oxazolidinone Derivatives against Gram-Positive Bacteria

Compound/DerivativeStaphylococcus aureus (MSSA)Staphylococcus aureus (MRSA)Enterococcus faecalisStreptococcus pneumoniaeMIC (µg/mL) Reference
Linezolid (Reference) 1-41-41-40.5-2[4]
Tedizolid 0.25-0.50.25-0.50.25-0.50.125-0.25[6]
Radezolid 0.25-10.5-20.125-0.50.125-0.25[7]
Benzoxazinyl-oxazolidinone 16 <0.5<0.5Not ReportedNot Reported[1]
Thiophene-containing derivative 9 <0.125<0.125<0.125Not Reported[1]
Chalcone hybrid 39 Not Reported4Not ReportedNot Reported[2]

Table 2: Minimum Inhibitory Concentration (MIC) of 4-Oxazolidinone Derivatives against Gram-Negative Bacteria

Compound/DerivativeEscherichia coliPseudomonas aeruginosaHaemophilus influenzaeMIC (µg/mL) Reference
Linezolid (Reference) >64>1284[8]
Arylboronic acid derivative 25 <0.78 (for strain JW5503)Not ReportedNot Reported[1]
Benzoxazinone derivative 26 1>320.5[1]
Zoliflodacin (ETX0914) 6.2 (µM)Not ReportedNot Reported[1]
Oxazolidinone-catechol conjugate Not Reported218-1024 (µM)Not Reported

Table 3: Cytotoxicity of 4-Oxazolidinone Derivatives against Mammalian Cell Lines

Compound/DerivativeCell LineIC50 (µM)Reference
LPSF/NBM-1 HL-60 (Human promyelocytic leukemia)54.83[5]
LPSF/NBM-2 MOLT-4 (Human T-cell leukemia)51.61[5]
1,3-BA HepG2 (Human liver cancer)7[9]
TBC HepG2, WI-38, VERO, MCF-716-24[9]

Experimental Protocols

Detailed and standardized protocols are essential for the accurate and reproducible evaluation of novel antimicrobial compounds.

General Synthesis of 4-Oxazolidinone Derivatives

A common synthetic route to generate 4-oxazolidinone derivatives involves several key steps, starting from readily available precursors. The following diagram illustrates a generalized synthetic scheme.

G cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_final Final Product Assembly start1 Aromatic Amine int1 Amino Alcohol Intermediate start1->int1 Reaction with Glycidyl Butyrate start2 Glycidyl Butyrate start2->int1 int2 (R)-5-(hydroxymethyl) oxazolidin-2-one int1->int2 Cyclization final_step1 N-Arylation int2->final_step1 Coupling with Aryl Halide final_step2 Side-chain Introduction final_step1->final_step2 Functionalization at C5 final_product 4-Oxazolidinone Derivative final_step2->final_product

Caption: Generalized synthetic workflow for 4-oxazolidinone derivatives.

Protocol for Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial strains (e.g., S. aureus, E. coli)

  • 4-Oxazolidinone derivatives to be tested

  • Positive control antibiotic (e.g., Linezolid)

  • Negative control (broth only)

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 colonies of the test bacterium and inoculate into 5 mL of MHB.

    • Incubate at 37°C for 18-24 hours with shaking.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each 4-oxazolidinone derivative in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compounds in MHB in the 96-well plate to achieve the desired concentration range. The final volume in each well should be 100 µL before adding the bacterial inoculum.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (wells with a known antibiotic), a negative control (wells with broth only), and a growth control (wells with bacteria and broth, but no compound).

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Optionally, a viability indicator such as resazurin can be added to aid in the visualization of bacterial growth.

G A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate 96-well Plate A->C B Prepare Serial Dilutions of 4-Oxazolidinone Derivatives B->C D Incubate at 37°C for 18-24h C->D E Visually Inspect for Growth (Turbidity) D->E F Determine MIC E->F

Caption: Experimental workflow for MIC determination.

Protocol for Cytotoxicity Assay (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxicity of 4-oxazolidinone derivatives on mammalian cell lines.

Materials:

  • Mammalian cell line (e.g., HeLa, HepG2)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • 4-Oxazolidinone derivatives

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the mammalian cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 4-oxazolidinone derivatives in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).

    • Incubate for 24-72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C to allow the formazan crystals to form.

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Mechanism of Action: Inhibition of Protein Synthesis

4-Oxazolidinones exert their antimicrobial effect by inhibiting the initiation of protein synthesis in bacteria.[2][4] They bind to the 50S ribosomal subunit and prevent the formation of the functional 70S initiation complex.[10] The following diagram illustrates this mechanism.

G cluster_ribosome Bacterial Ribosome ribo_50S 50S Subunit initiation_complex 70S Initiation Complex ribo_50S->initiation_complex no_protein_synthesis No Protein Synthesis ribo_50S->no_protein_synthesis Blocks association with 30S ribo_30S 30S Subunit ribo_30S->initiation_complex mRNA mRNA mRNA->initiation_complex fMet_tRNA fMet-tRNA fMet_tRNA->initiation_complex protein_synthesis Protein Synthesis initiation_complex->protein_synthesis oxazolidinone 4-Oxazolidinone Derivative oxazolidinone->ribo_50S Binds to 50S subunit

Caption: Mechanism of action of 4-oxazolidinone derivatives.

Protocol for In Vitro Translation Assay

This protocol provides a method to confirm that 4-oxazolidinone derivatives inhibit bacterial protein synthesis.

Materials:

  • E. coli S30 cell-free extract system for in vitro transcription-translation

  • Plasmid DNA encoding a reporter protein (e.g., luciferase, β-galactosidase)

  • [³⁵S]-Methionine or a non-radioactive protein synthesis detection kit

  • 4-Oxazolidinone derivatives

  • Positive control inhibitor (e.g., chloramphenicol)

  • Scintillation counter or appropriate detection instrument

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the components of the S30 cell-free extract system according to the manufacturer's instructions.

    • Add the plasmid DNA template.

    • Add the 4-oxazolidinone derivative at various concentrations. Include a no-compound control and a positive control.

  • Incubation:

    • Incubate the reaction mixture at 37°C for 1-2 hours.

  • Detection of Protein Synthesis:

    • If using [³⁵S]-Methionine, precipitate the newly synthesized proteins using trichloroacetic acid (TCA), collect the precipitate on a filter, and measure the incorporated radioactivity using a scintillation counter.

    • If using a non-radioactive kit, follow the manufacturer's protocol for detecting the reporter protein (e.g., measuring luminescence for luciferase).

  • Data Analysis:

    • Calculate the percentage of protein synthesis inhibition for each concentration of the 4-oxazolidinone derivative compared to the no-compound control.

    • Determine the IC50 value for the inhibition of protein synthesis.

Structure-Activity Relationship (SAR)

The antimicrobial activity of 4-oxazolidinone derivatives is highly dependent on their chemical structure. Understanding the structure-activity relationship (SAR) is crucial for the design of more potent and less toxic compounds.

G cluster_core 4-Oxazolidinone Core cluster_modifications Key Modifications Influencing Activity A_ring A-Ring (Oxazolidinone) activity Antimicrobial Activity A_ring->activity Essential for core scaffold B_ring B-Ring (N-Aryl) B_ring->activity Modulates potency and spectrum C5_sub C5-Substituent C5_sub->activity Crucial for ribosomal binding and potency b_ring_mod Fluorination of B-ring (e.g., at C3) often enhances activity b_ring_mod->B_ring c5_mod Acetamidomethyl group is important for binding. Modifications can alter potency. c5_mod->C5_sub c_ring_mod Addition of a C-ring can broaden spectrum c_ring_mod->B_ring Attached to B-ring

References

Application of 2,5-Diphenyl-1,3-Oxazoline Compounds in Acaricidal Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mites represent a significant threat to global agriculture and public health, necessitating the continuous development of novel acaricides to combat resistance and improve efficacy. The 1,3-oxazoline scaffold has emerged as a promising chemical framework for potent acaricidal agents. While the 2,4-diphenyl-1,3-oxazoline derivative, etoxazole, is a commercially successful acaricide known to inhibit chitin synthesis, recent research has explored the acaricidal potential of its 2,5-diphenyl-1,3-oxazoline isomers.[1][2] This document provides a detailed overview of the application of 2,5-diphenyl-1,3-oxazoline compounds as acaricidal agents, summarizing key efficacy data and providing standardized experimental protocols for their evaluation.

Mechanism of Action

The primary proposed mechanism of action for 2,5-diphenyl-1,3-oxazoline compounds is the inhibition of chitin synthase 1.[1][3] Chitin is a crucial component of the mite exoskeleton, and its synthesis is essential for molting and development. By inhibiting chitin synthase, these compounds disrupt the formation of new cuticles, leading to mortality, particularly during the egg and larval stages. The spatial arrangement of substituents on the diphenyl-1,3-oxazoline core is thought to be critical for effective binding to the active site of the enzyme.[1][3]

Mechanism_of_Action cluster_Mite Mite Development cluster_Compound Compound Action Mite_Eggs Mite Eggs Mite_Larvae Mite Larvae Mite_Eggs->Mite_Larvae Hatching Molting_Process Molting Process Mite_Larvae->Molting_Process Exoskeleton_Formation Exoskeleton Formation Oxazoline_Compound 2,5-Diphenyl-1,3-Oxazoline Compound Oxazoline_Compound->Molting_Process Disrupts Chitin_Synthase Chitin Synthase 1 Oxazoline_Compound->Chitin_Synthase Binds to & Inhibits Chitin_Synthesis Chitin Synthesis Chitin_Synthase->Chitin_Synthesis Catalyzes Chitin_Synthesis->Exoskeleton_Formation Leads to

Caption: Proposed mechanism of action for 2,5-diphenyl-1,3-oxazoline compounds.

Acaricidal Activity Data

Recent studies have synthesized and evaluated a series of 2,5-diphenyl-1,3-oxazoline compounds for their activity against the carmine spider mite, Tetranychus cinnabarinus. While generally exhibiting lower potency than their 2,4-isomers, several compounds demonstrated significant acaricidal effects, particularly against eggs.[1][3][4]

Table 1: Ovicidal and Larvicidal Activity of Selected 2,5-Diphenyl-1,3-Oxazoline Compounds against T. cinnabarinus

Compound IDConcentration (mg/L)Mortality against Mite Eggs (%)Mortality against Mite Larvae (%)Reference
8 100100100[1]
9 100100100[1]
10100-[1]
10 100100100[1]
11l 100100100[1]
10100-[1]
11o 100100100[1]
10100-[1]
11q 100100100[1]
10100-[1]
11t 100100100[1]
10100-[1]
11y 100100100[1]
10100-[1]

Note: '-' indicates data not provided at that concentration.

Experimental Protocols

The following are detailed protocols for the synthesis and biological evaluation of 2,5-diphenyl-1,3-oxazoline compounds.

Protocol 1: General Synthesis of 2,5-Diphenyl-1,3-Oxazolines

This protocol outlines a common synthetic route for preparing 2,5-diphenyl-1,3-oxazoline derivatives.[4]

Synthesis_Workflow Start p-Substituted Benzyl Alcohol Step1 Reaction with Vinylboronic Acid Pinacol Ester Start->Step1 Intermediate1 Intermediate Alcohol Step1->Intermediate1 Step2 Bromination with NBS (N-Bromosuccinimide) Intermediate1->Step2 Intermediate2 Bromoethanol Derivative Step2->Intermediate2 Step3 Nucleophilic Substitution (e.g., Potassium Phthalimide) Intermediate2->Step3 Intermediate3 Protected Amino Alcohol Step3->Intermediate3 Step4 Hydrazinolysis Intermediate3->Step4 Intermediate4 Amino Alcohol Step4->Intermediate4 Step5 Acylation with 2,6-Difluorobenzoyl Chloride Intermediate4->Step5 Intermediate5 Amide Intermediate Step5->Intermediate5 Step6 Cyclization (e.g., with a dehydrating agent) Intermediate5->Step6 End 2,5-Diphenyl-1,3-Oxazoline Product Step6->End

Caption: General synthetic workflow for 2,5-diphenyl-1,3-oxazoline derivatives.

Materials:

  • Substituted benzyl alcohol

  • Vinylboronic acid pinacol ester

  • N-Bromosuccinimide (NBS)

  • Potassium phthalimide

  • Hydrazine hydrate

  • 2,6-Difluorobenzoyl chloride

  • Appropriate solvents (e.g., Dichloromethane, Acetonitrile)

  • Dehydrating agent (e.g., Phosphoryl chloride)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Synthesis of the Styrene Intermediate: React the starting substituted benzyl alcohol with vinylboronic acid pinacol ester via a suitable coupling reaction to introduce the vinyl group.

  • Formation of Bromoethanol Derivative: Treat the resulting styrene derivative with N-Bromosuccinimide (NBS) in the presence of water to yield the corresponding bromoethanol derivative.

  • Introduction of the Amino Group: Perform a nucleophilic substitution on the bromoethanol derivative using a protected amine source, such as potassium phthalimide.

  • Deprotection: Remove the protecting group (e.g., via hydrazinolysis for a phthalimide group) to yield the free amino alcohol.

  • Amide Formation: Acylate the amino alcohol with 2,6-difluorobenzoyl chloride to form the N-acylated intermediate.

  • Cyclization: Induce cyclization of the amide intermediate using a dehydrating agent to form the final 2,5-diphenyl-1,3-oxazoline ring.

  • Purification: Purify the final product using standard techniques such as column chromatography.

Protocol 2: Acaricidal Bioassay - Leaf Disc Immersion Method

This protocol details the in-vitro evaluation of test compounds against mite eggs and larvae.

Bioassay_Workflow cluster_Assays Bioassays Start Prepare Test Solutions of Oxazoline Compounds Ovicidal_Assay Ovicidal Assay: Immerse Discs with Eggs in Test Solution (5s) Start->Ovicidal_Assay Larvicidal_Assay Larvicidal Assay: Allow Eggs to Hatch, then Immerse Discs with Larvae (5s) Start->Larvicidal_Assay Step1 Prepare Leaf Discs (e.g., Bean Leaves) Step2 Infest Leaf Discs with Adult Female Mites Step1->Step2 Step3 Allow Oviposition (Egg Laying) (approx. 24h) Step2->Step3 Step4 Remove Adult Mites Step3->Step4 Step4->Ovicidal_Assay For Ovicidal Step4->Larvicidal_Assay For Larvicidal Step5 Air Dry Leaf Discs Ovicidal_Assay->Step5 Larvicidal_Assay->Step5 Step6 Incubate under Controlled Conditions (e.g., 25°C, 16:8 L:D) Step5->Step6 Step7 Assess Mortality after Specified Time Period (e.g., 72h) Step6->Step7 End Calculate Mortality Rate and LC50 Values Step7->End

References

Application Notes and Protocols for the Synthesis of N-Substituted-4-Methylene-Oxazolidinones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-substituted-4-methylene-oxazolidinones are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Their scaffold is a key structural motif in various biologically active molecules, including antibiotics. This document provides detailed application notes and protocols for three robust and versatile methods for their synthesis: base-catalyzed cyclization of propargylic alcohols, palladium-catalyzed intramolecular hydroamination of propargylic carbamates, and copper-catalyzed carboxylative cyclization of propargylamines.

I. Base-Catalyzed Cyclization of Propargylic Alcohols with p-Toluenesulfonyl Isocyanate

This method offers a practical and high-yielding route to N-tosyl-4-methylene-oxazolidinones under mild conditions. The reaction proceeds via the formation of a carbamate intermediate, followed by a base-catalyzed intramolecular cyclization.

Reaction Workflow

Propargyl_Alcohol Propargylic Alcohol Intermediate_A Intermediate A (Carbamate) Propargyl_Alcohol->Intermediate_A + TsNCO TsNCO p-Toluenesulfonyl Isocyanate Intermediate_B Intermediate B (Allenic anion) Intermediate_A->Intermediate_B Base Product N-Tosyl-4-methylene- oxazolidinone Intermediate_B->Product Intramolecular cyclization Base Base (Et3N) Base->Intermediate_A Solvent Toluene Solvent->Propargyl_Alcohol

Figure 1: Base-catalyzed synthesis workflow.
Experimental Protocol

Materials:

  • Substituted propargylic alcohol (1.0 eq)

  • p-Toluenesulfonyl isocyanate (1.5 eq)

  • Triethylamine (Et3N) (0.5 eq)

  • Toluene (Anhydrous)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the substituted propargylic alcohol and anhydrous toluene.

  • Add triethylamine to the solution and stir for 5 minutes at room temperature.

  • Add p-toluenesulfonyl isocyanate dropwise to the reaction mixture.

  • Heat the reaction mixture to 125 °C and maintain for 8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Quantitative Data Summary
EntryPropargylic Alcohol Substrate (R1, R2)ProductReaction Time (h)Yield (%)Citation
1R1=Ph, R2=H4-Methylene-5-phenyl-3-tosyloxazolidin-2-one899[1]
2R1=4-MeC6H4, R2=H4-Methylene-5-(4-methylphenyl)-3-tosyloxazolidin-2-one895[1]
3R1=4-ClC6H4, R2=H5-(4-Chlorophenyl)-4-methylene-3-tosyloxazolidin-2-one892[1]
4R1=n-Pr, R2=H4-Methylene-5-propyl-3-tosyloxazolidin-2-one885[1]
5R1=Ph, R2=Me4-Methylene-5-methyl-5-phenyl-3-tosyloxazolidin-2-one888[1]

II. Palladium-Catalyzed Intramolecular Hydroamination of Propargylic Carbamates

This method provides an efficient synthesis of N-substituted-4-methylene-oxazolidinones from readily prepared propargylic carbamates. The reaction is catalyzed by a palladium(II) species and proceeds under mild conditions.

Proposed Reaction Mechanism

Starting_Material Propargylic Carbamate Intermediate_1 trans-Amidopalladation Starting_Material->Intermediate_1 + Pd(II) Pd_catalyst Pd(OAc)2 Pd_catalyst->Starting_Material Co_catalyst n-Bu4NOAc Co_catalyst->Starting_Material Intermediate_2 Alkenyl-Pd Intermediate Intermediate_1->Intermediate_2 Intramolecular attack Product N-Substituted-4-methylene- oxazolidinone Intermediate_2->Product Protodepalladation

Figure 2: Palladium-catalyzed hydroamination mechanism.
Experimental Protocol

Materials:

  • Propargylic carbamate (1.0 eq)

  • Palladium(II) acetate (Pd(OAc)2) (2.5 mol%)

  • Tetrabutylammonium acetate (n-Bu4NOAc) (2.5 mol%)

  • 1,2-Dichloroethane (DCE) (Anhydrous)

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware

Procedure:

  • Prepare the propargylic carbamate by reacting the corresponding propargylic alcohol with an isocyanate (e.g., tosyl isocyanate) in a suitable solvent like THF. The carbamate can often be used without further purification.[2]

  • In a clean, dry reaction vessel under an inert atmosphere, dissolve the propargylic carbamate in anhydrous DCE.

  • Add Pd(OAc)2 and n-Bu4NOAc to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete (typically within 2-6 hours), concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired N-substituted-4-methylene-oxazolidinone.

Quantitative Data Summary
EntryCarbamate Substituent (R-group on N)Alkyne SubstituentsReaction Time (h)Yield (%)Citation
1TosylTerminal293[2][3]
2TosylInternal (e.g., Me)291[2][3]
3BenzoylTerminal1885[2]
4BenzoylInternal (e.g., Ph)1882[2]

III. Copper-Catalyzed Carboxylative Cyclization of Propargylamines with CO2

This atom-economical method utilizes carbon dioxide as a C1 source for the synthesis of 2-oxazolidinones. The reaction can be performed as a four-component coupling or a more direct cyclization of pre-formed propargylamines. The use of N-heterocyclic carbene (NHC)-copper complexes as catalysts allows for base-free and solvent-free conditions.[4]

Logical Relationship of Reaction Components

cluster_four_component Four-Component Synthesis cluster_direct_cyclization Direct Cyclization Amine Amine Propargylamine_in_situ Propargylamine (in situ) Amine->Propargylamine_in_situ Aldehyde Aldehyde Aldehyde->Propargylamine_in_situ Alkyne Terminal Alkyne Alkyne->Propargylamine_in_situ CO2_4c CO2 Product_4c (Z)-5-Alkylidene- oxazolidin-2-one Propargylamine_in_situ->Product_4c + CO2 Propargylamine Propargylamine Product_dc 2-Oxazolidinone Propargylamine->Product_dc + CO2 CO2_dc CO2

Figure 3: Synthetic routes via copper catalysis.
Experimental Protocol (Direct Cyclization using NHC-Copper Catalyst)

Materials:

  • Propargylamine (1.0 eq)

  • N-heterocyclic carbene-copper complex (e.g., [Cu(IPr)Cl]) (0.75 mol%)

  • Carbon dioxide (CO2) balloon or pressurized vessel

  • Reaction vessel (e.g., Schlenk tube or autoclave)

  • Magnetic stirrer and heating plate

Procedure:

  • In a reaction vessel, add the propargylamine and the NHC-copper catalyst.

  • Seal the vessel and purge with CO2 (a balloon is sufficient for atmospheric pressure, or use a pressurized vessel for higher pressures).

  • Heat the reaction mixture to 30-70 °C with vigorous stirring.[4]

  • Maintain the reaction for the required time (monitor by TLC or GC-MS).

  • After completion, cool the reaction to room temperature and carefully vent the CO2.

  • The product can often be purified directly by column chromatography without an aqueous workup.

Quantitative Data Summary (NHC-Copper Catalyzed)
EntryPropargylamine SubstrateCatalyst Loading (mol%)Temperature (°C)Yield (%)Citation
1N-Benzylpropargylamine0.755095[4]
2N-Phenylpropargylamine0.757092[4]
3N-Allylpropargylamine0.753098[4]
4N-(p-Tolyl)propargylamine0.757090[4]

Conclusion

The synthetic methods detailed in these application notes provide researchers with a range of options for accessing N-substituted-4-methylene-oxazolidinones. The choice of method will depend on the desired substitution pattern, available starting materials, and required reaction conditions. The base-catalyzed method is excellent for preparing N-tosylated derivatives in high yields. The palladium-catalyzed hydroamination offers a mild route from propargylic carbamates. The copper-catalyzed carboxylative cyclization represents a highly atom-economical and green approach, particularly with the use of NHC-copper catalysts. These protocols and the accompanying data should serve as a valuable resource for the synthesis of this important class of heterocyclic compounds in a research and development setting.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of 4-Oxazolidinone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-oxazolidinones. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimentation.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of 4-oxazolidinones, offering potential causes and solutions.

Issue 1: Low or No Product Yield

Question: I am getting a low yield or no desired 4-oxazolidinone product. What are the possible reasons and how can I improve the yield?

Answer: Low yields in 4-oxazolidinone synthesis can stem from several factors related to starting materials, reaction conditions, and the chosen synthetic route. Here are some common causes and troubleshooting steps:

  • Incomplete reaction: The reaction may not have gone to completion.

    • Solution: Increase the reaction time or temperature. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Suboptimal reaction conditions: The choice of solvent, base, or catalyst can significantly impact the yield.

    • Solution: Refer to the tables below for optimized conditions for your specific synthetic route. For instance, in the synthesis from epoxides and isocyanates, the catalyst system and solvent are crucial.[1] A change in solvent from aprotic to protic or vice-versa can dramatically alter the reaction outcome.

  • Decomposition of starting materials or product: Sensitive functional groups on your substrates might not be compatible with the reaction conditions.

    • Solution: Consider using milder reaction conditions, such as a lower temperature or a weaker base. Protecting groups may be necessary for sensitive moieties.

  • Side reactions: The formation of unwanted byproducts can consume starting materials and reduce the yield of the desired product.

    • Solution: Identify the side products to understand the competing reaction pathways. For example, in syntheses involving isocyanates, the formation of isocyanurate trimers is a common side reaction that can be minimized by controlling the reaction temperature and the rate of isocyanate addition.[2]

Issue 2: Formation of Side Products

Question: I am observing significant formation of side products in my reaction mixture. How can I identify and minimize them?

Answer: The nature of side products is highly dependent on the synthetic route employed.

  • Synthesis from Epoxides and Isocyanates: A common side product is the isocyanurate trimer, formed from the cyclotrimerization of the isocyanate.[2]

    • Minimization: This can often be suppressed by using a suitable catalyst, controlling the stoichiometry of the reactants (sometimes a slight excess of the epoxide is used), and maintaining an optimal reaction temperature.[1][2] Slow, dropwise addition of the isocyanate can also be beneficial.

  • Synthesis from Amino Alcohols: Incomplete cyclization can lead to the formation of linear carbamate intermediates.

    • Minimization: Ensure that the cyclization conditions (e.g., temperature, dehydrating agent) are optimal for intramolecular ring closure.[3]

  • Identification: Side products can be identified using techniques like NMR, MS, and IR spectroscopy. Comparing the spectral data with known impurities or degradation products can help in their characterization.

Issue 3: Poor Diastereoselectivity

Question: My synthesis is producing a mixture of diastereomers. How can I improve the diastereoselectivity?

Answer: Achieving high diastereoselectivity is crucial, especially in the synthesis of chiral 4-oxazolidinones for pharmaceutical applications.

  • Catalyst Control: The choice of catalyst can have a profound impact on the stereochemical outcome. Chiral catalysts or auxiliaries are often employed to induce asymmetry. For instance, in organocatalytic cascade reactions, thiourea-based catalysts have been shown to provide high diastereoselectivity.[4]

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry and, consequently, the diastereoselectivity. It is advisable to screen a range of solvents to find the optimal one for your specific reaction.

  • Temperature: Lowering the reaction temperature often enhances diastereoselectivity by favoring the formation of the thermodynamically more stable transition state.

  • Substrate Control: The inherent stereochemistry of the starting materials can direct the formation of a specific diastereomer. Utilizing chiral amino alcohols or epoxides is a common strategy.[5]

Frequently Asked Questions (FAQs)

1. What are the most common synthetic routes to 4-oxazolidinones?

The most prevalent methods for synthesizing 4-oxazolidinones include:

  • The reaction of amino alcohols with a carbonyl source like phosgene, diethyl carbonate, or carbon dioxide.[3][6]

  • The cycloaddition of epoxides with isocyanates, often catalyzed by Lewis acids or bases.[1][2][7]

  • Intramolecular cyclization of carbamates derived from amino alcohols.[8]

  • Multicomponent reactions involving an amine, an aldehyde, and a carbonyl source.

2. How do I choose the best synthetic route for my target 4-oxazolidinone?

The choice of synthetic route depends on several factors:

  • Availability of starting materials: Consider the commercial availability and cost of the required precursors.

  • Desired substitution pattern: Some routes are better suited for specific substitution patterns on the oxazolidinone ring.

  • Stereochemical requirements: If a specific stereoisomer is required, routes that allow for stereocontrol, such as those starting from chiral amino alcohols or employing asymmetric catalysis, are preferable.[5]

  • Scalability: For large-scale synthesis, routes that avoid hazardous reagents (like phosgene) and utilize mild, efficient conditions are more desirable.

3. What are the key parameters to optimize for a successful 4-oxazolidinone synthesis?

The critical parameters to optimize generally include:

  • Solvent: The polarity and coordinating properties of the solvent can influence reaction rates and selectivity.

  • Temperature: Temperature affects the reaction rate and can influence the product distribution, especially in cases of competing side reactions.

  • Catalyst/Reagent: The choice and loading of the catalyst or reagent are often crucial for achieving high yields and selectivity.

  • Stoichiometry: The molar ratio of the reactants should be carefully controlled to maximize product formation and minimize side reactions.

4. How can I purify my 4-oxazolidinone product?

Purification of 4-oxazolidinones is typically achieved by:

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system is often an effective method for obtaining high purity.

  • Column Chromatography: Silica gel column chromatography is a widely used technique for separating the desired product from unreacted starting materials and side products. The choice of eluent will depend on the polarity of the target molecule.

Data Presentation: Quantitative Analysis of Reaction Conditions

The following tables summarize quantitative data from the literature to aid in the optimization of your reaction conditions.

Table 1: Effect of Base and Solvent on the Cyclization of N-Boc-2-amino-1-phenylethanol

EntryBase (equiv.)SolventTemperature (°C)Yield (%)
1NaH (1.1)THF2585
2K2CO3 (1.5)DMF8078
3t-BuOK (1.1)THF092
4DBU (1.2)CH2Cl22575

Data compiled from representative literature.

Table 2: Optimization of N-Arylation of 2-Oxazolidinone with 4-Bromotoluene

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)
1Pd(OAc)2 (5)P(t-Bu)3 (10)NaOt-BuToluene10088
2CuI (10)L-proline (20)K2CO3DMSO12075
3Pd2(dba)3 (2.5)Xantphos (5)Cs2CO3Dioxane11095

Data compiled from representative literature.

Experimental Protocols

Protocol 1: Synthesis of 3-Aryl-2-oxazolidinones via Palladium-Catalyzed N-Arylation

This protocol is adapted from literature procedures for the palladium-catalyzed N-arylation of 2-oxazolidinones with aryl bromides.[8]

Materials:

  • 2-Oxazolidinone

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)2)

  • Tri-tert-butylphosphine (P(t-Bu)3)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube, add 2-oxazolidinone (1.0 mmol), aryl bromide (1.2 mmol), Pd(OAc)2 (0.05 mmol), and sodium tert-butoxide (1.4 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Add the P(t-Bu)3 ligand (0.1 mmol) via syringe.

  • Seal the tube and heat the reaction mixture at 100 °C with stirring for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite and wash the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-2-oxazolidinone.

Protocol 2: Cyclization of an Amino Alcohol Carbamate

This protocol describes a general procedure for the intramolecular cyclization of an N-Boc protected amino alcohol to an oxazolidinone.

Materials:

  • N-Boc protected amino alcohol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a stirred suspension of NaH (1.1 mmol, washed with hexanes to remove mineral oil) in anhydrous THF (5 mL) at 0 °C under an inert atmosphere, add a solution of the N-Boc protected amino alcohol (1.0 mmol) in anhydrous THF (5 mL) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the starting material is consumed as indicated by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 4-oxazolidinone.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_reactants Prepare Reactants & Glassware add_reagents Add Reagents under Inert Atmosphere prep_reactants->add_reagents heating Heat Reaction Mixture add_reagents->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring quench Quench Reaction monitoring->quench Reaction Complete extract Extract with Organic Solvent quench->extract dry Dry & Concentrate extract->dry purify Purify by Chromatography/Crystallization dry->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: General experimental workflow for 4-oxazolidinone synthesis.

troubleshooting_low_yield start Low/No Product Yield check_completion Is the reaction complete? start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction is Complete check_completion->complete Yes optimize_conditions Optimize Conditions (Temp, Time, Catalyst) incomplete->optimize_conditions side_products Are side products observed? complete->side_products yes_side Significant Side Products side_products->yes_side Yes no_side No Significant Side Products side_products->no_side No change_conditions Modify Conditions to Minimize Side Reactions yes_side->change_conditions check_stability Check Substrate/Product Stability no_side->check_stability

Caption: Troubleshooting logic for low product yield in 4-oxazolidinone synthesis.

References

Technical Support Center: 2,5-Diphenyl-4-Oxazolidinone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,5-diphenyl-4-oxazolidinone synthesis. The information is presented in a user-friendly question-and-answer format, addressing specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare 2,5-diphenyl-4-oxazolidinone and related disubstituted oxazolidinones?

A1: Common synthetic strategies for oxazolidinone rings include the reaction of amino alcohols with phosgene or its equivalents, the carbonylation of β-amino alcohols, multicomponent reactions, and the cycloaddition of epoxides with isocyanates.[1] For 2,5-disubstituted oxazolidinones, a plausible route involves the cyclization of the corresponding α-amino acid derivative, such as α-phenylglycine. Another approach is the reaction of an appropriate epoxide (like trans-stilbene oxide for a 4,5-diphenyl analog) with a source of the carbonyl group.[1]

Q2: How do I choose the optimal solvent for my reaction?

A2: Solvent choice is critical and can significantly impact yield. Dichloromethane (DCM) has been shown to be effective in the synthesis of similar oxazolidinones.[1] Other solvents like acetone, tetrahydrofuran (THF), and acetonitrile have also been used in oxazolidinone synthesis, though their effectiveness can vary depending on the specific reactants and catalysts.[1] It is recommended to perform small-scale solvent screening experiments to determine the best option for your specific reaction.

Q3: What is the role of a catalyst in this synthesis, and which catalysts are commonly used?

A3: Catalysts can facilitate the cyclization reaction, often leading to higher yields and milder reaction conditions. For related oxazolidinone syntheses, both metal-based and organocatalysts have been employed. Palladium and copper catalysts are sometimes used for coupling and cyclization steps.[2] In some cases, the reaction can proceed without a catalyst, although this may require harsher conditions.[1]

Q4: Can I use microwave irradiation to improve the reaction?

A4: Yes, microwave-assisted synthesis has been reported to be effective for preparing some oxazolidinone derivatives, often leading to shorter reaction times and improved yields.[2] If you have access to a microwave reactor, it is worth exploring this as an option to optimize your synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 2,5-diphenyl-4-oxazolidinone and provides potential solutions.

Low or No Product Yield

Q: I am not getting the desired product, or the yield is very low. What are the possible causes and solutions?

A: Low or no yield can stem from several factors. Here is a step-by-step troubleshooting guide:

  • Reagent Quality:

    • Question: Are my starting materials pure?

    • Answer: Impurities in starting materials, such as the α-amino acid derivative or the cyclizing agent, can interfere with the reaction. Ensure all reagents are of high purity and are properly stored. For instance, some reagents may be sensitive to moisture or air.

  • Reaction Conditions:

    • Question: Are the reaction temperature and time optimized?

    • Answer: The reaction may be sensitive to temperature. If the temperature is too low, the reaction may be too slow. If it is too high, it could lead to decomposition of reactants or products. An optimization study of the reaction temperature is recommended. Similarly, the reaction may not have reached completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

  • Solvent and Catalyst:

    • Question: Am I using the most effective solvent and catalyst?

    • Answer: As mentioned in the FAQs, the choice of solvent and catalyst is crucial. If you are experiencing low yields, consider screening different solvents and catalysts. The table below provides examples of how reaction conditions can affect yield in similar syntheses.

Formation of Side Products

Q: I am observing significant side product formation. How can I minimize this?

A: The formation of side products is a common challenge. Here are some strategies to improve the selectivity of your reaction:

  • Temperature Control: Running the reaction at a lower temperature can sometimes reduce the rate of side reactions more than the rate of the desired reaction, thus improving selectivity.

  • Order of Addition of Reagents: In some cases, the order in which reagents are added can influence the reaction pathway. For example, adding one reagent dropwise to a solution of the others can help to control the concentration and minimize side reactions.

  • Inert Atmosphere: If any of the reactants or intermediates are sensitive to oxygen or moisture, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidation or hydrolysis-related side products.

Data on Reaction Condition Optimization

The following tables summarize the impact of different reaction parameters on the yield of oxazolidinone synthesis from various literature sources. While not specific to 2,5-diphenyl-4-oxazolidinone, they provide valuable insights for optimizing your reaction.

Table 1: Solvent Optimization for a Related Oxazolidinone Synthesis [1]

EntrySolventProduct Yield (%)
1Acetone11-15
2THFNo Reaction
3AcetonitrileTrace
4Dichloromethane40-50
5TolueneTrace

Note: The yields represent a combined total of a five-membered cyclic carbonate and an oxazolidinone.

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of a 4,5-disubstituted oxazolidinone, based on a reported procedure for a similar compound.[1] Note: This protocol should be adapted and optimized for the synthesis of 2,5-diphenyl-4-oxazolidinone.

Synthesis of 4,5-Diphenyl-1,3-oxazolidin-2-one from trans-Stilbene Epoxide [1]

  • Dissolution: Dissolve trans-stilbene epoxide (1 equivalent) in dichloromethane.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Reagent Addition: Slowly add chlorosulfonyl isocyanate (1.1 equivalents) to the cooled solution.

  • Reaction: Stir the resulting solution at room temperature for 1 hour. Monitor the reaction progress by TLC.

  • Quenching: Add water to the reaction mixture and stir for 30 minutes.

  • Extraction: Extract the mixture with dichloromethane (3 x 20 mL).

  • Drying and Concentration: Dry the combined organic phases over sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography to isolate the desired oxazolidinone.

Visual Guides

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and optimization of 2,5-diphenyl-4-oxazolidinone.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis & Optimization Reagent_Purity_Check Check Reagent Purity Solvent_Selection Select Solvent Reagent_Purity_Check->Solvent_Selection Setup_Reaction Set up Reaction under Inert Atmosphere Solvent_Selection->Setup_Reaction Add_Reagents Add Reagents Setup_Reaction->Add_Reagents Monitor_Progress Monitor Progress (TLC/LC-MS) Add_Reagents->Monitor_Progress Quench_Reaction Quench Reaction Monitor_Progress->Quench_Reaction Extraction Extraction Quench_Reaction->Extraction Purification Purification (Chromatography) Extraction->Purification Characterization Characterize Product (NMR, MS) Purification->Characterization Yield_Calculation Calculate Yield Characterization->Yield_Calculation Optimization Optimize Conditions (Temperature, Catalyst) Yield_Calculation->Optimization Optimization->Setup_Reaction Iterate

Caption: General experimental workflow for synthesis.

Troubleshooting Logic

This diagram provides a logical approach to troubleshooting common issues in the synthesis.

troubleshooting_logic Start Low or No Yield Check_Reagents Check Reagent Purity & Stoichiometry Start->Check_Reagents Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Check_Conditions Review Reaction Conditions (Temp, Time) Conditions_OK Conditions Optimized? Check_Conditions->Conditions_OK Side_Products Analyze for Side Products Isolate_Characterize_Side_Products Isolate & Characterize Side Products Side_Products->Isolate_Characterize_Side_Products Optimize_Solvent_Catalyst Screen Solvents & Catalysts Reagents_OK->Check_Conditions Yes Purity_Issue Purify/Replace Reagents Reagents_OK->Purity_Issue No Conditions_OK->Side_Products Yes Adjust_Conditions Adjust Temp/Time Conditions_OK->Adjust_Conditions No Isolate_Characterize_Side_Products->Optimize_Solvent_Catalyst

Caption: Troubleshooting decision tree for low yield.

References

Technical Support Center: Synthesis of 4-Oxazolidinone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges, particularly side reactions, encountered during the synthesis of 4-oxazolidinone derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of 4-oxazolidinone derivatives?

A1: The most frequently encountered side reactions include:

  • Epimerization: Loss of stereochemical integrity at chiral centers, particularly at the C4 and C5 positions of the oxazolidinone ring. This is a significant issue when synthesizing enantiomerically pure products.

  • N-Acylation: Acylation of the oxazolidinone nitrogen, leading to the formation of undesired N-acyl derivatives, which can complicate purification.[1]

  • Formation of Cyclic Ureas: In syntheses involving isocyanates or related reagents, the formation of stable five- or six-membered cyclic ureas can occur as a competing reaction pathway.

  • Dimerization/Polymerization: Under certain conditions, starting materials or intermediates can undergo self-condensation to form dimers or polymers, reducing the yield of the desired monomeric product.

  • Incomplete Cyclization: Failure of the cyclization step to go to completion, resulting in a mixture of the starting amino alcohol (or related precursor) and the final product.

Q2: What factors typically lead to epimerization during the synthesis of chiral 4-oxazolidinones?

A2: Epimerization is often promoted by the presence of a strong base, elevated temperatures, and prolonged reaction times. The mechanism can involve the formation of an oxazolone intermediate, which can lead to racemization.[2] The choice of solvent can also play a role, with polar aprotic solvents sometimes favoring this side reaction.

Q3: How can I minimize the formation of N-acyl byproducts?

A3: The formation of N-acyl byproducts can be minimized by carefully controlling the stoichiometry of the acylating agent and using milder reaction conditions. The use of acid fluorides with mild bases like triethylamine (NEt₃) or diisopropylethylamine (iPr₂NEt) has been shown to provide high yields of the desired N-acylated oxazolidinones with minimal side reactions.[1]

Troubleshooting Guides

Issue 1: Unexpected peaks in NMR/LC-MS suggest the presence of a byproduct with a similar mass to the desired product.

Possible Cause: Epimerization of a chiral center.

Troubleshooting Steps:

  • Chiral Analysis: Confirm the presence of diastereomers or enantiomers using chiral HPLC or by derivatization with a chiral resolving agent followed by NMR analysis.

  • Reaction Conditions Review:

    • Base: If a strong base was used, consider switching to a weaker, non-nucleophilic base (e.g., K₂CO₃ instead of NaH). The impact of the base on the reaction should be carefully evaluated.

    • Temperature: Run the reaction at the lowest effective temperature.

    • Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid prolonged exposure to conditions that may induce epimerization.

Logical Workflow for Troubleshooting Epimerization:

Epimerization_Troubleshooting Start Unexpected Peaks in NMR/LC-MS CheckChirality Perform Chiral HPLC/NMR Analysis Start->CheckChirality IsEpimer Epimer Detected? CheckChirality->IsEpimer ReviewConditions Review Reaction Conditions IsEpimer->ReviewConditions Yes End Optimized Protocol IsEpimer->End No, Investigate Other Byproducts ModifyBase Use Weaker Base ReviewConditions->ModifyBase LowerTemp Lower Reaction Temperature ReviewConditions->LowerTemp ReduceTime Reduce Reaction Time ReviewConditions->ReduceTime ModifyBase->End LowerTemp->End ReduceTime->End

Troubleshooting workflow for suspected epimerization.
Issue 2: Low yield of the desired 4-oxazolidinone and isolation of a higher molecular weight byproduct.

Possible Cause: Dimerization or polymerization of starting materials or intermediates.

Troubleshooting Steps:

  • Concentration: Run the reaction at a higher dilution to favor intramolecular cyclization over intermolecular side reactions.

  • Rate of Addition: If using a highly reactive reagent, add it slowly to the reaction mixture to maintain a low instantaneous concentration.

  • Temperature Control: Exothermic reactions can sometimes lead to polymerization. Ensure efficient stirring and cooling to maintain the desired reaction temperature.

Issue 3: Presence of a significant amount of starting amino alcohol after the reaction is complete.

Possible Cause: Incomplete cyclization.

Troubleshooting Steps:

  • Catalyst/Reagent Activity: Ensure the catalyst or cyclizing agent (e.g., diethyl carbonate, phosgene equivalent) is fresh and active.

  • Reaction Time and Temperature: The reaction may require a longer duration or a higher temperature for complete conversion. Monitor the reaction progress by TLC or LC-MS.

  • Removal of Byproducts: In reactions that produce a volatile byproduct (e.g., ethanol in the reaction with diethyl carbonate), ensure its efficient removal to drive the equilibrium towards product formation.[3]

Experimental Workflow for Synthesis from Amino Alcohol:

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification Reactants Combine Amino Alcohol, Diethyl Carbonate, and Base Heat Heat Reaction Mixture Reactants->Heat Distill Distill off Ethanol Heat->Distill Monitor Monitor by TLC/LC-MS Distill->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Extract Dilute and Extract Cool->Extract Purify Purify by Recrystallization or Chromatography Extract->Purify

General workflow for 4-oxazolidinone synthesis.

Quantitative Data Summary

The following table summarizes reaction conditions and yields for common synthetic routes, highlighting the impact of different parameters.

Starting MaterialsReagents/CatalystSolventTemperature (°C)Time (h)Yield (%)Side Products Noted
(S)-PhenylalanolDiethyl carbonate, K₂CO₃None1352.5~95Ethanol (byproduct of reaction, removed)
Epoxide, IsocyanateTetrabutylammonium iodideToluene1002470-95Cyclic carbonates
Amino alcohol, CO₂Diphenylphosphoryl azide (DPPA)Acetonitrile-40 to RT-70-90Potential for incomplete reaction
N-Boc amine, AlkeneChiral organoselenium catalyst----Side reactivity suppressed by TIPSCl

Key Experimental Protocols

Protocol 1: Synthesis of (S)-4-(Phenylmethyl)-2-oxazolidinone from (S)-Phenylalanol[3]

Materials:

  • (S)-Phenylalanol

  • Diethyl carbonate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Dichloromethane (DCM)

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a dry three-necked flask equipped with a mechanical stirrer and a distillation apparatus, combine (S)-phenylalanol (1.00 mol), anhydrous potassium carbonate (0.10 mol), and diethyl carbonate (2.06 mol).

  • Heat the mixture in an oil bath preheated to 135 °C with stirring until the solids dissolve (approximately 5 minutes).

  • Collect the ethanol byproduct by distillation over a period of 2.5 hours.

  • Once ethanol distillation ceases, remove the oil bath and allow the solution to cool to room temperature.

  • Dilute the reaction mixture with dichloromethane and wash with water.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization.

Troubleshooting:

  • Low Yield: Ensure the efficient removal of ethanol during the reaction to drive the equilibrium. Check the quality of the starting materials and the anhydrous nature of the potassium carbonate.

  • Presence of Starting Material: Increase the reaction time or ensure the reaction temperature is maintained at 135 °C.

Protocol 2: Synthesis of 4-Oxazolidinones from Epoxides and Isocyanates[4]

Materials:

  • Substituted epoxide

  • Substituted isocyanate

  • Tetrabutylammonium iodide (TBAI) or other suitable catalyst

  • Anhydrous solvent (e.g., toluene)

Procedure:

  • In a dry flask under an inert atmosphere, dissolve the epoxide and the catalyst in the anhydrous solvent.

  • Add the isocyanate to the solution.

  • Heat the reaction mixture to the desired temperature (e.g., 70-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Troubleshooting:

  • Formation of Cyclic Carbonate Byproduct: The ratio of oxazolidinone to cyclic carbonate can be influenced by the catalyst and reaction conditions. Screening different catalysts and solvents may be necessary to optimize for the desired product.

  • Slow Reaction: Ensure the catalyst is active and the reaction is performed under strictly anhydrous conditions. Increase the reaction temperature if necessary, but be mindful of potential side reactions.

Reaction Pathway for Epoxide and Isocyanate Cycloaddition:

Cycloaddition_Pathway reagents Epoxide + Isocyanate intermediate [Catalyst-activated intermediate] reagents->intermediate Catalyst product 4-Oxazolidinone intermediate->product Intramolecular Cyclization

Simplified pathway for oxazolidinone synthesis from epoxides.

References

Technical Support Center: Purification of 2,5-diphenyl-4-oxazolidinone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2,5-diphenyl-4-oxazolidinone.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying 2,5-diphenyl-4-oxazolidinone?

A1: The primary purification techniques for 2,5-diphenyl-4-oxazolidinone, similar to other oxazolidinone derivatives, are recrystallization and column chromatography. The choice between these methods often depends on the scale of the reaction and the nature of the impurities.

Q2: How do I choose the right solvent for recrystallization?

A2: An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For oxazolidinone derivatives, common and effective solvent systems include ethanol, or a mixture of ethyl acetate and an anti-solvent like isopropyl ether or hexanes.[1] A general rule of thumb is that solvents with similar functional groups to the compound of interest are often good solubilizers.[1]

Q3: What are typical solvent systems for column chromatography of 2,5-diphenyl-4-oxazolidinone?

A3: For closely related compounds like 2,5-diphenyl-1,3-oxazolines, a common mobile phase for column chromatography is a mixture of petroleum ether (or hexanes) and ethyl acetate.[2][3] The ratio can be optimized based on the polarity of the impurities, with common starting ratios being around 10:1 to 5:1 (petroleum ether:ethyl acetate).[2]

Q4: What are the likely impurities in a synthesis of 2,5-diphenyl-4-oxazolidinone?

A4: Potential impurities can include unreacted starting materials (e.g., amino alcohols and aldehydes), reagents, and byproducts from side reactions. The specific impurities will depend on the synthetic route employed.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of 2,5-diphenyl-4-oxazolidinone.

Recrystallization Issues
Problem Possible Cause(s) Solution(s)
Compound "oils out" instead of crystallizing. The compound may be impure, the cooling rate is too fast, or the solvent is not ideal.- Try to purify the crude product by a preliminary method like a simple filtration or extraction before recrystallization.- Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.- Experiment with different solvent systems. A mixture of a good solvent and a poor solvent (anti-solvent) can be effective.[1]
Poor recovery of the purified compound. The compound is too soluble in the chosen solvent at low temperatures, or too much solvent was used.- Choose a solvent in which the compound has lower solubility at cold temperatures.- Use the minimum amount of hot solvent necessary to fully dissolve the crude product.- After crystallization, ensure the mixture is thoroughly cooled before filtration.
Crystals are colored or appear impure. The crude material contains colored impurities that co-crystallize with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.- A second recrystallization may be necessary.
Column Chromatography Issues
Problem Possible Cause(s) Solution(s)
Poor separation of the product from impurities. The chosen eluent system is not optimal for the separation.- Adjust the polarity of the eluent. If the compounds are eluting too quickly, decrease the polarity (e.g., increase the petroleum ether to ethyl acetate ratio). If they are moving too slowly, increase the polarity.- Perform thin-layer chromatography (TLC) with various solvent systems to identify the optimal mobile phase before running the column.
The compound is not eluting from the column. The eluent is not polar enough to move the compound through the silica gel.- Gradually increase the polarity of the mobile phase. A gradient elution, where the polarity of the solvent is increased over time, can be effective.
Streaking or tailing of the compound band on the column. The column may be overloaded, the compound may be degrading on the silica, or the compound is sparingly soluble in the eluent.- Use a larger column or reduce the amount of crude material loaded.- Consider using a different stationary phase (e.g., alumina) if degradation is suspected.- Ensure the compound is fully dissolved in a minimal amount of the initial eluent before loading onto the column.

Experimental Protocols

Please note: The following protocols are generalized based on methods used for structurally similar compounds and should be optimized for your specific experimental conditions.

Protocol 1: Recrystallization
  • Solvent Selection: Test the solubility of a small amount of the crude 2,5-diphenyl-4-oxazolidinone in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) at room temperature and with heating. An ideal solvent will show poor solubility at room temperature and high solubility when heated. A solvent pair, such as ethyl acetate/hexanes, can also be effective.

  • Dissolution: In a flask, add the crude product and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent required.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.

Protocol 2: Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10:1 petroleum ether:ethyl acetate).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring a uniform packing without air bubbles. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude 2,5-diphenyl-4-oxazolidinone in a minimal amount of the initial eluent. Carefully load this solution onto the top of the silica gel bed.

  • Elution: Add the eluent to the column and begin collecting fractions. The polarity of the eluent can be gradually increased (e.g., to 5:1 petroleum ether:ethyl acetate) to elute compounds with higher polarity.

  • Fraction Analysis: Monitor the collected fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2,5-diphenyl-4-oxazolidinone.

Visual Guides

Purification_Troubleshooting_Workflow start Crude 2,5-diphenyl-4-oxazolidinone check_purity Assess Purity (TLC, NMR) start->check_purity is_pure Is Purity > 95%? check_purity->is_pure end Pure Product is_pure->end Yes purification_method Select Purification Method is_pure->purification_method No recrystallization Recrystallization purification_method->recrystallization column_chromatography Column Chromatography purification_method->column_chromatography recrystallization_outcome Recrystallization Successful? recrystallization->recrystallization_outcome chromatography_outcome Chromatography Successful? column_chromatography->chromatography_outcome recrystallization_outcome->check_purity Yes recrystallization_outcome->column_chromatography No, Try Alternative chromatography_outcome->check_purity Yes chromatography_outcome->recrystallization No, Try Alternative

Caption: Troubleshooting workflow for the purification of 2,5-diphenyl-4-oxazolidinone.

Purification_Technique_Impurity_Relationship cluster_impurities Types of Impurities cluster_techniques Purification Techniques unreacted_materials Unreacted Starting Materials polar_byproducts Polar Byproducts nonpolar_byproducts Non-polar Byproducts colored_impurities Colored Impurities recrystallization Recrystallization recrystallization->unreacted_materials Removes (if solubility differs) column_chromatography Column Chromatography column_chromatography->polar_byproducts Separates based on polarity column_chromatography->nonpolar_byproducts Separates based on polarity charcoal_treatment Activated Charcoal Treatment charcoal_treatment->colored_impurities Adsorbs

Caption: Relationship between purification techniques and the types of impurities they remove.

References

Technical Support Center: Diastereoselective Synthesis of Oxazolidinones

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the diastereoselective synthesis of oxazolidinones. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for common challenges encountered during these synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for achieving high diastereoselectivity in oxazolidinone synthesis?

A1: The Evans aldol reaction is a widely used and reliable method for achieving high diastereoselectivity in the synthesis of α-substituted β-hydroxy carbonyl compounds, which are precursors to 4,5-disubstituted oxazolidinones.[1][2] This method employs a chiral oxazolidinone auxiliary, often derived from commercially available amino acids like valine or phenylalanine, to direct the stereochemical outcome of the reaction.[2][3] Boron-mediated Evans aldol reactions are particularly known for their exceptional levels of stereocontrol, typically favoring the syn-aldol product.[2][4]

Q2: What are the key factors influencing the diastereoselectivity of the Evans aldol reaction?

A2: The high diastereoselectivity of the Evans aldol reaction is primarily governed by the formation of a rigid, chair-like Zimmerman-Traxler transition state.[1] Key factors that influence this selectivity include:

  • Choice of Lewis Acid: Boron triflates (e.g., Bu₂BOTf) are highly effective in forming a chelated (Z)-enolate, which leads to the desired syn-product with high fidelity.[2][4] Other Lewis acids like TiCl₄ can also be used, but may lead to different stereochemical outcomes or lower selectivity.

  • Base: A hindered amine base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is used to facilitate the formation of the boron enolate.[2]

  • Reaction Temperature: These reactions are typically carried out at low temperatures (e.g., -78 °C to 0 °C) to enhance stereoselectivity by minimizing competing, higher-energy transition states.

  • Structure of the N-acyl Moiety and Aldehyde: The steric bulk of the substituents on both the N-acyl group of the oxazolidinone and the aldehyde can influence the facial selectivity of the reaction.

Q3: I am observing low diastereoselectivity in my Evans aldol reaction. What are the possible causes and how can I troubleshoot this?

A3: Low diastereoselectivity can stem from several factors. Please refer to the detailed troubleshooting guide below. Common causes include incomplete enolate formation, incorrect reaction temperature, or issues with the purity of reagents.

Q4: What are common side reactions to be aware of during the synthesis and subsequent cleavage of the oxazolidinone auxiliary?

A4: During the aldol reaction, potential side reactions include self-condensation of the aldehyde or ketone.[5] During the removal of the chiral auxiliary, common issues include:

  • Epimerization: The newly formed stereocenter can be susceptible to epimerization, especially under harsh basic or acidic conditions.[6][7]

  • Endocyclic Cleavage: When using hydroxide bases like LiOH for hydrolysis, cleavage of the oxazolidinone ring itself can occur as a competing side reaction. The use of lithium hydroperoxide (LiOOH) is often preferred to selectively cleave the N-acyl group.[8]

Troubleshooting Guides

Low Diastereoselectivity in Evans Aldol Reaction
Potential Cause Recommended Solution
Incomplete or incorrect enolate formation Ensure the use of a suitable Lewis acid (e.g., Bu₂BOTf) and a hindered base (e.g., DIPEA) in the correct stoichiometric amounts. The enolization time and temperature are critical; ensure the reaction is allowed to proceed to completion before adding the aldehyde.
Incorrect reaction temperature Maintain a low reaction temperature (typically -78 °C for enolate formation and aldehyde addition) to maximize stereoselectivity. Use a calibrated thermometer and a suitable cooling bath.
Moisture in the reaction The presence of water can quench the enolate and interfere with the Lewis acid. Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents and reagents.[9]
Impure reagents Use freshly distilled or purified solvents and aldehydes. The purity of the N-acyl oxazolidinone is also crucial.
Inappropriate Lewis acid For high syn-selectivity, boron enolates are generally superior. If using other Lewis acids like TiCl₄, the stereochemical outcome may be different and potentially less selective.
Low Reaction Yield
Potential Cause Recommended Solution
Incomplete reaction Monitor the reaction progress by thin-layer chromatography (TLC) to ensure all starting material is consumed before quenching.
Side reactions Self-aldol reaction of the aldehyde can be a problem. Add the aldehyde slowly at low temperature to the pre-formed enolate.
Product loss during workup and purification Ensure efficient extraction and minimize transfers. The product can sometimes be sensitive to silica gel chromatography; consider using a deactivated silica gel or alternative purification methods.[9]
Decomposition of starting materials or product Ensure the stability of all reactants and the product under the reaction and purification conditions.

Quantitative Data Summary

The diastereoselectivity of the Evans aldol reaction is highly dependent on the specific substrates and reaction conditions. Below is a summary of typical diastereomeric ratios (d.r.) reported for the reaction of various N-acyl oxazolidinones with aldehydes.

N-Acyl GroupAldehydeLewis AcidBaseSolventTemp (°C)d.r. (syn:anti)Yield (%)Reference
PropionylIsobutyraldehydeBu₂BOTfDIPEACH₂Cl₂-78 to 0>99:185Evans et al.
PropionylBenzaldehydeBu₂BOTfDIPEACH₂Cl₂-78 to 097:380Evans et al.
AcetylVariousBu₂BOTfDIPEACH₂Cl₂-78 to 01:1-Notestein et al.[10]
PropionylVariousTiCl₄DIPEACH₂Cl₂-78 to 094:6 to 100:0-Crimmins et al.[11]

Note: This table is a compilation of representative data and actual results may vary.

Experimental Protocols

General Procedure for Evans syn-Aldol Reaction
  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-acyl oxazolidinone (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) in a flame-dried round-bottom flask. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Enolate Formation: Add diisopropylethylamine (DIPEA) (1.2 equiv) dropwise to the stirred solution. After 15 minutes, add dibutylboron triflate (Bu₂BOTf) (1.1 equiv) dropwise. Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 1 hour.

  • Aldol Addition: Cool the reaction mixture back down to -78 °C. Add the aldehyde (1.2 equiv), either neat or as a solution in anhydrous CH₂Cl₂, dropwise over several minutes. Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for another hour.

  • Quenching: Quench the reaction by adding a pH 7 phosphate buffer. Add methanol and 30% hydrogen peroxide and stir vigorously for 1 hour.

  • Workup: Extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Procedure for the Removal of the Evans Auxiliary
  • Hydrolysis to the Carboxylic Acid: Dissolve the aldol adduct in a mixture of tetrahydrofuran (THF) and water. Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide, followed by aqueous lithium hydroxide (LiOH). Stir the mixture at room temperature until the reaction is complete (monitor by TLC). Quench the excess peroxide with sodium sulfite. Acidify the mixture and extract the carboxylic acid product. The chiral auxiliary can often be recovered from the aqueous layer.[6]

Visualizations

Evans_Aldol_Mechanism cluster_enolate Enolate Formation cluster_aldol Aldol Addition cluster_cleavage Auxiliary Removal N-Acyl_Oxazolidinone N-Acyl Oxazolidinone Z-Enolate (Z)-Boron Enolate N-Acyl_Oxazolidinone->Z-Enolate + Lewis Acid, Base Lewis_Acid Lewis Acid (e.g., Bu₂BOTf) Base Base (e.g., DIPEA) Transition_State Zimmerman-Traxler Transition State Z-Enolate->Transition_State Aldehyde Aldehyde Aldehyde->Transition_State Aldol_Adduct syn-Aldol Adduct Transition_State->Aldol_Adduct Cleavage Hydrolysis (e.g., LiOOH) Aldol_Adduct->Cleavage Final_Product Chiral Product Cleavage->Final_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

Caption: Workflow for the Evans Aldol Reaction.

Troubleshooting_Workflow Start Low Diastereoselectivity Observed Check_Temp Verify Reaction Temperature (-78 °C to 0 °C) Start->Check_Temp Check_Temp->Start Adjust Temp Check_Reagents Assess Purity of Reagents (Solvents, Aldehyde, Auxiliary) Check_Temp->Check_Reagents Temp OK Check_Reagents->Start Purify Reagents Check_Stoichiometry Confirm Stoichiometry of Lewis Acid and Base Check_Reagents->Check_Stoichiometry Reagents Pure Check_Stoichiometry->Start Adjust Amounts Check_Moisture Ensure Anhydrous Conditions Check_Stoichiometry->Check_Moisture Stoichiometry Correct Check_Moisture->Start Dry System Optimize Consider Alternative Lewis Acid or Base Check_Moisture->Optimize Conditions Anhydrous Success Improved Diastereoselectivity Optimize->Success

Caption: Troubleshooting workflow for low diastereoselectivity.

Logical_Relationships cluster_params Reaction Parameters cluster_intermediates Key Intermediates cluster_outcome Stereochemical Outcome Lewis_Acid Lewis Acid Enolate_Geometry Enolate Geometry (E vs. Z) Lewis_Acid->Enolate_Geometry Temperature Temperature Transition_State_Energy Transition State Energy Temperature->Transition_State_Energy Substrate_Sterics Substrate Sterics Substrate_Sterics->Transition_State_Energy Enolate_Geometry->Transition_State_Energy Diastereoselectivity Diastereoselectivity (syn vs. anti) Transition_State_Energy->Diastereoselectivity

Caption: Factors influencing stereochemical outcome.

References

Technical Support Center: Overcoming Poor Solubility of Oxazolidinone Compounds in Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of poor solubility of oxazolidinone compounds in various experimental assays.

Frequently Asked Questions (FAQs)

Q1: Why do many oxazolidinone compounds exhibit poor water solubility?

A1: Oxazolidinone compounds are often characterized by lipophilic structural features, which contribute to their poor aqueous solubility.[1] The presence of aromatic rings and other nonpolar moieties in their chemical structures leads to unfavorable interactions with water molecules, making them difficult to dissolve in aqueous assay buffers.[2]

Q2: What are the consequences of poor compound solubility in my assays?

A2: Poor solubility can significantly impact the accuracy and reliability of your experimental results. It can lead to underestimated biological activity, reduced hit rates in high-throughput screening (HTS), variable and inaccurate structure-activity relationship (SAR) data, and discrepancies between enzymatic and cell-based assays.[1][3][4] Compound precipitation can also interfere with analytical instrumentation.

Q3: I am preparing a stock solution of my oxazolidinone compound in DMSO. What concentration is recommended?

A3: For initial stock solutions, concentrations of 10-30 mM in 100% DMSO are commonly used.[1] However, it's crucial to be aware that even in DMSO, some compounds may not be fully soluble at higher concentrations, and precipitation can occur, especially after freeze-thaw cycles.[4] It is always recommended to visually inspect your stock solutions for any signs of precipitation before use.

Q4: My compound precipitates when I add it to the aqueous assay buffer. What is the first thing I should check?

A4: The first step is to ensure your DMSO stock solution is fully dissolved. Vortex the stock solution thoroughly before diluting it into the aqueous buffer. Another critical factor is the final concentration of DMSO in your assay. High concentrations of the organic solvent can be toxic to cells, so it's a balancing act between solubilizing your compound and maintaining the biological integrity of your assay system.

Q5: Are there any general strategies to improve the solubility of my oxazolidinone compound?

A5: Yes, several strategies can be employed, ranging from simple to more complex formulation approaches. These include the use of co-solvents, pH adjustment, and the use of solubilizing excipients like cyclodextrins.[5][6][7] For more challenging compounds, advanced techniques such as solid dispersions and nanotechnology-based approaches can be explored.[8][9]

Troubleshooting Guide: Compound Precipitation in Assays

This guide provides a structured approach to troubleshooting common issues related to the poor solubility of oxazolidinone compounds during in vitro assays.

SymptomPossible CauseSuggested Solution
Precipitation upon dilution of DMSO stock in aqueous buffer. The compound has exceeded its aqueous solubility limit. The final DMSO concentration is too low to maintain solubility.- Increase the final DMSO concentration in the assay, if permissible for the assay type (e.g., enzymatic vs. cell-based). - Decrease the final concentration of the test compound. - Use a co-solvent in the assay buffer (e.g., ethanol, polyethylene glycol).[7] - Prepare an amorphous form of the compound by lyophilization to enhance the solubilization rate.[10]
Cloudiness or precipitate observed in assay wells over time. The compound is slowly precipitating out of solution (kinetic vs. thermodynamic solubility). The compound may be unstable in the assay buffer.- Reduce the incubation time of the assay if the experimental design allows. - Assess the kinetic solubility of the compound to determine the time frame in which it remains in solution. - Evaluate the stability of the compound at the assay's pH and temperature.[11]
Inconsistent results and poor reproducibility between experiments. Incomplete dissolution of the compound in the stock solution. Precipitation of the compound during serial dilutions.- Visually inspect the DMSO stock for any particulate matter before each use. - Briefly sonicate the stock solution to aid dissolution.[3] - Prepare fresh serial dilutions for each experiment. - When performing serial dilutions, ensure thorough mixing at each step.
No or low activity observed for a compound expected to be active. The actual concentration of the dissolved compound is much lower than the nominal concentration due to precipitation.- Determine the aqueous solubility of the compound to ensure testing is performed at a relevant concentration. - Employ solubility-enhancing formulations such as cyclodextrin complexes or solid dispersions.[5][8] - Use a different, more potent analog with better solubility if available.

Experimental Protocols

Protocol 1: General Solubilization Protocol for Oxazolidinone Compounds

This protocol outlines a stepwise approach to solubilizing a poorly soluble oxazolidinone compound for in vitro assays.

  • Preparation of Stock Solution:

    • Weigh out the desired amount of the oxazolidinone compound.

    • Add 100% DMSO to achieve a high-concentration stock solution (e.g., 10-30 mM).[1]

    • Vortex the solution vigorously for at least 1 minute.

    • If dissolution is not complete, sonicate the vial in a water bath for 5-10 minutes.[10]

    • Visually inspect the solution to ensure no solid particles are present.

  • Serial Dilution:

    • Perform serial dilutions of the high-concentration stock in 100% DMSO to create intermediate stock solutions.

    • Vortex each intermediate stock solution thoroughly after dilution.

  • Preparation of Final Assay Concentration:

    • Add a small volume of the appropriate DMSO stock solution to the pre-warmed aqueous assay buffer.

    • Immediately vortex the solution to ensure rapid mixing and minimize precipitation.

    • The final concentration of DMSO in the assay should be kept as low as possible, typically below 1%, to avoid solvent-induced artifacts, especially in cell-based assays.

  • Solubility Assessment:

    • After preparing the final solution, visually inspect it for any signs of precipitation or cloudiness.

    • For a more quantitative assessment, the solution can be centrifuged, and the concentration of the compound in the supernatant can be measured using HPLC.

Protocol 2: Broth Microdilution Assay for Antimicrobial Susceptibility Testing

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents, adapted for poorly soluble oxazolidinone compounds.

  • Preparation of Compound Stock:

    • Prepare a 10 mg/mL stock solution of the oxazolidinone compound in a suitable solvent (e.g., DMSO). Ensure complete dissolution.

  • Preparation of Microtiter Plates:

    • Dispense 100 µL of sterile Mueller-Hinton Broth (MHB) into each well of a 96-well microtiter plate.

    • Add 100 µL of the compound stock solution to the first well and mix thoroughly.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

  • Inoculum Preparation:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.

    • Dilute the inoculum in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.

  • Inoculation and Incubation:

    • Add 10 µL of the diluted bacterial inoculum to each well, including a positive control (no compound) and a negative control (no bacteria).

    • Incubate the plate at 37°C for 16-20 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the oxazolidinone compound that completely inhibits visible bacterial growth.

    • To aid in visualization, a growth indicator like resazurin can be added.[12]

Quantitative Data Summary

Table 1: Solubility of Selected Oxazolidinone Compounds

CompoundSolventSolubility (mg/mL)Reference
LinezolidWater~3.0[11]
Compound 16WaterLow (specific value not provided)[13][14]
Prodrug 17Water>22,000-fold higher than Compound 16[13][14]

This table illustrates how structural modifications, such as creating a prodrug, can dramatically improve the aqueous solubility of an oxazolidinone compound.

Visualizations

G cluster_ribosome Bacterial Ribosome 50S 50S P_site P-site A_site A-site 30S 30S Oxazolidinone Oxazolidinone Oxazolidinone->50S Binds to 50S subunit at the P-site Inhibition Inhibition Oxazolidinone->Inhibition fMet-tRNA Initiator tRNA (fMet-tRNA) Initiation_Complex Formation of 70S Initiation Complex fMet-tRNA->Initiation_Complex Binding prevented Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Blocked Inhibition->Initiation_Complex

Caption: Mechanism of action of oxazolidinone antibiotics.[15][16][17][18]

G start Start: Poorly Soluble Oxazolidinone Compound stock Prepare High-Concentration Stock in 100% DMSO start->stock dissolve Ensure Complete Dissolution (Vortex, Sonicate) stock->dissolve dilute Dilute Stock into Aqueous Assay Buffer dissolve->dilute observe Observe for Precipitation dilute->observe no_ppt No Precipitation: Proceed with Assay observe->no_ppt No ppt Precipitation Occurs: Troubleshoot observe->ppt Yes end End: Assay Ready no_ppt->end ppt->stock Reformulate/Optimize

Caption: Experimental workflow for handling poorly soluble compounds.

G start Symptom: Compound Precipitates in Assay q1 Is the final DMSO concentration < 1%? start->q1 a1_yes Increase DMSO % (if assay tolerates) or use co-solvents q1->a1_yes Yes q2 Is the compound concentration high? q1->q2 No a2_yes Decrease final compound concentration q2->a2_yes Yes q3 Was the stock solution clear before use? q2->q3 No a3_no Re-dissolve stock (vortex/sonicate) q3->a3_no No end Consider advanced formulation (e.g., cyclodextrins) q3->end Yes

Caption: Logical troubleshooting guide for compound precipitation.

References

Technical Support Center: Optimizing Catalyst Loading for Oxazolidinone Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst loading for oxazolidinone cycloaddition reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of catalyst loading for oxazolidinone cycloaddition reactions.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Steps
Insufficient Catalyst Loading Gradually increase the catalyst loading in small increments (e.g., 0.5 mol% steps). Monitor the reaction progress at each loading to find the optimal concentration.[1][2]
Low Catalyst Activity - Verify Catalyst Quality: Ensure the catalyst has not degraded. If possible, test with a fresh batch of catalyst. - Incompatible Catalyst-Substrate Pairing: The chosen catalyst may not be optimal for the specific substrates. Consider screening a panel of different catalysts (e.g., Lewis acids, organocatalysts).
Poor Catalyst Initiation - Temperature: Some catalysts require a specific temperature to initiate. Gradually increase the reaction temperature and monitor for product formation. - Additives/Co-catalysts: Certain reactions may require a co-catalyst or an additive to activate the primary catalyst. Consult relevant literature for your specific reaction type.
Sub-optimal Reaction Conditions - Solvent: The choice of solvent can significantly impact catalyst activity and solubility of reactants. Screen a variety of solvents with different polarities. - Temperature & Time: Optimize reaction temperature and time. A reaction matrix or Design of Experiments (DoE) approach can be beneficial.[3]
Presence of Inhibitors - Substrate/Reagent Purity: Impurities in starting materials or solvents can poison the catalyst. Ensure all reagents are of high purity. - Atmosphere: Air or moisture can deactivate sensitive catalysts. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Issue 2: Poor Diastereoselectivity or Regioselectivity

Potential Cause Troubleshooting Steps
Incorrect Catalyst or Ligand The stereochemical outcome is often dictated by the catalyst or the ligand in a metal complex. Experiment with different chiral catalysts or ligands to influence the stereoselectivity.
Sub-optimal Catalyst Loading In some cases, catalyst loading can influence diastereoselectivity. Vary the catalyst loading to observe any effects on the diastereomeric ratio.[1]
Reaction Temperature Lowering the reaction temperature can often improve diastereoselectivity by favoring the transition state that leads to the thermodynamically more stable product.
Solvent Effects The polarity and coordinating ability of the solvent can influence the transition state geometry. Screen different solvents to find the optimal medium for the desired stereochemical outcome.
Lewis Acid Additives The addition of a Lewis acid can enhance diastereoselectivity in some cycloaddition reactions by coordinating to the reactants and influencing their approach.

Issue 3: Catalyst Deactivation or Degradation

Potential Cause Troubleshooting Steps
Poisoning by Impurities As mentioned, impurities can bind to the active sites of the catalyst. Purify all starting materials and solvents rigorously.
Thermal Degradation Operating at excessively high temperatures can lead to the decomposition of the catalyst. Determine the thermal stability of your catalyst and operate within that range.
Fouling by Byproducts Insoluble byproducts or polymers can coat the surface of a heterogeneous catalyst, blocking active sites.[4] Consider filtration of the reaction mixture or using a different catalyst support.
Oxidation Air-sensitive catalysts can be oxidized, rendering them inactive. Maintain a strict inert atmosphere throughout the reaction setup and execution.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for an oxazolidinone cycloaddition reaction?

A1: A typical starting point for catalyst loading is often in the range of 1-5 mol%.[3] However, the optimal loading is highly dependent on the specific catalyst, substrates, and reaction conditions. It is recommended to start with a loading in this range and then perform optimization studies.

Q2: How do I perform a catalyst loading optimization experiment?

A2: A systematic approach is best. Set up a series of parallel reactions where the only variable is the catalyst loading. For example, you could run reactions with 0.5, 1.0, 2.0, 5.0, and 10.0 mol% of the catalyst while keeping all other parameters (temperature, concentration, solvent, and reaction time) constant. Analyze the yield and selectivity for each reaction to determine the optimal loading.

Q3: Can increasing the catalyst loading always improve the yield?

A3: Not necessarily. While increasing the catalyst loading can sometimes lead to higher conversion and yield, there is often a point of diminishing returns.[1][2] In some cases, excessively high catalyst loadings can lead to the formation of byproducts, decreased selectivity, or difficulties in purification. It is crucial to find the balance that provides the best combination of yield, selectivity, and cost-effectiveness.

Q4: My reaction is very slow. Should I just add more catalyst?

A4: While insufficient catalyst loading could be the reason for a slow reaction, other factors should also be considered. These include low reaction temperature, a poorly activating solvent, or low reactant concentrations. Before simply increasing the catalyst loading, it is advisable to investigate these other parameters as well.

Q5: How can I tell if my catalyst is deactivated?

A5: A significant drop in reaction rate or yield compared to previous runs under identical conditions is a strong indicator of catalyst deactivation. For heterogeneous catalysts, a change in color or physical appearance can also suggest deactivation. If you suspect deactivation, try running the reaction with a fresh batch of catalyst to confirm.

Experimental Protocols

Protocol 1: General Procedure for Screening Catalyst Loading in a [3+2] Cycloaddition for Oxazolidinone Synthesis

  • Preparation: In a series of oven-dried reaction vials equipped with stir bars, add the dipolarophile (1.0 eq) and the 1,3-dipole precursor.

  • Solvent Addition: Add the desired anhydrous solvent under an inert atmosphere.

  • Catalyst Addition: To each vial, add a different molar percentage of the catalyst (e.g., 0.5, 1, 2, 5, 10 mol%).

  • Reaction: Place the vials in a pre-heated reaction block or oil bath at the desired temperature and stir for a set amount of time.

  • Monitoring: Monitor the progress of each reaction by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Work-up and Analysis: Upon completion, quench the reactions and perform a standard work-up procedure. Analyze the crude product mixture to determine the conversion, yield, and diastereomeric ratio for each catalyst loading.

Data Presentation

Table 1: Example of Catalyst Loading Optimization Data for the Cycloaddition of Aziridine with CO2

EntryCatalyst Loading (mol%)Temperature (°C)Time (h)Conversion (%)Selectivity for Oxazolidinone (%)
11251697>99
20.5251685>99
32251698>99
4150899>99

Data synthesized from information presented in a study on ammonium ferrate catalysts.[3]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis cluster_optimization Optimization Loop prep1 Weigh Substrates setup1 Add Substrates to Vials prep1->setup1 prep2 Prepare Catalyst Stock Solutions setup3 Add Catalyst (Varying Loads) prep2->setup3 setup2 Add Solvent setup1->setup2 setup2->setup3 setup4 Seal and Stir at Temp setup3->setup4 analysis1 Monitor Reaction (TLC/GC/LCMS) setup4->analysis1 analysis2 Quench and Work-up analysis1->analysis2 analysis3 Analyze Product (NMR/HPLC) analysis2->analysis3 opt1 Evaluate Yield & Selectivity analysis3->opt1 opt2 Identify Optimal Loading opt1->opt2 opt2->opt1 Refine Conditions

Caption: Workflow for Catalyst Loading Optimization.

Troubleshooting_Low_Yield cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_purity Reagent Purity start Low/No Yield Observed q1 Is Catalyst Loading Sufficient? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is Catalyst Active? a1_yes->q2 s1 Increase Catalyst Loading a1_no->s1 end Improved Yield s1->end a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Are Conditions Optimal? (Temp, Solvent, Time) a2_yes->q3 s2 Use Fresh Catalyst / Screen Catalysts a2_no->s2 s2->end a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No q4 Are Reagents Pure & Dry? a3_yes->q4 s3 Optimize Temp, Solvent, Time (DoE) a3_no->s3 s3->end a4_yes Yes q4->a4_yes Yes -> Re-evaluate Hypothesis a4_no No q4->a4_no No s4 Purify Reagents / Use Inert Atmosphere a4_no->s4 s4->end

Caption: Troubleshooting Logic for Low Product Yield.

References

Preventing racemization during the synthesis of chiral oxazolidinones

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing racemization during the synthesis of chiral oxazolidinones.

Troubleshooting Guide: Preventing Racemization

This guide addresses common issues encountered during the synthesis of chiral oxazolidinones that can lead to a loss of stereochemical purity.

Issue Potential Cause Recommended Solution
Low enantiomeric or diastereomeric excess (ee/de) in the final product. Inappropriate Base: Strong, unhindered bases can deprotonate the stereogenic center, leading to racemization.Use a non-nucleophilic, sterically hindered base such as Diisopropylethylamine (DIPEA) or 2,6-lutidine. Avoid strong, less hindered bases like sodium hydroxide or potassium carbonate when chirality is a concern.
High Reaction Temperature: Elevated temperatures can provide the activation energy needed for epimerization or other racemization pathways.Maintain a low reaction temperature, typically between -78°C and 0°C, during critical steps such as the formation of the carbamate and subsequent cyclization. Monitor the reaction closely to avoid prolonged heating.
Inappropriate Solvent: The polarity and coordinating ability of the solvent can influence the stability of stereocenters and the stereoselectivity of the reaction.Aprotic solvents are generally preferred. Tetrahydrofuran (THF) is a commonly used solvent that has been shown to be effective in maintaining stereochemical integrity. Dichloromethane (DCM) can also be a suitable choice. Avoid protic solvents like methanol or ethanol during the cyclization step.
Prolonged Reaction Time: Extended exposure to basic or acidic conditions, even if mild, can lead to gradual racemization.Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) and quench the reaction as soon as the starting material is consumed.
Racemization of Starting Material: The chiral amino alcohol starting material may have racemized prior to the synthesis.Ensure the enantiomeric purity of the starting amino alcohol using chiral High-Performance Liquid Chromatography (HPLC) or by measuring its optical rotation. Store chiral reagents under appropriate conditions to prevent degradation.
Formation of side products and difficulty in purification. Use of Phosgene or its Analogs: Reagents like phosgene, diphosgene, or triphosgene can be harsh and lead to side reactions.Consider using milder carbonylating agents such as carbonyldiimidazole (CDI), diethyl carbonate, or chloroformates in the presence of a suitable base.
Hydrolysis of the Oxazolidinone Ring: The oxazolidinone ring can be susceptible to hydrolysis under certain work-up or purification conditions.Use a neutral or slightly acidic aqueous work-up. Avoid strongly basic or acidic conditions during extraction and purification. Use silica gel chromatography with a non-polar eluent system.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization during the synthesis of chiral oxazolidinones from amino alcohols?

A1: The most common mechanism for racemization involves the deprotonation of the proton alpha to the carbonyl group (if present in an intermediate) or the stereogenic center bearing the hydroxyl or amino group under basic conditions. This can lead to the formation of a planar enolate or a configurationally unstable carbanion, which can be protonated from either face, resulting in a racemic or epimerized mixture. Another potential pathway is the reversible opening of the oxazolidinone ring under harsh conditions, which can also lead to loss of stereochemical information.

Q2: How does the choice of base impact the stereochemical outcome?

A2: The choice of base is critical. Strong and sterically unhindered bases can readily abstract protons from stereogenic centers, promoting racemization. Sterically hindered, non-nucleophilic bases, such as diisopropylethylamine (DIPEA) or 2,6-lutidine, are preferred because their bulkiness disfavors the abstraction of protons at sterically congested chiral centers, thus preserving the stereochemical integrity of the molecule.

Q3: What is the optimal temperature range for synthesizing chiral oxazolidinones without racemization?

A3: To minimize the risk of racemization, it is crucial to maintain low reaction temperatures, particularly during the activation and cyclization steps. A temperature range of -78°C to 0°C is generally recommended. Higher temperatures can provide sufficient energy to overcome the activation barrier for racemization.

Q4: Can the solvent choice influence the enantiomeric excess of the final product?

A4: Yes, the solvent can play a significant role. Aprotic solvents like tetrahydrofuran (THF) and dichloromethane (DCM) are generally preferred as they are less likely to participate in proton transfer reactions that can facilitate racemization. Polar aprotic solvents may be suitable in some cases, but protic solvents should be avoided during the critical bond-forming steps.

Q.5: Are there any specific reagents for the carbonyl group insertion that are known to better preserve chirality?

A5: Yes, while phosgene and its direct analogues can be effective, they are highly toxic and can lead to side reactions. Milder and safer alternatives are often preferred for preserving stereochemical integrity. These include:

  • Carbonyldiimidazole (CDI): Reacts under mild conditions.

  • Diethyl carbonate: A less reactive and safer alternative, often requiring higher temperatures but can be effective with a suitable catalyst.

  • Chloroformates (e.g., ethyl chloroformate, benzyl chloroformate): Used in the presence of a base to form a carbamate intermediate which then cyclizes.

Quantitative Data on Reaction Conditions

The following table summarizes illustrative data on how different reaction conditions can affect the diastereomeric ratio (d.r.) during the synthesis of chiral oxazolidinones. Please note that these are representative values based on literature trends and specific examples; actual results may vary depending on the specific substrate and detailed experimental setup.

Entry Base Solvent Temperature (°C) Diastereomeric Ratio (d.r.) Reference
1TriethylamineDichloromethane2585:15Illustrative
2TriethylamineDichloromethane090:10Illustrative
3DIPEADichloromethane0>95:5Illustrative
4DBUTHF2570:30Illustrative
5DIPEATHF-20>98:2Illustrative
6K₂CO₃Acetonitrile5060:40Illustrative

This table is for illustrative purposes to demonstrate the impact of reaction parameters.

Experimental Protocols

Protocol 1: Synthesis of a Chiral Oxazolidinone using Carbonyldiimidazole (CDI)

This protocol describes a general procedure for the synthesis of a chiral oxazolidinone from a chiral amino alcohol with high preservation of stereochemical integrity.

Materials:

  • Chiral amino alcohol

  • Carbonyldiimidazole (CDI)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the chiral amino alcohol (1.0 equiv) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add DIPEA (1.2 equiv).

  • Cool the mixture to 0°C in an ice bath.

  • Add CDI (1.1 equiv) portion-wise to the stirred solution over 15 minutes, ensuring the temperature remains at 0°C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to afford the pure chiral oxazolidinone.

  • Determine the enantiomeric or diastereomeric excess of the purified product by chiral HPLC.

Visualizations

Logical Workflow for Preventing Racemization

Racemization_Prevention_Workflow cluster_start Starting Point cluster_problem Problem Identification cluster_factors Contributing Factors cluster_solutions Preventative Measures cluster_outcome Desired Outcome Start Chiral Amino Alcohol Problem Potential for Racemization Start->Problem Base Inappropriate Base Problem->Base caused by Temp High Temperature Problem->Temp caused by Solvent Wrong Solvent Problem->Solvent caused by Time Long Reaction Time Problem->Time caused by UseHinderedBase Use Hindered Base (e.g., DIPEA) Base->UseHinderedBase mitigated by LowTemp Maintain Low Temp (-78°C to 0°C) Temp->LowTemp mitigated by AproticSolvent Use Aprotic Solvent (e.g., THF) Solvent->AproticSolvent mitigated by MonitorReaction Monitor Reaction (TLC/LC-MS) Time->MonitorReaction mitigated by Outcome High Enantiopurity Oxazolidinone UseHinderedBase->Outcome LowTemp->Outcome AproticSolvent->Outcome MonitorReaction->Outcome

Caption: Workflow for troubleshooting and preventing racemization.

Signaling Pathway of Racemization

Racemization_Pathway cluster_start Chiral Starting Material cluster_trigger Racemization Trigger cluster_intermediate Achiral Intermediate cluster_protonation Non-Stereoselective Protonation cluster_outcome Final Product ChiralSM Chiral Intermediate (e.g., Amino Alcohol Carbamate) Trigger Presence of Strong Base or High Temperature ChiralSM->Trigger AchiralInt Planar Enolate or Achiral Carbanion Trigger->AchiralInt leads to Protonation Protonation from Either Face AchiralInt->Protonation undergoes RacemicProduct Racemic or Epimerized Oxazolidinone Protonation->RacemicProduct results in (50%) ChiralProduct Desired Chiral Oxazolidinone Protonation->ChiralProduct results in (50%)

Caption: Mechanism of base-catalyzed racemization.

Technical Support Center: Synthesis of 2,5-Diphenyl-4-oxazolidinone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2,5-diphenyl-4-oxazolidinone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the scalable synthesis of this compound.

Experimental Protocol: Two-Step Synthesis of 2,5-Diphenyl-4-oxazolidinone

This protocol details a reliable and scalable two-step method for the synthesis of 2,5-diphenyl-4-oxazolidinone, commencing with the preparation of 2-amino-1,2-diphenylethan-1-ol.

Step 1: Synthesis of 2-amino-1,2-diphenylethan-1-ol

This step involves a Grignard reaction between 2-amino-2-phenylethanal and a phenylmagnesium halide.

Methodology:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether under a nitrogen atmosphere. Bromobenzene is added dropwise to initiate the formation of phenylmagnesium bromide. The reaction is typically exothermic and may require initial gentle heating to start. Once initiated, the reaction is maintained at a gentle reflux until the magnesium is consumed.

  • Addition of Aldehyde: The solution of 2-amino-2-phenylethanal in anhydrous diethyl ether is added dropwise to the Grignard reagent at 0°C with vigorous stirring.

  • Quenching: After the addition is complete, the reaction mixture is stirred for an additional 2 hours at room temperature and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 2-amino-1,2-diphenylethan-1-ol. This intermediate can be purified by recrystallization from a suitable solvent system like ethanol/water.

Step 2: Cyclization to 2,5-Diphenyl-4-oxazolidinone

This step involves the reaction of the synthesized amino alcohol with a carbonylating agent, such as triphosgene, to form the oxazolidinone ring.

Methodology:

  • Reaction Setup: In a well-ventilated fume hood, a solution of 2-amino-1,2-diphenylethan-1-ol in a suitable solvent like dichloromethane is prepared in a flask equipped with a dropping funnel and a nitrogen inlet. The solution is cooled to 0°C.

  • Addition of Triphosgene: A solution of triphosgene in dichloromethane is added dropwise to the cooled amino alcohol solution. A base, such as triethylamine, is typically added to neutralize the HCl generated during the reaction.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: The reaction mixture is washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography on silica gel or by recrystallization to afford pure 2,5-diphenyl-4-oxazolidinone.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis of 2,5-diphenyl-4-oxazolidinone.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield in Grignard Reaction (Step 1) - Inactive magnesium turnings.- Wet glassware or solvents.- Slow initiation of the Grignard reaction.- Activate magnesium turnings with a small crystal of iodine or by gentle heating.- Ensure all glassware is flame-dried and solvents are anhydrous.- Add a small amount of pre-formed Grignard reagent to initiate the reaction.
Formation of Biphenyl as a Major Byproduct (Step 1) - Reaction of the Grignard reagent with unreacted bromobenzene (Wurtz coupling).- Ensure slow, controlled addition of bromobenzene during Grignard formation.- Maintain a moderate reaction temperature.
Incomplete Cyclization (Step 2) - Insufficient amount of cyclizing agent (e.g., triphosgene).- Inadequate base to neutralize HCl.- Use a slight excess of the cyclizing agent.- Ensure at least two equivalents of base are used per equivalent of amino alcohol.
Formation of Urea Byproducts (Step 2) - Reaction of the intermediate isocyanate with another molecule of the amino alcohol.- Maintain a low reaction temperature during the addition of the cyclizing agent.- Ensure efficient stirring to promote intramolecular cyclization over intermolecular reactions.
Difficulty in Product Purification - Presence of closely related impurities or unreacted starting materials.- Optimize the recrystallization solvent system. A mixture of ethanol and water is often effective.[1][2]- If recrystallization is insufficient, perform column chromatography with a suitable eluent system (e.g., hexane/ethyl acetate).
Product is an oil and does not crystallize - Presence of impurities that inhibit crystallization.- Purify the crude product by column chromatography before attempting recrystallization.- Try dissolving the oil in a minimal amount of a good solvent (e.g., dichloromethane) and then adding a poor solvent (e.g., hexane) dropwise until turbidity is observed, followed by cooling.

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of the cyclization reaction?

A1: Thin-layer chromatography (TLC) is the most convenient method. Use a suitable mobile phase, such as a mixture of hexane and ethyl acetate, to achieve good separation between the starting amino alcohol and the oxazolidinone product. The spots can be visualized under UV light.

Q2: Are there any safer alternatives to triphosgene for the cyclization step?

A2: Yes, other carbonylating agents can be used, such as carbonyldiimidazole (CDI) or diethyl carbonate. However, reaction conditions will need to be optimized for these reagents. For instance, reactions with diethyl carbonate often require higher temperatures and a strong base.

Q3: How can I improve the diastereoselectivity of the Grignard reaction?

A3: The diastereoselectivity of the Grignard addition to α-amino aldehydes can be influenced by the choice of the N-protecting group on the amino aldehyde and the reaction conditions. For an unprotected amino group as in this protocol, the stereoselectivity may not be high. For specific stereoisomers, a chiral auxiliary or an asymmetric catalyst would be necessary.

Q4: What are the key safety precautions to take during this synthesis?

A4:

  • Grignard Reaction: Diethyl ether is highly flammable. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.

  • Triphosgene: Triphosgene is a toxic solid that releases phosgene gas upon contact with moisture. It should be handled with extreme caution in a fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Any residual triphosgene should be quenched with a basic solution.

Q5: My final product has a low melting point and a broad melting range. What should I do?

A5: A low and broad melting point indicates the presence of impurities. The most effective way to purify the product is through recrystallization.[3] If the product is only soluble in high-boiling point solvents like DMF or DMSO, diffusion crystallization can be an effective technique. This involves dissolving the compound in the high-boiling solvent and placing this solution in a larger container with a more volatile anti-solvent (a solvent in which the compound is insoluble). The anti-solvent will slowly diffuse into the solution, causing the pure compound to crystallize.[4]

Visualizing the Workflow

The following diagram illustrates the general workflow for the synthesis of 2,5-diphenyl-4-oxazolidinone.

SynthesisWorkflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Cyclization Start1 2-Amino-2-phenylethanal + Phenylmagnesium Bromide Reaction1 Grignard Addition Start1->Reaction1 Quench1 Quench with NH4Cl Reaction1->Quench1 Workup1 Extraction & Purification Quench1->Workup1 Intermediate 2-Amino-1,2-diphenylethan-1-ol Workup1->Intermediate Start2 2-Amino-1,2-diphenylethan-1-ol + Triphosgene Intermediate->Start2 Reaction2 Cyclization Start2->Reaction2 Workup2 Washing & Drying Reaction2->Workup2 Purification2 Recrystallization / Chromatography Workup2->Purification2 Product 2,5-Diphenyl-4-oxazolidinone Purification2->Product

Caption: General workflow for the two-step synthesis of 2,5-diphenyl-4-oxazolidinone.

Signaling Pathway Analogy for Troubleshooting

For illustrative purposes, a logical troubleshooting pathway can be visualized as follows:

TroubleshootingPathway Start Problem Identified LowYield Low Yield Start->LowYield ImpureProduct Impure Product Start->ImpureProduct ReactionStall Reaction Stalls Start->ReactionStall Grignard_Issues Grignard Reaction Problems? LowYield->Grignard_Issues Purification_Method Purification Method? ImpureProduct->Purification_Method Reagent_Quality Reagent Quality/Activity? ReactionStall->Reagent_Quality Grignard_Solutions Check Reagent Quality Ensure Anhydrous Conditions Grignard_Issues->Grignard_Solutions Yes Cyclization_Issues Cyclization Inefficient? Grignard_Issues->Cyclization_Issues No Cyclization_Solutions Adjust Stoichiometry Optimize Base/Temperature Cyclization_Issues->Cyclization_Solutions Yes Recrystallization Recrystallization Purification_Method->Recrystallization Recrystallization Chromatography Column Chromatography Purification_Method->Chromatography Chromatography Recrystallization_Solvent Optimize Solvent System Recrystallization->Recrystallization_Solvent Chromatography_Eluent Optimize Eluent System Chromatography->Chromatography_Eluent Check_Reagents Verify Reagent Purity Reagent_Quality->Check_Reagents Yes Reaction_Conditions Incorrect Conditions? Reagent_Quality->Reaction_Conditions No Verify_Conditions Confirm Temp, Time, Stirring Reaction_Conditions->Verify_Conditions Yes

Caption: A logical decision-making pathway for troubleshooting common synthesis issues.

References

Technical Support Center: Characterization of 4-Oxazolidinone Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center for the characterization of 4-oxazolidinone compounds. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

FAQ 1: Synthesis & Purity

Question: What are common side products in 4-oxazolidinone synthesis that I should be aware of?

Answer: The synthesis of 4-oxazolidinones can sometimes lead to undesired side products depending on the chosen synthetic route. One common method involves the reaction of an amino alcohol with a carbonyl source. A potential side reaction in some synthetic pathways is the formation of dichloro derivatives, such as N-acetyl-4,5-dichloro-2-oxazolidinone, which can arise as an undesired side product during the preparation of N-acetyl-2-oxazolone from a monochloro oxazolidinone.[1] Additionally, when using reagents like epichlorohydrin as a starting material, there are potential pitfalls that can lead to impurities.[2] In syntheses involving iodocyclocarbamation, the addition of pyridine is crucial to circumvent untoward alkylative side reactions.[3]

To minimize side product formation, it is essential to carefully control reaction conditions such as temperature, reaction time, and stoichiometry of reagents. Purification techniques such as column chromatography or recrystallization are often necessary to isolate the desired 4-oxazolidinone from any side products.

FAQ 2: Structural Characterization - NMR Spectroscopy

Question: Why am I seeing unexpected peaks in the ¹H NMR spectrum of my 4-oxazolidinone?

Answer: Unexpected peaks in the ¹H NMR spectrum of a 4-oxazolidinone can arise from several sources, including residual solvents, impurities from the synthesis, or degradation of the compound. One of the most common issues is the presence of water, which can lead to hydrolysis of the oxazolidinone ring.[4]

Troubleshooting Guide:

  • Check for Residual Solvents: Compare the chemical shifts of the unexpected peaks with common NMR solvents.

  • Assess for Hydrolysis: The 4-oxazolidinone ring is susceptible to hydrolysis, especially in the presence of acid or base, yielding the corresponding amino alcohol.[1][5] This process can be monitored by ¹H NMR spectroscopy, where the appearance of new signals corresponding to the ring-opened product can be observed.[4] The rate of hydrolysis is dependent on the substituents on the ring. For instance, oxazolidines with phenyl substituents at the 3-position are generally less stable than those with a methyl substituent at the same position.[4][6]

  • Look for Synthetic Impurities: Refer back to the synthetic route used. Consider the possibility of unreacted starting materials or byproducts. For example, if the synthesis involved a protection-deprotection sequence, incomplete removal of the protecting group could result in extra signals.

  • Consider Diastereomers: If your 4-oxazolidinone has multiple chiral centers, you may be observing a mixture of diastereomers, each with its own distinct set of NMR signals.

Experimental Protocol: Monitoring Hydrolytic Stability by ¹H NMR

To assess the stability of your 4-oxazolidinone to hydrolysis, you can perform the following experiment:

  • Dissolve a known amount of your purified 4-oxazolidinone in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquire a baseline ¹H NMR spectrum.

  • Add a controlled amount of D₂O to the NMR tube.

  • Acquire ¹H NMR spectra at regular time intervals to monitor for the appearance of new peaks corresponding to the hydrolyzed product.[4]

Below is a troubleshooting workflow for identifying unexpected NMR peaks:

NMR_Troubleshooting start Unexpected peaks in ¹H NMR check_solvent Compare with common NMR solvent peaks start->check_solvent is_solvent Is it a solvent peak? check_solvent->is_solvent solvent_peak Peak identified as solvent. Dry sample and re-acquire. is_solvent->solvent_peak Yes check_hydrolysis Consider hydrolysis. Add D₂O and monitor. is_solvent->check_hydrolysis No is_hydrolysis Do new peaks appear corresponding to amino alcohol? check_hydrolysis->is_hydrolysis hydrolysis_product Peak identified as hydrolysis product. Ensure anhydrous conditions. is_hydrolysis->hydrolysis_product Yes check_impurities Review synthesis for potential side products or unreacted starting materials. is_hydrolysis->check_impurities No is_impurity Does the peak match a known impurity? check_impurities->is_impurity impurity_product Peak identified as impurity. Re-purify sample. is_impurity->impurity_product Yes check_diastereomers Consider presence of diastereomers if applicable. is_impurity->check_diastereomers No MS_Fragmentation cluster_ionization Ionization cluster_fragmentation Fragmentation M 4-Oxazolidinone (M) MH [M+H]⁺ M->MH Soft Ionization (ESI, CI) F1 Fragment 1 MH->F1 Loss of small molecules (e.g., CO₂) F2 Fragment 2 MH->F2 Ring opening Fn ... MH->Fn Chiral_Separation_Workflow start Need to separate 4-oxazolidinone stereoisomers method_selection Select Separation Method start->method_selection hplc Chiral HPLC method_selection->hplc HPLC ce Chiral Capillary Electrophoresis method_selection->ce CE hplc_csp Screen Chiral Stationary Phases (e.g., polysaccharide-based) hplc->hplc_csp ce_selector Screen Chiral Selectors (e.g., anionic cyclodextrins) ce->ce_selector hplc_mp Optimize Mobile Phase (e.g., polar organic mode) hplc_csp->hplc_mp analysis Analyze Enantioresolution hplc_mp->analysis ce_conditions Optimize Buffer pH and Selector Concentration ce_selector->ce_conditions ce_conditions->analysis

References

Improving the efficiency of microwave-assisted oxazolidinone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of microwave-assisted oxazolidinone synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the microwave-assisted synthesis of oxazolidinones.

1. Low or No Product Yield

Question: I am getting a low yield or no desired oxazolidinone product. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no yield in microwave-assisted oxazolidinone synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Incorrect Temperature: Temperature is a critical parameter in this synthesis. For the preparation of oxazolidin-2-ones from amino alcohols and diethyl carbonate, a temperature range of 120°C to 150°C is often required.[1] Operating outside the optimal temperature range can significantly reduce yields.

  • Inappropriate Solvent: The choice of solvent is crucial. While some reactions can be performed neat, others require a solvent that efficiently absorbs microwave energy. For example, when synthesizing oxazolidin-2-ones from amino alcohols, using solvents like toluene, dichloromethane, hexane, or THF can result in very low yields.[1] In some cases, a small amount of a highly polar, non-reactive solvent like nitromethane can be added to create "hot spots" and enhance microwave absorption in a paste-like reaction medium.[2]

  • Suboptimal Catalyst or Base: The choice and amount of catalyst or base are critical. For the synthesis from amino alcohols and diethyl carbonate, bases like sodium methoxide or potassium carbonate are used.[3] Ensure the correct catalyst is being used for your specific reaction (e.g., an electrostatically enhanced phenol for the reaction of epoxides and isocyanates).

  • Reagent Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete conversion and low yields. Carefully check the stoichiometry of your starting materials.

  • Microwave Power and Ramp Time: The rate of heating can influence the reaction outcome. A rapid ramp to a high temperature might lead to side product formation. Experiment with different power settings and ramp times to find the optimal conditions for your specific transformation.

2. Formation of Byproducts and Purification Challenges

Question: My reaction is producing significant byproducts, making purification difficult. What are common side reactions and how can I minimize them and improve purification?

Answer:

Byproduct formation is a common challenge. Understanding the potential side reactions is key to mitigating them.

  • Side Reactions: In the synthesis from epoxides and isocyanates, a potential side reaction is the cyclotrimerization of the isocyanate to form isocyanurates, especially with electron-deficient isocyanates.[4]

  • Minimizing Byproducts:

    • Optimize Reaction Time: Microwave synthesis is rapid. Over-exposing the reaction mixture to microwave irradiation can lead to decomposition of the product and the formation of byproducts. Monitor the reaction progress using techniques like TLC to determine the optimal reaction time.

    • Temperature Control: As mentioned, precise temperature control is vital. Overheating can promote side reactions.

  • Purification Strategies:

    • Column Chromatography: This is a common method for purifying oxazolidinones. A typical solvent system is a mixture of hexane and ethyl acetate.[3][5]

    • Recrystallization: If the product is a solid, recrystallization can be an effective purification technique.

    • Addressing Toxicity and Purification Difficulties: Some protocols may involve toxic reagents or intermediates that are difficult to purify. For instance, the use of diphenylphosphoryl azide (DPPA) in one-pot syntheses can lead to toxicity and purification challenges.[6] Whenever possible, opt for greener and safer synthetic routes.

Frequently Asked Questions (FAQs)

1. What are the main advantages of using microwave irradiation for oxazolidinone synthesis compared to conventional heating?

Microwave-assisted organic synthesis (MAOS) offers several advantages over conventional heating methods for oxazolidinone synthesis. These include:

  • Reduced Reaction Times: Reactions that take several hours with conventional heating can often be completed in minutes using microwave irradiation.[7][8]

  • Improved Yields: In many cases, microwave-assisted synthesis leads to higher product yields.[1][3][7]

  • Enhanced Purity: The rapid and efficient heating provided by microwaves can lead to cleaner reactions with fewer byproducts, resulting in higher product purity.[9]

  • Increased Efficiency: The combination of shorter reaction times and higher yields contributes to a more efficient synthetic process.[7]

2. How do I choose the right solvent for my microwave-assisted oxazolidinone synthesis?

The ability of a solvent to absorb microwave energy is determined by its dissipation factor (tan δ). Solvents with high tan δ values, such as alcohols (e.g., ethanol) and DMSO, are efficient at absorbing microwaves and heating up quickly. Less polar solvents like toluene and hexane have low tan δ values and are poor microwave absorbers. The choice of solvent can significantly impact the reaction outcome. For instance, in the synthesis of oxazolidine-2-thiones, using DMSO as the solvent under microwave irradiation can favor the formation of thiazolidine-2-thione derivatives.[3]

3. What are the key safety precautions I should take when performing microwave-assisted synthesis?

Safety is paramount in any chemical synthesis. When using a microwave reactor, adhere to the following safety protocols:

  • Use Dedicated Equipment: Never use a domestic microwave oven for laboratory synthesis. Laboratory microwave reactors are designed with safety features to handle pressure and contain potential explosions.[10]

  • Proper Vessel Sealing: Ensure that the reaction vessels are properly sealed to prevent leakage of flammable or toxic vapors. However, be aware of potential pressure buildup and use vessels designed for high-pressure reactions.

  • Avoid Overfilling: Do not overfill the reaction vessel; a general rule is to fill it to no more than two-thirds of its capacity.[11]

  • Stirring: Ensure adequate stirring to prevent localized superheating, especially in viscous reaction mixtures.[10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves. Use thermal gloves when handling hot vessels.[11]

  • Ventilation: Conduct all reactions in a well-ventilated fume hood.[10]

  • Material Safety Data Sheets (MSDS): Be aware of the stability and reactivity of your reagents at high temperatures by consulting their MSDS.[10]

4. Can I scale up my microwave-assisted oxazolidinone synthesis?

Scaling up microwave-assisted reactions requires careful consideration. Direct scale-up from small, single-mode reactors to larger, multimode systems is often feasible.[12][13] However, the penetration depth of microwaves can be a limiting factor in larger reaction volumes.[14] For larger-scale preparations, specialized batch microwave reactors or continuous-flow microwave reactors may be necessary.[15][16] It is crucial to re-optimize the reaction conditions when scaling up, paying close attention to temperature and pressure control.

Experimental Protocols

1. Microwave-Assisted Synthesis of 4-Substituted Oxazolidin-2-ones from Amino Alcohols [3][5]

  • Reagents:

    • Amino alcohol (1.0 eq.)

    • Diethyl carbonate (1.5 - 2.1 eq.)

    • Base: Sodium methoxide (0.05 eq.) or Potassium carbonate (0.15 eq.)

  • Procedure:

    • Place the amino alcohol, diethyl carbonate, and base in a 10 mL microwave vessel equipped with a magnetic stirrer.

    • Seal the vessel and place it in the microwave reactor.

    • Irradiate the mixture at a temperature between 125°C and 135°C for 15-20 minutes with a power of 100-145 W.

    • After the reaction is complete, cool the vessel to room temperature.

    • Partition the resulting mixture between dichloromethane (CH₂Cl₂) and water (H₂O).

    • Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate it under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system.

Data Presentation

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of (S)-4-benzyl-1,3-oxazolidin-2-one

MethodTemperature (°C)TimeYield (%)
Microwave13015 min96
ConventionalReflux3 h85

Table 2: Influence of Solvent on the Yield of Oxazolidin-2-one Synthesis [1]

SolventYield (%)
TolueneVery Low
DichloromethaneVery Low
HexaneVery Low
THFVery Low
Neat/PasteHigh

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - Amino Alcohol - Diethyl Carbonate - Base vessel Place in Microwave Vessel with Stir Bar reagents->vessel irradiate Irradiate in Microwave Reactor (125-135°C, 15-20 min) vessel->irradiate cool Cool to Room Temperature irradiate->cool extract Partition between DCM and Water cool->extract dry Dry Organic Layer (Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product product purify->product Oxazolidinone Product

Caption: Experimental workflow for microwave-assisted oxazolidinone synthesis.

troubleshooting_low_yield cluster_investigate Investigation Steps cluster_solutions Potential Solutions start Low or No Yield check_temp Check Reaction Temperature (Optimal: 120-150°C?) start->check_temp check_solvent Evaluate Solvent Choice (High tan δ?) start->check_solvent check_reagents Verify Reagent Stoichiometry and Catalyst/Base start->check_reagents check_mw Assess Microwave Parameters (Power, Ramp Time) start->check_mw adjust_temp Adjust Temperature to Optimal Range check_temp->adjust_temp If incorrect change_solvent Change to a Suitable Microwave-Absorbing Solvent check_solvent->change_solvent If inappropriate correct_reagents Correct Stoichiometry and Catalyst/Base Loading check_reagents->correct_reagents If erroneous optimize_mw Optimize Power and Ramp Time check_mw->optimize_mw If suboptimal end_node Improved Yield adjust_temp->end_node change_solvent->end_node correct_reagents->end_node optimize_mw->end_node

Caption: Troubleshooting logic for low yield in microwave-assisted synthesis.

References

Validation & Comparative

Comparative analysis of 4-oxazolidinone synthesis methods

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Synthesis of 4-Oxazolidinones

The 4-oxazolidinone core is a privileged scaffold in medicinal chemistry, most notably recognized for its presence in the linezolid class of antibiotics. The development of efficient and versatile synthetic methods to access these heterocyclic compounds is of significant interest to researchers in drug discovery and organic synthesis. This guide provides a comparative analysis of three key methods for the synthesis of 4-oxazolidinones, offering quantitative data, detailed experimental protocols, and visual representations of the reaction pathways.

Comparative Analysis of Synthesis Methods

The following table summarizes the key performance indicators for the selected synthesis methods, providing a quick reference for researchers to evaluate the most suitable approach for their specific needs.

MethodKey ReagentsTypical SolventsReaction TimeTemperature (°C)Yield (%)Key Advantages
(3+2) Cycloaddition of Aza-oxyallyl Cations α-Halo-N-hydroxyamides, Aldehydes, Base (e.g., Et3N)Hexafluoroisopropanol (HFIP)1 - 24 h25 - 8060-95High efficiency, good diastereoselectivity, broad substrate scope.[1]
Synthesis from α-Amino Acids α-Amino acid, Reducing agent (e.g., NaBH4/BF3·OEt2), Carbonyl source (e.g., diethyl carbonate)Tetrahydrofuran (THF)8 - 24 hReflux70-85Readily available chiral starting materials, good for enantioselective synthesis.
One-Pot Synthesis from Epoxides and Isocyanates Epoxide, Chlorosulfonyl isocyanate (CSI)Dichloromethane (DCM)1.5 h0 to RT35-50 (for oxazolidinone)Mild reaction conditions, short reaction times, one-pot procedure.[2][3]

Detailed Experimental Protocols

Method 1: (3+2) Cycloaddition of Aza-oxyallyl Cations

This method utilizes the in situ generation of aza-oxyallyl cations from α-halo-N-hydroxyamides, which then undergo a (3+2) cycloaddition with various carbonyl compounds to yield 4-oxazolidinones. This approach is noted for its high efficiency and broad substrate scope.[1]

Experimental Protocol:

To a solution of the corresponding α-chloro-N-hydroxyamide (0.2 mmol) and an aldehyde (0.3 mmol) in hexafluoroisopropanol (HFIP, 2.0 mL) in a screw-capped vial, triethylamine (Et3N, 0.4 mmol) is added at room temperature. The reaction mixture is then stirred at the desired temperature (typically ranging from 25 to 80 °C) for the specified time (1-24 hours). Upon completion, the reaction mixture is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford the desired 4-oxazolidinone.

Method 2: Synthesis from α-Amino Acids

This classic approach leverages the readily available chiral pool of α-amino acids to produce enantiomerically pure 4-oxazolidinones. The synthesis involves the reduction of the amino acid to the corresponding amino alcohol, followed by cyclization with a carbonyl source.

Experimental Protocol for the Synthesis of (S)-4-benzyl-2-oxazolidinone from L-phenylalanine:

Step 1: Reduction of L-phenylalanine to (S)-phenylalaninol A suspension of L-phenylalanine (1.0 eq) in anhydrous tetrahydrofuran (THF) is treated with boron trifluoride etherate (BF3·OEt2, 1.0 eq) at room temperature. The mixture is heated to reflux for 2 hours. Borane-dimethyl sulfide complex (BH3·SMe2, 1.15 eq) is then added dropwise to the refluxing solution. The reaction mixture is refluxed for an additional 6 hours. After cooling, the excess borane is quenched by the slow addition of a THF/water mixture. The amino alcohol is then isolated by extraction with dichloromethane after a basic workup with aqueous NaOH.

Step 2: Cyclization to (S)-4-benzyl-2-oxazolidinone (S)-phenylalaninol (1.0 eq) is mixed with diethyl carbonate (2.0 eq) and anhydrous potassium carbonate (0.1 eq). The mixture is heated to 135 °C, and the ethanol formed during the reaction is removed by distillation. After the reaction is complete, the mixture is cooled, diluted with dichloromethane, and washed with water. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is then purified by recrystallization from an ethyl acetate/hexane mixture to yield (S)-4-benzyl-2-oxazolidinone.

Method 3: One-Pot Synthesis from Epoxides and Isocyanates

This method provides a rapid and mild one-pot procedure for the synthesis of 4-oxazolidinones from epoxides and chlorosulfonyl isocyanate (CSI).[2][3]

Experimental Protocol:

An epoxide (1.0 eq) is dissolved in dichloromethane (DCM) and the solution is cooled to 0 °C. Chlorosulfonyl isocyanate (CSI, 1.1 eq) is added dropwise to the cooled solution. The resulting mixture is stirred at room temperature for 1 hour. Water is then added to the reaction mixture, and stirring is continued for another 30 minutes. The product is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product, which is often a mixture of the 4-oxazolidinone and a five-membered cyclic carbonate, is then purified by column chromatography.[2][3]

Reaction Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the proposed reaction pathways for each of the described synthesis methods.

G cluster_0 Method 1: (3+2) Cycloaddition alpha-Halo-N-hydroxyamide alpha-Halo-N-hydroxyamide Aza-oxyallyl Cation Aza-oxyallyl Cation alpha-Halo-N-hydroxyamide->Aza-oxyallyl Cation Base (Et3N) Cycloadduct Intermediate Cycloadduct Intermediate Aza-oxyallyl Cation->Cycloadduct Intermediate + Aldehyde Aldehyde Aldehyde Aldehyde->Cycloadduct Intermediate 4-Oxazolidinone 4-Oxazolidinone Cycloadduct Intermediate->4-Oxazolidinone Rearrangement

Caption: Proposed reaction pathway for the (3+2) cycloaddition method.

G cluster_1 Method 2: Synthesis from α-Amino Acids alpha-Amino Acid alpha-Amino Acid Amino Alcohol Amino Alcohol alpha-Amino Acid->Amino Alcohol Reduction 4-Oxazolidinone 4-Oxazolidinone Amino Alcohol->4-Oxazolidinone Cyclization Carbonyl Source Carbonyl Source Carbonyl Source->4-Oxazolidinone

Caption: Workflow for the synthesis of 4-oxazolidinones from α-amino acids.

G cluster_2 Method 3: One-Pot Synthesis from Epoxides Epoxide Epoxide Intermediate Intermediate Epoxide->Intermediate + CSI Chlorosulfonyl Isocyanate Chlorosulfonyl Isocyanate Chlorosulfonyl Isocyanate->Intermediate 4-Oxazolidinone 4-Oxazolidinone Intermediate->4-Oxazolidinone Hydrolysis & Cyclization

Caption: Reaction workflow for the one-pot synthesis from epoxides.

Conclusion

The choice of synthetic method for constructing 4-oxazolidinones depends on several factors, including the desired substitution pattern, stereochemical requirements, and scalability. The (3+2) cycloaddition of aza-oxyallyl cations offers a versatile and high-yielding route to a wide range of 4-oxazolidinones.[1] The synthesis from α-amino acids is the preferred method for accessing enantiomerically pure products, benefiting from the natural chirality of the starting materials. Finally, the one-pot synthesis from epoxides and isocyanates provides a rapid and operationally simple procedure under mild conditions, though it may result in a mixture of products.[2][3] Researchers and drug development professionals should consider these factors when selecting the most appropriate synthetic strategy for their target 4-oxazolidinone derivatives.

References

Validation of the Antibacterial Activity of 2,5-Diphenyl-4-Oxazolidinone Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antibacterial activity of 2,5-diphenyl-4-oxazolidinone derivatives against established antibacterial agents. The information presented herein is intended to support research and development efforts in the discovery of novel antimicrobial compounds. While specific experimental data for 2,5-diphenyl-4-oxazolidinone derivatives is limited in publicly available literature, this guide establishes a framework for their evaluation by detailing standardized testing protocols and comparing their potential activity with well-characterized antibiotics.

Executive Summary

Oxazolidinones are a critical class of synthetic antibiotics known for their efficacy against a broad spectrum of Gram-positive bacteria, including multidrug-resistant strains.[1][2] Their unique mechanism of action, which involves the inhibition of bacterial protein synthesis at the initiation phase, makes them a valuable tool in combating antimicrobial resistance.[1][2][3] This guide focuses on 2,5-diphenyl-4-oxazolidinone derivatives, a subset of this class, and outlines the necessary experimental procedures to validate their antibacterial potential. A comparative analysis is drawn against Linezolid (an oxazolidinone), Ciprofloxacin (a fluoroquinolone), and Vancomycin (a glycopeptide) to provide a comprehensive performance benchmark.

Mechanism of Action: Inhibition of Protein Synthesis

Oxazolidinones exert their antibacterial effect by binding to the 50S ribosomal subunit at the peptidyl transferase center (PTC).[2][3] This binding event interferes with the formation of the initiation complex, a crucial first step in bacterial protein synthesis, thereby halting the production of essential proteins and leading to the inhibition of bacterial growth.[2][3]

G cluster_ribosome Bacterial Ribosome cluster_translation Protein Synthesis Initiation 50S_subunit 50S Subunit PTC Peptidyl Transferase Center (PTC) 50S_subunit->PTC 70S_Initiation_Complex 70S Initiation Complex 50S_subunit->70S_Initiation_Complex Inhibits formation 30S_subunit 30S Subunit 30S_subunit->70S_Initiation_Complex A_site A-site PTC->A_site P_site P-site PTC->P_site mRNA mRNA mRNA->70S_Initiation_Complex fMet_tRNA fMet-tRNA fMet_tRNA->70S_Initiation_Complex Initiation_Factors Initiation Factors Initiation_Factors->70S_Initiation_Complex Protein_Synthesis Protein Synthesis 70S_Initiation_Complex->Protein_Synthesis Leads to Oxazolidinone 2,5-diphenyl-4-oxazolidinone Derivatives Oxazolidinone->50S_subunit Binds to

Figure 1. Mechanism of action of 2,5-diphenyl-4-oxazolidinone derivatives.

Comparative Antibacterial Performance

The antibacterial efficacy of a compound is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A lower MIC value indicates greater potency.

While specific MIC data for 2,5-diphenyl-4-oxazolidinone derivatives against key pathogens are not extensively available in the current literature, the following tables provide established MIC ranges for comparator antibiotics against common Gram-positive and Gram-negative bacteria. This data serves as a benchmark for future experimental validation of the title compounds.

Table 1: Minimum Inhibitory Concentration (MIC) of Comparator Antibiotics against Gram-Positive Bacteria (µg/mL)

AntibioticStaphylococcus aureusEnterococcus faecalis
Linezolid0.5 - 41 - 4
Ciprofloxacin0.125 - 40.25 - 2
Vancomycin0.5 - 21 - 4

Table 2: Minimum Inhibitory Concentration (MIC) of Comparator Antibiotics against Gram-Negative Bacteria (µg/mL)

AntibioticEscherichia coliPseudomonas aeruginosa
Linezolid8 - >128>128
Ciprofloxacin0.004 - 20.06 - 4
Vancomycin>128>128

Note: The MIC values are presented as ranges and can vary depending on the specific strain and testing conditions.

Experimental Protocols

Accurate and reproducible data are paramount in the evaluation of new antimicrobial agents. The following are detailed protocols for two standard methods of antibacterial susceptibility testing.

Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid growth medium.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_Inoculum Prepare standardized bacterial inoculum (0.5 McFarland) Inoculate Inoculate microtiter plate wells containing diluted compounds with bacterial suspension Prep_Inoculum->Inoculate Prep_Compounds Prepare serial dilutions of test compounds and comparator antibiotics Prep_Compounds->Inoculate Incubate Incubate plates at 35-37°C for 16-20 hours Inoculate->Incubate Read_MIC Determine MIC: Lowest concentration with no visible bacterial growth Incubate->Read_MIC

Figure 2. Workflow for the Broth Microdilution MIC Assay.

Detailed Steps:

  • Inoculum Preparation: Prepare a bacterial inoculum suspension in a sterile broth medium, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

  • Compound Dilution: Perform serial twofold dilutions of the 2,5-diphenyl-4-oxazolidinone derivatives and comparator antibiotics in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism, as detected by the unaided eye.

Zone of Inhibition Assay: Kirby-Bauer Disk Diffusion Method

This qualitative method assesses the susceptibility of bacteria to antimicrobials by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_Inoculum Prepare standardized bacterial inoculum (0.5 McFarland) Inoculate Evenly inoculate the surface of the agar plates with the bacterial suspension Prep_Inoculum->Inoculate Prep_Plates Prepare Mueller-Hinton agar plates Prep_Plates->Inoculate Apply_Disks Apply paper disks impregnated with test compounds and comparator antibiotics Inoculate->Apply_Disks Incubate Incubate plates at 35-37°C for 16-24 hours Apply_Disks->Incubate Measure_Zones Measure the diameter of the zone of inhibition (in mm) around each disk Incubate->Measure_Zones

Figure 3. Workflow for the Kirby-Bauer Disk Diffusion Assay.

Detailed Steps:

  • Inoculum Preparation: As with the MIC assay, prepare a bacterial inoculum suspension adjusted to a 0.5 McFarland turbidity standard.

  • Inoculation: Dip a sterile cotton swab into the inoculum suspension and remove excess fluid. Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions to ensure confluent growth.

  • Disk Application: Aseptically apply paper disks impregnated with a standard concentration of the 2,5-diphenyl-4-oxazolidinone derivatives and comparator antibiotics onto the surface of the inoculated agar.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.

  • Zone Measurement: Measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter. The interpretation of the results (susceptible, intermediate, or resistant) is based on standardized zone diameter breakpoints.

Conclusion and Future Directions

While the antibacterial potential of the broader oxazolidinone class is well-established, the specific activity of 2,5-diphenyl-4-oxazolidinone derivatives requires further empirical validation. The experimental protocols detailed in this guide provide a standardized framework for conducting these crucial investigations. By comparing the performance of these novel derivatives against clinically relevant antibiotics such as Linezolid, Ciprofloxacin, and Vancomycin, researchers can effectively ascertain their potential as next-generation antibacterial agents. Future studies should focus on generating robust MIC and zone of inhibition data for a diverse panel of Gram-positive and Gram-negative pathogens to fully elucidate the therapeutic promise of 2,5-diphenyl-4-oxazolidinone derivatives.

References

Comparing the efficacy of different chiral auxiliaries in asymmetric synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of asymmetric synthesis, the quest for enantiomerically pure compounds is paramount, particularly in the development of pharmaceuticals where stereochemistry dictates biological activity. Chiral auxiliaries have long stood as a reliable and powerful tool to achieve high levels of stereocontrol. This guide provides a comparative overview of the efficacy of four commonly employed chiral auxiliaries in the context of the asymmetric aldol reaction, a cornerstone of C-C bond formation. We will delve into their performance, providing supporting experimental data and detailed protocols to aid in the selection of the most suitable auxiliary for your synthetic strategy.

The Role of Chiral Auxiliaries in Asymmetric Synthesis

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. After the desired chiral center is established, the auxiliary is cleaved and can ideally be recovered for reuse. The effectiveness of a chiral auxiliary is primarily measured by its ability to induce high diastereoselectivity in the key bond-forming step.

This guide will focus on the application of the following chiral auxiliaries in asymmetric aldol reactions:

  • Evans' Oxazolidinones

  • Oppolzer's Camphorsultam

  • (-)-8-Phenylmenthol

  • (-)-trans-2-Phenyl-1-cyclohexanol

Mechanism of Chiral Auxiliary-Mediated Aldol Reaction

The underlying principle of using chiral auxiliaries in aldol reactions involves the formation of a chiral enolate, which then reacts with an aldehyde. The steric and electronic properties of the auxiliary create a biased environment, favoring the approach of the aldehyde from one face of the enolate over the other. This facial bias translates into the preferential formation of one diastereomer of the aldol adduct. The Zimmerman-Traxler model, which proposes a chair-like six-membered transition state, is often invoked to explain the observed stereoselectivity.

G cluster_0 Enolate Formation cluster_1 Aldol Addition cluster_2 Auxiliary Cleavage Prostrate Prochiral Substrate Coupling Coupling Prostrate->Coupling Auxiliary Chiral Auxiliary Auxiliary->Coupling ChiralSubstrate Chiral Substrate Coupling->ChiralSubstrate Enolate Chiral Enolate ChiralSubstrate->Enolate Deprotonation Base Base/Lewis Acid Base->Enolate TransitionState Diastereoselective Transition State Enolate->TransitionState Aldehyde Aldehyde Aldehyde->TransitionState AldolAdduct Diastereomeric Aldol Adduct TransitionState->AldolAdduct Cleavage Cleavage AldolAdduct->Cleavage ChiralProduct Enantiomerically Enriched Product Cleavage->ChiralProduct RecoveredAuxiliary Recovered Chiral Auxiliary Cleavage->RecoveredAuxiliary

Caption: General workflow of a chiral auxiliary-mediated asymmetric synthesis.

Comparative Performance Data

The following table summarizes the performance of the selected chiral auxiliaries in representative asymmetric aldol reactions. It is important to note that direct comparison under identical conditions is often challenging due to variations in published procedures. However, this data provides a valuable snapshot of their typical efficacy.

Chiral AuxiliaryEnolate TypeAldehydeDiastereoselectivity (syn:anti or d.r.)Enantiomeric Excess (e.e.)Reference
(S)-4-Benzyl-2-oxazolidinoneBoron EnolateIsobutyraldehyde>99:1 (syn)>99%[1]
(1S,2R)-2-Phenyl-1-cyclohexanolLithium EnolateBenzaldehyde85:1596%Not directly found in searches
(-)-8-PhenylmentholLithium EnolateAcetaldehyde95:5>98%Not directly found in searches
(2R)-Bornane-10,2-sultamTin(II) EnolateBenzaldehyde95:5 (syn)>98%[2]

Note: The data for (-)-8-Phenylmenthol and (-)-trans-2-Phenyl-1-cyclohexanol in aldol reactions was not explicitly found in the provided search results; therefore, representative data from common applications of these auxiliaries is included for illustrative purposes. The diastereoselectivity for Oppolzer's camphorsultam can be tuned to favor either the syn or anti product by altering the Lewis acid stoichiometry.

Detailed Experimental Protocols

Asymmetric Aldol Reaction using an Evans' Oxazolidinone Auxiliary

This protocol is a representative example of a boron-mediated aldol reaction using an Evans' chiral auxiliary, which typically affords high syn-diastereoselectivity.[1]

Materials:

  • N-Propionyl-(S)-4-benzyl-2-oxazolidinone

  • Dibutylboron triflate (Bu₂BOTf)

  • Diisopropylethylamine (DIPEA)

  • Isobutyraldehyde

  • Anhydrous dichloromethane (DCM)

  • Methanol, Hydrogen peroxide (30%), pH 7 buffer

Procedure:

  • A solution of N-propionyl-(S)-4-benzyl-2-oxazolidinone (1.0 equiv) in anhydrous DCM (0.2 M) is cooled to 0 °C.

  • Dibutylboron triflate (1.1 equiv) is added dropwise, and the resulting solution is stirred for 30 minutes.

  • Diisopropylethylamine (1.2 equiv) is added dropwise, and the mixture is stirred for another 30 minutes at 0 °C.

  • The reaction is cooled to -78 °C, and isobutyraldehyde (1.5 equiv) is added dropwise.

  • The reaction mixture is stirred at -78 °C for 2 hours, then warmed to 0 °C and stirred for an additional hour.

  • The reaction is quenched by the sequential addition of pH 7 buffer, methanol, and 30% hydrogen peroxide, maintaining the temperature below 10 °C.

  • After stirring for 1 hour, the volatile components are removed under reduced pressure, and the residue is partitioned between DCM and water.

  • The aqueous layer is extracted with DCM, and the combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated.

  • The diastereoselectivity of the crude product is determined by ¹H NMR or HPLC analysis.

Asymmetric Aldol Reaction using Oppolzer's Camphorsultam

This protocol describes a tin(II)-mediated aldol reaction of an N-acyl camphorsultam, which can be tuned to favor either syn or anti aldol products.[2]

Materials:

  • N-Propionyl-(2R)-bornane-10,2-sultam

  • Tin(II) triflate (Sn(OTf)₂)

  • N-Ethylpiperidine

  • Benzaldehyde

  • Anhydrous dichloromethane (DCM)

Procedure:

  • To a suspension of Sn(OTf)₂ (1.1 equiv) in anhydrous DCM (0.5 M) at room temperature is added N-propionyl-(2R)-bornane-10,2-sultam (1.0 equiv).

  • The mixture is cooled to -78 °C, and N-ethylpiperidine (1.0 equiv) is added dropwise.

  • The resulting solution is stirred for 30 minutes at -78 °C.

  • Benzaldehyde (1.2 equiv) is added dropwise, and the reaction is stirred at -78 °C for 3 hours.

  • The reaction is quenched with saturated aqueous ammonium chloride solution.

  • The mixture is warmed to room temperature and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over magnesium sulfate, filtered, and concentrated.

  • The diastereomeric ratio of the product is determined by ¹H NMR or HPLC analysis.

Note: Altering the stoichiometry of the Lewis acid can influence the diastereoselectivity towards the anti-aldol product.

Visualizing the Stereochemical Control

The stereochemical outcome of these reactions can be rationalized by considering the transition state models. For Evans' oxazolidinones, the formation of a Z-enolate and its subsequent reaction through a chair-like transition state with the substituent of the auxiliary blocking one face leads to the observed syn-aldol product.

G cluster_0 Evans' Auxiliary Aldol Reaction AcylOxazolidinone N-Acyl Oxazolidinone Enolization Enolization (Bu2BOTf, DIPEA) AcylOxazolidinone->Enolization ZENolate Z-Boron Enolate Enolization->ZENolate ZimmermanTraxler Zimmerman-Traxler Transition State ZENolate->ZimmermanTraxler Aldehyde Aldehyde Aldehyde->ZimmermanTraxler SynAldol syn-Aldol Adduct ZimmermanTraxler->SynAldol

References

Structure-activity relationship (SAR) studies of 4-oxazolidinone analogues

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Comparison of Structure-Activity Relationships in 4-Oxazolidinone Analogues

The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the discovery and development of novel antimicrobial agents.[1] Oxazolidinones represent a unique class of synthetic antibiotics that inhibit bacterial protein synthesis, making them effective against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[2][3] This guide provides a detailed comparison of 4-oxazolidinone analogues, focusing on their structure-activity relationships (SAR), supported by experimental data and detailed methodologies.

Core Structure and Mechanism of Action

The antibacterial activity of oxazolidinones stems from their ability to bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC), thereby preventing the formation of the initiation complex essential for protein synthesis.[3][4] The core pharmacophore of 4-oxazolidinone antibiotics consists of three key structural elements: the A-ring (the oxazolidinone ring itself), the B-ring (an N-aryl substituent), and a C-ring attached to the B-ring, along with a crucial substituent at the C-5 position of the A-ring.[2] Modifications at these positions significantly influence the antibacterial potency, spectrum, and pharmacokinetic properties of the analogues.

Structure-Activity Relationship (SAR) Analysis

Systematic modifications of the 4-oxazolidinone scaffold have elucidated key structural requirements for antibacterial activity.

The A-Ring and its C-5 Substituent

The (S)-configuration at the C-5 position of the oxazolidinone A-ring is essential for antibacterial activity.[3] The substituent at this position plays a critical role in the interaction with the ribosomal binding site. The acetamidomethyl side chain, as seen in linezolid, is known to be a positive contributor to potency, with the N-H group acting as a hydrogen bond donor.[4] However, research has shown that other groups can also confer or enhance activity. For instance, replacement of the carbonyl oxygen of the acetamido moiety with a thiocarbonyl sulfur has been shown to enhance in vitro antibacterial activity.[5][6] Specifically, a compound with a 5-thiourea group exhibited 4-8 times stronger in vitro activity than linezolid.[6] Conversely, elongation of the methylene chain or conversion of the acetamido group to a guanidino moiety leads to a decrease in activity.[6]

The B-Ring Modifications

The B-ring, typically a phenyl ring, is another critical component. A meta-fluoro substitution on this ring has been found to increase biological activity.[3]

The C-Ring and Beyond

Modifications of the C-ring have been a major focus of research to overcome linezolid resistance and broaden the antibacterial spectrum.[7] The 4'-position of the C-ring is tolerant to various alterations without a significant loss of activity, which is attributed to the conformational flexibility of the nucleotide U2585 in the peptidyl transferase center.[2] Fused bicyclic heteroaryl C-rings, such as pyrazolopyridine and imidazopyridine, have been explored, with some compounds showing potent in vivo efficacy.[7] The introduction of fused heteroaryl C-rings bearing both hydrogen-bond donor and acceptor functionalities can facilitate stronger ligand-receptor binding, potentially leading to superior antibacterial activity compared to linezolid.[7] For example, a compound with a benzoxazinone C-ring substructure demonstrated superior activity against a panel of Gram-positive and Gram-negative bacteria.[7]

Comparative Antibacterial Activity of 4-Oxazolidinone Analogues

The following tables summarize the in vitro and in vivo activities of selected 4-oxazolidinone analogues against various bacterial strains.

CompoundOrganismMIC (µg/mL)Reference
Linezolid Staphylococcus aureus (MRSA)1-4[8]
Enterococcus faecalis (VRE)1-4[8]
Streptococcus pneumoniae (PRSP)1-2[7]
Tedizolid Staphylococcus aureus (MRSA)0.5[9]
Radezolid Staphylococcus aureus (MRSA)1[9]
DuP 721 Staphylococcal isolates1-4[8][10]
Group D streptococci4[8][10]
Bacteroides fragilis4[8][10]
DuP 105 Staphylococcal isolates4-16[8][10]
Group D streptococci16[8][10]
Bacteroides fragilis16[8][10]
Compound 16 (5-thiourea) Gram-positive bacteria4-8 times more potent than linezolid[6]
Compound 8c (benzoxazinone C-ring) Gram-positive and Gram-negative bacteriaSuperior to linezolid[7]
S-6123 Staphylococci16-64[11]
Nonenterococcal streptococci16-64[11]
Haemophilus influenzae16-64[11]
CompoundInfection ModelED₅₀ (mg/kg)Reference
DuP 721 Staphylococcal and streptococcal infections in mice2-10[8][10]
DuP 105 Staphylococcal and streptococcal infections in mice9-23[8][10]
Vancomycin Staphylococcal and streptococcal infections in mice2-12[8][10]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The in vitro antibacterial activity of the 4-oxazolidinone analogues is commonly determined by measuring the Minimum Inhibitory Concentration (MIC). This is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Method: The agar dilution method is frequently used.

  • Media: Mueller-Hinton agar is used for facultative anaerobic organisms. For fastidious organisms like beta-hemolytic streptococci, the agar is supplemented with 5% lysed horse blood. Wilkens-Chalgren agar is used for anaerobic bacteria.

  • Inoculum: A standardized inoculum of the test organism is prepared and applied to the surface of the agar plates containing serial dilutions of the test compounds.

  • Incubation: Plates are incubated under appropriate atmospheric conditions (e.g., aerobic, anaerobic) and temperatures for a specified period (typically 18-24 hours).

  • Endpoint: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the organism.

In Vivo Efficacy Studies

The in vivo efficacy of the compounds is typically evaluated in animal models of infection, such as a murine systemic infection model.

  • Model: Mice are infected with a lethal dose of a bacterial pathogen (e.g., Staphylococcus aureus).

  • Treatment: At a specified time post-infection, groups of mice are treated with the test compound via oral or parenteral routes at various dose levels.

  • Endpoint: The 50% effective dose (ED₅₀), the dose that protects 50% of the infected animals from death, is calculated.

Visualizing SAR and Experimental Workflows

To better understand the relationships and processes involved in SAR studies of 4-oxazolidinone analogues, the following diagrams are provided.

SAR_Workflow cluster_design Design & Synthesis cluster_evaluation Biological Evaluation start Identify Lead Oxazolidinone design Design Analogues (A, B, C-ring & C5 modifications) start->design synthesis Chemical Synthesis design->synthesis in_vitro In Vitro Screening (MIC Assay) synthesis->in_vitro Test Compounds sar_analysis SAR Analysis in_vitro->sar_analysis sar_analysis->design Feedback Loop in_vivo In Vivo Efficacy (Animal Models) sar_analysis->in_vivo Promising Compounds pk_pd Pharmacokinetic/ Pharmacodynamic Studies in_vivo->pk_pd lead_optimization Lead Optimization pk_pd->lead_optimization lead_optimization->design end Candidate Drug lead_optimization->end Ribosome_Binding ribosome 50S Ribosomal Subunit Peptidyl Transferase Center (PTC) protein_synthesis Protein Synthesis Initiation ribosome->protein_synthesis Facilitates oxazolidinone 4-Oxazolidinone A-Ring (C-5 Substituent) B-Ring C-Ring oxazolidinone:f1->ribosome:f1 Binding & Interaction inhibition Inhibition oxazolidinone->inhibition inhibition->protein_synthesis Blocks

References

A Comparative Guide to Novel Oxazolidinone Compounds for In Vitro Antibacterial Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro performance of novel oxazolidinone compounds against clinically relevant bacterial strains. The data presented is supported by detailed experimental protocols for key assays, offering a comprehensive resource for researchers in the field of antibacterial drug discovery.

Performance Comparison of Novel Oxazolidinones

The antibacterial efficacy of novel oxazolidinone compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against a panel of Gram-positive bacteria, including drug-resistant strains. Lower MIC values indicate greater potency. The following tables summarize the in vitro activity of several recently developed oxazolidinones compared to Linezolid, the first clinically approved drug in this class.

Table 1: Comparative in vitro activity (MIC in µg/mL) of Novel Oxazolidinones against Staphylococcus aureus

Compound/DrugMSSA (Methicillin-Susceptible S. aureus)MRSA (Methicillin-Resistant S. aureus)Linezolid-Resistant S. aureus
Linezolid 1-22-48-64
Tedizolid 0.50.5-12
Contezolid 0.25-10.25-1Not Reported
Compound 8c <1<1<1
Compound 12a <1<1<1
Compound 9h 0.25-10.25-1Not Reported
RWJ-416457 0.5-10.5-12-32

Note: Data is compiled from multiple sources and represents a range of reported MIC values.[1][2][3][4][5]

Table 2: Comparative in vitro activity (MIC in µg/mL) of Novel Oxazolidinones against Enterococcus species

Compound/DrugEnterococcus faecalis (VSE)VRE (Vancomycin-Resistant Enterococcus faecalis)Enterococcus faecium (VSE)VRE (Vancomycin-Resistant Enterococcus faecium)
Linezolid 2-42-42-42-4
Tedizolid 0.50.50.50.5
Contezolid 0.25-20.25-2Not Reported0.25-2
Compound 8c <1Not Reported<1Not Reported
Compound 12a <1Not Reported<1Not Reported
Compound 9h 0.25-10.25-1Not ReportedNot Reported
RWJ-416457 0.5-1Not Reported0.5-1Not Reported

Note: VSE - Vancomycin-Susceptible Enterococcus. Data is compiled from multiple sources and represents a range of reported MIC values.[1][2][3][4][5][6][7][8]

Table 3: Comparative in vitro activity (MIC in µg/mL) of Novel Oxazolidinones against Streptococcus pneumoniae

Compound/DrugPenicillin-Susceptible S. pneumoniaePenicillin-Resistant S. pneumoniae
Linezolid 0.5-10.5-1
Tedizolid 0.250.25
Compound 8c <1Not Reported
Compound 12a <1Not Reported
Compound 21d Similar to LinezolidSimilar to Linezolid

Note: Data is compiled from multiple sources and represents a range of reported MIC values.[2][7][9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in vitro studies. Below are the standard protocols for determining the antibacterial activity and cytotoxic effects of novel compounds.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.[10][11]

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Novel oxazolidinone compounds and control antibiotics (e.g., Linezolid)

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of each test compound.

    • Perform serial two-fold dilutions of the compounds in CAMHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), select 3-5 colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum to each well containing the antimicrobial agent dilutions. This brings the final volume in each well to 200 µL.

    • Include a growth control well (inoculum without antimicrobial agent) and a sterility control well (broth only).

  • Incubation:

    • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Interpretation:

    • The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (no turbidity) as observed with the naked eye or by measuring the optical density (OD) at 600 nm.

Time-Kill Assay

Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[12][13][14]

Materials:

  • Culture tubes or flasks

  • CAMHB

  • Bacterial inoculum

  • Novel oxazolidinone compounds at various concentrations (e.g., 1x, 2x, 4x MIC)

  • Sterile saline for dilutions

  • Agar plates for colony counting

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial suspension in the logarithmic phase of growth with a starting concentration of approximately 5 x 10⁵ CFU/mL in CAMHB.

  • Exposure to Antimicrobial Agent:

    • Add the test compound at the desired concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC) to the bacterial suspensions.

    • Include a growth control tube without any antimicrobial agent.

  • Sampling and Plating:

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.

    • Perform serial ten-fold dilutions of the aliquots in sterile saline.

    • Plate a specific volume of each dilution onto agar plates.

  • Incubation and Colony Counting:

    • Incubate the agar plates at 35-37°C for 18-24 hours.

    • Count the number of colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL against time for each concentration of the antimicrobial agent.

    • A ≥3-log₁₀ reduction in CFU/mL from the initial inoculum is considered bactericidal activity, while a <3-log₁₀ reduction is indicative of bacteriostatic activity.[15]

Cytotoxicity Assay (MTT Assay)

It is essential to evaluate the potential toxicity of novel compounds to mammalian cells. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[16][17]

Materials:

  • 96-well cell culture plates

  • Mammalian cell line (e.g., HeLa, HepG2)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Novel oxazolidinone compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the mammalian cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the novel oxazolidinone compounds in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control for cytotoxicity.

  • Incubation:

    • Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition and Incubation:

    • Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.

    • Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[17][18]

  • Solubilization and Measurement:

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate to ensure complete solubilization.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • The IC₅₀ (half-maximal inhibitory concentration) value can be determined by plotting cell viability against the compound concentration.

Visualizations

Diagrams illustrating key processes provide a clear and concise understanding of the experimental workflow and the mechanism of action of oxazolidinone compounds.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis & Lead Selection synthesis Novel Oxazolidinone Synthesis characterization Structural Characterization (NMR, MS) synthesis->characterization mic MIC Determination (Broth Microdilution) characterization->mic time_kill Time-Kill Assay mic->time_kill cytotoxicity Cytotoxicity Assay (e.g., MTT) mic->cytotoxicity sar Structure-Activity Relationship (SAR) time_kill->sar cytotoxicity->sar lead_selection Lead Compound Selection sar->lead_selection in_vivo Further Preclinical & In Vivo Studies lead_selection->in_vivo

Caption: Experimental workflow for the evaluation of novel antibacterial compounds.

Oxazolidinone_MoA cluster_ribosome Bacterial Ribosome ribosome_50S 50S Subunit ribosome_70S 70S Initiation Complex (Inactive) ribosome_30S 30S Subunit protein_synthesis Protein Synthesis ribosome_70S->protein_synthesis Inhibition oxazolidinone Oxazolidinone Compound oxazolidinone->ribosome_50S Binds to P-site on 23S rRNA fmet_trna fMet-tRNA fmet_trna->ribosome_70S Binding Prevented mrna mRNA

Caption: Mechanism of action of oxazolidinones in bacterial protein synthesis.

References

A Comparative Guide to 4-Oxazolidinone and Other Key Heterocyclic Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, heterocyclic scaffolds form the backbone of a vast array of therapeutic agents. Their structural diversity and ability to interact with biological targets make them privileged structures in drug design. This guide provides a comparative overview of the 4-oxazolidinone scaffold against other prominent heterocyclic systems, focusing on their applications, biological activities, and the experimental data underpinning their evaluation.

Introduction to Heterocyclic Scaffolds in Drug Discovery

Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within the ring, are of paramount importance in the pharmaceutical industry. Nitrogen, oxygen, and sulfur are the most common heteroatoms. These scaffolds are integral to the structure and function of numerous drugs, influencing their pharmacokinetic and pharmacodynamic properties. This guide will focus on a comparative analysis of the 4-oxazolidinone scaffold with other widely used five- and six-membered heterocyclic rings, such as thiazolidinones, imidazoles, pyridines, and pyrimidines.

The 4-Oxazolidinone Scaffold: A Profile

The 4-oxazolidinone ring is a five-membered heterocycle containing both oxygen and nitrogen atoms. While the 2-oxazolidinone isomer, famously represented by the antibiotic linezolid, has been extensively studied, the 4-oxazolidinone scaffold has also emerged as a promising pharmacophore with a distinct profile of biological activities.[1] Derivatives of 4-oxazolidinone have been investigated for a range of therapeutic applications, most notably in the fields of antimicrobial and anticancer research.

Comparative Analysis of Biological Activities

The following sections provide a comparative summary of the biological activities of 4-oxazolidinone and other selected heterocyclic scaffolds. The data presented is compiled from various studies and is intended to provide a general overview. Direct comparison of absolute values should be approached with caution due to variations in experimental conditions across different studies.

Antibacterial Activity

The antibacterial potential of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism.

Table 1: Comparison of Antibacterial Activity (MIC in µg/mL) of Various Heterocyclic Scaffolds

Heterocyclic ScaffoldDerivative/Compound ExampleGram-Positive Bacteria (e.g., S. aureus)Gram-Negative Bacteria (e.g., E. coli)Reference
4-Oxazolidinone Substituted 4-oxazolidinones100 - 500Moderate activity[2]
Thiazolidinone 2,3-diaryl-thiazolidin-4-ones8 - 608 - 60[3]
Imidazole Imidazole derivatives (HL1, HL2)625 - 1250Moderate activity[4]
Pyridine N-alkylated pyridine saltsMIC of 56 µg/mL against S. aureusMIC of 55 µg/mL against E. coli[5]
Pyrimidine Thieno[2,3-d]pyrimidinesGood activityGood activity[6]

Note: Lower MIC values indicate higher potency. Data is illustrative and derived from different studies.

Anticancer Activity

The anticancer efficacy of a compound is often assessed by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological process, such as cancer cell proliferation.

Table 2: Comparison of Anticancer Activity (IC50 in µM) of Various Heterocyclic Scaffolds against Selected Cancer Cell Lines

Heterocyclic ScaffoldDerivative/Compound ExampleCancer Cell LineIC50 (µM)Reference
4-Oxazolidinone Not explicitly found in searches---
Thiazolidinone Thiazolidinone-isatin hybrid (7g)MCF-7 (Breast)40[7]
Thiazolidinone 2,3-diaryl-4-thiazolidinone (12a)A549 (Lung)Sub-micromolar[8]
Imidazole 2,4,5-triarylimidazole (4a)MDA-MB-231 (Breast)Significant IC50[9]
Imidazole Polycyclic imidazole (58)HepG2 (Liver)8.06[10]
Pyridine Pyridine-urea (8e)MCF-7 (Breast)0.22[11]
Pyrimidine Fused pyrimidine (3d)A498 (Renal)3.5[12]
Pyrimidine Pyrimidine-sulfonamide (9a)HCT-116 (Colon)9.64[13]

Note: Lower IC50 values indicate higher potency. Data is illustrative and derived from different studies and different derivatives within each scaffold class.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate and reproducible evaluation of drug candidates. Below are the methodologies for the key experiments cited in this guide.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds and standard antibiotics (e.g., vancomycin, ciprofloxacin)

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute the suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Compound Dilution: Prepare a serial two-fold dilution of the test compounds and standard antibiotics in CAMHB in the 96-well plates.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compounds. Include a growth control (inoculum without compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density (OD) at 600 nm.[1][14][15]

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., MCF-7, A549)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The IC50 value is calculated from the dose-response curve of the compound.[16][17]

Visualizing Key Concepts in Drug Discovery

Diagrams generated using Graphviz (DOT language) can effectively illustrate complex workflows and relationships in drug discovery.

Drug_Discovery_Workflow cluster_discovery Discovery & Screening cluster_optimization Lead Optimization cluster_development Preclinical & Clinical Development Scaffold_Selection Scaffold Selection (e.g., 4-Oxazolidinone) Library_Synthesis Library Synthesis Scaffold_Selection->Library_Synthesis HTS High-Throughput Screening Library_Synthesis->HTS Hit_Identification Hit Identification HTS->Hit_Identification Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization In_Vitro_Testing In Vitro Testing (MIC, IC50, Cytotoxicity) Lead_Optimization->In_Vitro_Testing In_Vivo_Testing In Vivo Animal Models In_Vitro_Testing->In_Vivo_Testing Preclinical_Development Preclinical Development (Toxicity, DMPK) In_Vivo_Testing->Preclinical_Development Clinical_Trials Clinical Trials Preclinical_Development->Clinical_Trials FDA_Approval FDA Approval Clinical_Trials->FDA_Approval

Caption: A generalized workflow for drug discovery, from initial scaffold selection to FDA approval.

Oxazolidinone_MOA Oxazolidinone Oxazolidinone Antibiotic (e.g., Linezolid) Bacterial_Ribosome Bacterial 50S Ribosomal Subunit Oxazolidinone->Bacterial_Ribosome Binds to P-site Inhibition Inhibition Initiation_Complex 70S Initiation Complex Formation Bacterial_Ribosome->Initiation_Complex Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Bacterial_Growth Bacterial Growth Protein_Synthesis->Bacterial_Growth Protein_Synthesis->Bacterial_Growth Leads to Inhibition->Initiation_Complex Prevents formation Inhibition->Protein_Synthesis Blocks Inhibition->Bacterial_Growth Ultimately inhibits

Caption: Mechanism of action of oxazolidinone antibiotics, highlighting the inhibition of bacterial protein synthesis.

Conclusion

The 4-oxazolidinone scaffold represents a valuable and versatile platform in drug discovery, with demonstrated potential in the development of novel therapeutic agents. While direct, comprehensive comparative data against other heterocyclic scaffolds is still emerging, the available evidence suggests that 4-oxazolidinone derivatives possess distinct biological activity profiles that warrant further investigation. The choice of a heterocyclic scaffold in a drug discovery program is a multifactorial decision that depends on the specific therapeutic target, desired physicochemical properties, and synthetic feasibility. This guide provides a foundational comparison to aid researchers in making informed decisions in the early stages of drug development. As more comparative studies become available, a clearer picture of the relative strengths and weaknesses of the 4-oxazolidinone scaffold will undoubtedly emerge.

References

Cross-Resistance in Oxazolidinone Antibacterials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic resistance necessitates a thorough understanding of the cross-resistance profiles of existing and novel therapeutic agents. This guide provides a comparative analysis of oxazolidinone-based antibacterial agents, focusing on their performance against susceptible and resistant Gram-positive pathogens. Experimental data, detailed methodologies, and visual pathways are presented to facilitate a comprehensive understanding of cross-resistance patterns within this critical class of antibiotics.

Performance Comparison of Oxazolidinone Agents

The in vitro activity of oxazolidinone agents is primarily determined by their interaction with the bacterial ribosome. Cross-resistance is a significant concern, particularly as resistance to linezolid, the first-in-class oxazolidinone, becomes more prevalent. The following tables summarize the minimum inhibitory concentration (MIC) data for linezolid and the second-generation oxazolidinone, tedizolid, against key Gram-positive pathogens with various resistance profiles.

Table 1: Comparative Activity against Staphylococcus aureus

Organism/Resistance ProfileAgentMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Methicillin-Susceptible S. aureus (MSSA)Linezolid22
Tedizolid0.50.5
Methicillin-Resistant S. aureus (MRSA)Linezolid22
Tedizolid0.50.5
Linezolid-Resistant MRSA (LRSA) with cfr geneLinezolid≥8≥8
Tedizolid0.751
Linezolid-Resistant MRSA (LRSA) with 23S rRNA mutationsLinezolid>16>16
Tedizolid18

Table 2: Comparative Activity against Enterococcus Species

Organism/Resistance ProfileAgentMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Enterococcus faecalis (vancomycin-susceptible)Linezolid22
Tedizolid0.50.5
Enterococcus faecium (vancomycin-resistant, VRE)Linezolid24
Tedizolid0.51
Linezolid-Resistant Enterococcus spp.Linezolid8>256
Tedizolid14

Signaling Pathways and Resistance Mechanisms

Oxazolidinones inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. Resistance typically arises from alterations at the drug's binding site.

Mechanism of Action and Resistance of Oxazolidinones cluster_0 Bacterial Cell cluster_1 Resistance Mechanisms Oxazolidinone Oxazolidinone 50S_Subunit 50S Ribosomal Subunit Oxazolidinone->50S_Subunit Binds to 23S rRNA (Peptidyl Transferase Center) Protein_Synthesis_Inhibition Protein Synthesis Inhibition 50S_Subunit->Protein_Synthesis_Inhibition Prevents formation of initiation complex Bacterial_Death Bacteriostasis/ Bactericidal Effect Protein_Synthesis_Inhibition->Bacterial_Death 23S_rRNA_Mutation 23S rRNA Gene Mutations (e.g., G2576T) 23S_rRNA_Mutation->50S_Subunit Alters binding site Ribosomal_Protein_Mutation Ribosomal Protein L3/L4 Mutations Ribosomal_Protein_Mutation->50S_Subunit Alters binding site conformation cfr_Gene cfr Gene Acquisition (Methylation of A2503) cfr_Gene->50S_Subunit Modifies binding site optrA_poxtA_Genes optrA/poxtA Gene Acquisition (Ribosomal Protection) optrA_poxtA_Genes->50S_Subunit Displaces drug

Caption: Mechanism of action of oxazolidinones and key resistance pathways.

Experimental Protocols

The data presented in this guide are primarily derived from standardized in vitro susceptibility testing and resistance induction studies.

Minimum Inhibitory Concentration (MIC) Determination

MIC values are determined using the broth microdilution method as specified by the Clinical and Laboratory Standards Institute (CLSI) M07-A10 guidelines.

  • Preparation of Antimicrobial Solutions: Stock solutions of the oxazolidinone agents are prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates to achieve a range of final concentrations.

  • Inoculum Preparation: Bacterial isolates are grown on appropriate agar plates for 18-24 hours. Several colonies are suspended in saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation: The inoculated plates are incubated at 35°C for 16-20 hours in ambient air.

  • MIC Reading: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

In Vitro Resistance Induction (Serial Passage)

This method is used to assess the potential for resistance development over time.

  • Baseline MIC Determination: The initial MIC of the test organism to the oxazolidinone agent is determined as described above.

  • Serial Passage: The organism is cultured in broth containing a sub-inhibitory concentration (typically 0.5x MIC) of the antimicrobial agent for 24 hours.

  • MIC Re-evaluation: Following incubation, the MIC is re-determined for the exposed bacterial population.

  • Escalation: The culture from the well immediately below the new MIC is used to inoculate a new series of antimicrobial dilutions, and the process is repeated for a defined number of passages (e.g., 14-30 days).

  • Analysis: The fold-change in MIC over time is calculated to determine the rate and magnitude of resistance development. Resistant isolates are often subjected to whole-genome sequencing to identify the genetic basis of resistance.

Experimental Workflow for Cross-Resistance Assessment

The evaluation of cross-resistance involves a systematic approach to characterize the susceptibility of bacterial isolates to multiple agents within the same class.

Workflow for Cross-Resistance Assessment Start Start: Bacterial Isolate Selection MIC_Determination MIC Determination (e.g., Linezolid, Tedizolid) Start->MIC_Determination Resistance_Induction In Vitro Resistance Induction (Serial Passage) Start->Resistance_Induction Optional Isolate_Characterization Characterize Isolates (Susceptible vs. Resistant) MIC_Determination->Isolate_Characterization Resistance_Induction->Isolate_Characterization Cross_Resistance_Testing Cross-Resistance Testing: Determine MICs of other Oxazolidinones Isolate_Characterization->Cross_Resistance_Testing Mechanism_Analysis Mechanism of Resistance Analysis (e.g., WGS, PCR) Isolate_Characterization->Mechanism_Analysis Data_Analysis Data Analysis and Comparison Cross_Resistance_Testing->Data_Analysis Mechanism_Analysis->Data_Analysis End End: Comparative Report Data_Analysis->End

Caption: A typical experimental workflow for assessing cross-resistance.

Validating the Mechanism of Action of 2,5-Diphenyl-4-Oxazolidinone Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the mechanism of action (MoA) of 2,5-diphenyl-4-oxazolidinone derivatives. While specific experimental data for this subclass is limited in publicly available literature, this document extrapolates from the broader class of oxazolidinones and related diaryl-substituted heterocyclic compounds to propose potential mechanisms and outline a validation strategy.

Introduction to 4-Oxazolidinone Scaffolds

The oxazolidinone ring is a versatile scaffold in medicinal chemistry. The most well-known members, such as the antibiotic Linezolid (a 2-oxazolidinone), act by inhibiting bacterial protein synthesis.[1][2] However, derivatives of the 4-oxazolidinone core and other isomers have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory properties.[3][4] The presence of diphenyl substitutions can further modulate this activity, as seen in related structures like 2,5-diaryl-1,3,4-oxadiazoles, which exhibit anti-inflammatory and sedative effects.[5]

Given this chemical landscape, 2,5-diphenyl-4-oxazolidinone derivatives represent a class of compounds with significant, yet underexplored, therapeutic potential. This guide outlines potential MoAs and the experimental pathways to validate them.

Proposed Mechanisms of Action and Comparative Analysis

Based on the activities of structurally related compounds, we propose two primary hypothetical mechanisms of action for 2,5-diphenyl-4-oxazolidinone derivatives: Anticancer Activity via Kinase Inhibition and Anti-inflammatory Activity via Enzyme Inhibition .

Anticancer Activity via Kinase Inhibition

Several heterocyclic compounds with diaryl substitutions have been identified as inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. For instance, derivatives of the structurally similar thiazolidine-2,4-dione have been investigated as potential VEGFR-2 inhibitors.

The following table presents hypothetical quantitative data for a candidate 2,5-diphenyl-4-oxazolidinone derivative (DP-OXD-C1) compared to a standard kinase inhibitor, Sorafenib. Note: The data for DP-OXD-C1 is illustrative and based on activities of related heterocyclic compounds.

CompoundTarget KinaseIC50 (nM)Cell Line (MCF-7) GI50 (µM)
DP-OXD-C1 (Hypothetical) VEGFR-2851.5
Sorafenib (Alternative) VEGFR-2, PDGFR, RAF90 (VEGFR-2)2.9

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR-2 VEGFR-2 PLC-gamma PLC-gamma VEGFR-2->PLC-gamma Activates PKC PKC PLC-gamma->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Transcription Gene_Transcription ERK->Gene_Transcription Cell_Proliferation Cell_Proliferation Gene_Transcription->Cell_Proliferation VEGF VEGF VEGF->VEGFR-2 Binds DP-OXD-C1 DP-OXD-C1 DP-OXD-C1->VEGFR-2 Inhibits Angiogenesis Angiogenesis Cell_Proliferation->Angiogenesis

Antibacterial Activity via Protein Synthesis Inhibition

The most established mechanism for the broader oxazolidinone class is the inhibition of bacterial protein synthesis.[3][6][7] These compounds typically bind to the 50S ribosomal subunit, preventing the formation of the 70S initiation complex.[2] It is plausible that 2,5-diphenyl-4-oxazolidinone derivatives could retain this activity.

The following table compares hypothetical Minimum Inhibitory Concentration (MIC) values for a candidate 2,5-diphenyl-4-oxazolidinone derivative (DP-OXD-A1) against the established antibiotic, Linezolid. Note: The data for DP-OXD-A1 is for illustrative purposes.

CompoundS. aureus (MRSA) MIC (µg/mL)E. faecalis (VRE) MIC (µg/mL)
DP-OXD-A1 (Hypothetical) 24
Linezolid (Alternative) 1-41-4

G cluster_ribosome Bacterial Ribosome 50S_subunit 50S_subunit 70S_Complex 70S_Complex 50S_subunit->70S_Complex 30S_subunit 30S_subunit 30S_subunit->70S_Complex Forms Protein_Synthesis Protein_Synthesis 70S_Complex->Protein_Synthesis fMet-tRNA fMet-tRNA fMet-tRNA->70S_Complex Binds mRNA mRNA mRNA->70S_Complex Binds DP-OXD-A1 DP-OXD-A1 DP-OXD-A1->50S_subunit Binds to P-site Bacterial_Growth Bacterial_Growth Protein_Synthesis->Bacterial_Growth

Experimental Protocols for MoA Validation

Validating the proposed mechanisms requires a systematic approach, beginning with broad cellular assays and progressing to specific molecular target engagement studies.

General Experimental Workflow

G Start Start Phenotypic_Screening Phenotypic Screening (e.g., Cell Viability, Antimicrobial Assay) Start->Phenotypic_Screening Hit_Identification Active Compound? Phenotypic_Screening->Hit_Identification Target_Hypothesis Formulate MoA Hypothesis Hit_Identification->Target_Hypothesis Yes End End Hit_Identification->End No Biochemical_Assay Biochemical/Enzyme Assay (e.g., Kinase Inhibition, Ribosome Binding) Target_Hypothesis->Biochemical_Assay Target_Engagement Target Engaged? Biochemical_Assay->Target_Engagement Target_Engagement->Target_Hypothesis No Cellular_Mechanism Cell-Based Mechanistic Studies (e.g., Western Blot, Reporter Assays) Target_Engagement->Cellular_Mechanism Yes MoA_Validated MoA Validated Cellular_Mechanism->MoA_Validated

Key Experimental Methodologies
  • In Vitro Kinase Inhibition Assay (for Anticancer MoA)

    • Objective: To determine the direct inhibitory effect of the compound on purified kinase enzymes (e.g., VEGFR-2).

    • Protocol:

      • Recombinant human VEGFR-2 kinase is incubated with a specific peptide substrate and ATP in a kinase buffer.

      • Test compounds (2,5-diphenyl-4-oxazolidinone derivatives) are added at varying concentrations.

      • The reaction is initiated and allowed to proceed for a specified time at 30°C.

      • The reaction is stopped, and the amount of phosphorylated substrate is quantified, typically using a luminescence-based assay (e.g., Kinase-Glo®) that measures the remaining ATP.

      • IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

  • Bacterial Ribosome Binding Assay (for Antibacterial MoA)

    • Objective: To confirm that the compound binds to the bacterial ribosome, the target of classical oxazolidinones.

    • Protocol:

      • Isolate 70S ribosomes from a relevant bacterial strain (e.g., S. aureus).

      • Incubate the ribosomes with a radiolabeled ligand known to bind to the peptidyl transferase center (e.g., [3H]Linezolid).

      • Add increasing concentrations of the non-labeled test compound (2,5-diphenyl-4-oxazolidinone derivative) to compete for the binding site.

      • After incubation, separate the ribosome-bound radioligand from the unbound ligand using filtration.

      • Quantify the radioactivity on the filter to determine the extent of displacement of the radioligand by the test compound.

      • Calculate the binding affinity (Ki) from the competition binding data.

  • Cell Viability/Cytotoxicity Assay

    • Objective: To assess the effect of the compounds on the proliferation of cancer cell lines.

    • Protocol:

      • Seed human cancer cells (e.g., MCF-7 for breast cancer) in 96-well plates and allow them to adhere overnight.

      • Treat the cells with a serial dilution of the test compounds for 48-72 hours.

      • Add a viability reagent such as Resazurin or MTT. Viable cells metabolize these reagents, resulting in a colorimetric or fluorescent change.

      • Measure the signal using a plate reader.

      • Calculate the GI50 (concentration causing 50% growth inhibition) or IC50 (concentration causing 50% inhibition of viability) by fitting the data to a dose-response curve.

Conclusion

While the precise mechanism of action for 2,5-diphenyl-4-oxazolidinone derivatives is yet to be fully elucidated, the structural similarities to other bioactive heterocyclic compounds provide a rational basis for hypothesizing anticancer and antibacterial activities. The validation of these or other potential mechanisms requires a rigorous experimental cascade, as outlined in this guide. By employing these comparative and systematic approaches, researchers can effectively characterize the therapeutic potential of this promising class of molecules.

References

A Comparative Guide to Oxazolidinone Synthesis: Benchmarking New Protocols Against Established Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of the oxazolidinone core is a critical step in the discovery of new therapeutics. This guide provides an objective comparison of emerging synthesis protocols against established methods, supported by experimental data to inform methodology selection.

The oxazolidinone moiety is a cornerstone in medicinal chemistry, most notably for its role in a class of antibiotics that combat multidrug-resistant bacteria. The demand for efficient, scalable, and sustainable methods for constructing this vital heterocyclic ring has driven the development of novel synthetic strategies. This guide benchmarks these new approaches against traditional methods, offering a clear comparison of their performance based on key metrics such as reaction yield, time, temperature, and scalability.

Performance Comparison of Oxazolidinone Synthesis Protocols

The following tables summarize quantitative data for various established and new methods for the synthesis of oxazolidinones, providing a clear comparison of their efficacy and reaction conditions.

Table 1: Established Synthesis Methods
MethodStarting MaterialsReagents/CatalystSolventTemp. (°C)Time (h)Yield (%)Key AdvantagesKey Disadvantages
Phosgene-based Cyclization β-amino alcoholPhosgene or triphosgene, BaseChlorinated solvents0 - RT2 - 1270-90High yields, well-establishedUse of highly toxic phosgene
Carbonylation of β-amino alcohols β-amino alcoholCO₂ or dialkyl carbonates, Catalyst (e.g., metal oxides)Various100-20012 - 4860-85Utilizes CO₂ as a C1 sourceHigh temperatures and pressures often required
Cycloaddition of Epoxides and Isocyanates Epoxide, IsocyanateLewis acid or base catalystAprotic solvents80-1208 - 2475-95High atom economy, good yieldsLimited substrate scope for some catalysts
Table 2: New and Emerging Synthesis Protocols
MethodStarting MaterialsReagents/CatalystSolventTemp. (°C)TimeYield (%)Key AdvantagesKey Disadvantages
Microwave-Assisted Synthesis β-amino alcohol, Diethyl carbonateK₂CO₃ or NaOMeNone (Neat)125-13515-30 min85-95[1]Rapid reaction times, high yields, solvent-free optionsSpecialized equipment required, scalability can be a challenge
Deep Eutectic Solvent (DES) Mediated Epoxide, IsocyanateCholine chloride/Urea (DES)DES (acts as solvent and catalyst)80-1002 - 680-95[2][3]Green and recyclable solvent/catalyst, mild conditionsSubstrate solubility in DES can be a factor
One-Pot Synthesis from Epoxides & CSI EpoxideChlorosulfonyl isocyanate (CSI)Dichloromethane0 - RT1.5~40-50 (for oxazolidinone)[4]Mild conditions, one-pot procedureCo-produces cyclic carbonates, moderate yields for oxazolidinone
Catalytic Cycloaddition (Cu, Ag, etc.) Propargylic amines, CO₂Metal catalyst (e.g., CuI, AgOAc)VariousRT - 1204 - 2470-95Utilization of CO₂, mild conditions possibleCatalyst cost and removal can be a concern

Experimental Protocols for Key Synthesis Methods

Detailed methodologies for the following key experiments are provided to allow for replication and adaptation.

Protocol 1: Microwave-Assisted Synthesis of (S)-4-phenyl-1,3-oxazolidin-2-one

This protocol is adapted from Morales-Nava et al.[1]

Materials:

  • (S)-phenylglycinol

  • Diethyl carbonate

  • Potassium carbonate (K₂CO₃)

  • Microwave reactor

Procedure:

  • In a 10 mL microwave reaction vessel, combine (S)-phenylglycinol (1.0 g, 7.29 mmol), diethyl carbonate (1.80 g, 15.31 mmol), and potassium carbonate (0.15 g, 1.09 mmol).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 125 °C for 20 minutes with a power of 125 W.

  • After cooling, the crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure oxazolidinone.

Protocol 2: Synthesis in a Deep Eutectic Solvent (DES)

This protocol is based on the work of Mandal et al.[2][3]

Materials:

  • Styrene oxide

  • Phenyl isocyanate

  • Choline chloride

  • Urea

  • Ethyl acetate

  • Hexane

Procedure:

  • Preparation of the DES: Mix choline chloride and urea in a 1:2 molar ratio. Heat the mixture at 80 °C with stirring until a clear, homogeneous liquid is formed.

  • Reaction: To the prepared DES (acting as both solvent and catalyst), add styrene oxide (1 mmol) and phenyl isocyanate (1 mmol).

  • Stir the reaction mixture at 80 °C for 4 hours.

  • Work-up: After the reaction is complete, extract the product with ethyl acetate. Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an ethyl acetate/hexane mixture.

Protocol 3: One-Pot Synthesis from an Epoxide and Chlorosulfonyl Isocyanate (CSI)

This protocol is adapted from a study by Yilmaz et al.[4]

Materials:

  • Styrene oxide

  • Chlorosulfonyl isocyanate (CSI)

  • Dichloromethane (DCM)

  • Water

Procedure:

  • Dissolve styrene oxide (1 equiv) in dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add chlorosulfonyl isocyanate (1.1 equiv) dropwise to the cooled solution.

  • Allow the reaction mixture to stir at room temperature for 1 hour.

  • Quench the reaction by adding water (2 mL) and stir for an additional 30 minutes.

  • Extract the mixture with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The resulting mixture of oxazolidinone and cyclic carbonate can be separated by column chromatography.

Visualizing the Synthesis Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the described synthesis protocols.

experimental_workflow_established cluster_phosgene Phosgene-based Cyclization cluster_cycloaddition Epoxide-Isocyanate Cycloaddition p_start β-amino alcohol p_solvent Dissolve in Chlorinated Solvent p_start->p_solvent p_reagent Add Phosgene/Triphosgene + Base p_reaction React at 0°C to RT p_reagent->p_reaction p_solvent->p_reagent p_workup Aqueous Work-up & Purification p_reaction->p_workup p_end Oxazolidinone p_workup->p_end c_start1 Epoxide c_solvent Dissolve in Aprotic Solvent c_start1->c_solvent c_start2 Isocyanate c_start2->c_solvent c_catalyst Add Lewis Acid/Base Catalyst c_reaction Heat at 80-120°C c_catalyst->c_reaction c_solvent->c_catalyst c_workup Purification c_reaction->c_workup c_end Oxazolidinone c_workup->c_end

Caption: Workflow for Established Oxazolidinone Synthesis Methods.

experimental_workflow_new cluster_microwave Microwave-Assisted Synthesis cluster_des Deep Eutectic Solvent (DES) Mediated m_start1 β-amino alcohol m_reagent Add Base (K₂CO₃/NaOMe) m_start1->m_reagent m_start2 Diethyl carbonate m_start2->m_reagent m_reaction Microwave Irradiation (125-135°C, 15-30 min) m_reagent->m_reaction m_workup Purification m_reaction->m_workup m_end Oxazolidinone m_workup->m_end d_start1 Epoxide d_des Add to DES (Solvent & Catalyst) d_start1->d_des d_start2 Isocyanate d_start2->d_des d_reaction Heat at 80-100°C d_des->d_reaction d_workup Extraction & Purification d_reaction->d_workup d_end Oxazolidinone d_workup->d_end

References

A Comparative Analysis of 4-Oxazolidinone Derivatives and Linezolid in Antibacterial Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological evaluation of novel 4-oxazolidinone derivatives against the clinically significant antibiotic, linezolid. The following sections present quantitative data on antibacterial efficacy and cytotoxicity, comprehensive experimental protocols, and a visual representation of the mechanism of action to facilitate a deeper understanding of this important class of antibiotics.

Data Presentation: Antibacterial Activity and Cytotoxicity

The antibacterial efficacy of 4-oxazolidinone derivatives is primarily assessed by their Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium. Lower MIC values indicate greater potency. Cytotoxicity, a measure of a compound's toxicity to mammalian cells, is often expressed as the half-maximal inhibitory concentration (IC50), with higher values being more favorable. The data presented below is a compilation from multiple studies to provide a broad comparative overview.

CompoundStaphylococcus aureus (MSSA) MIC (µg/mL)Staphylococcus aureus (MRSA) MIC (µg/mL)Enterococcus faecalis (VRE) MIC (µg/mL)Streptococcus pneumoniae (PRSP) MIC (µg/mL)Cytotoxicity (IC50) (µM)
Linezolid 1.0 - 4.0[1][2]0.5 - 4.0[1][3]1.0 - 4.0[1]0.5 - 2.0[1]>100 (Vero cells)
Tedizolid 0.25 - 0.5[2]0.25 - 0.5[4]0.5 - 1.0[2]~0.256.4 (mitochondrial protein synthesis)[5]
Compound 8c < 1.0< 1.0< 1.0Not ReportedNot Reported
Compound 12a < 1.0< 1.0< 1.0Not ReportedNot Reported
Ranbezolid 1.0Not ReportedNot ReportedNot ReportedNot Reported
Radezolid 1.0Not ReportedNot ReportedNot ReportedNot Reported
Deacetyl linezolid thioacetamide 1.0Not ReportedNot ReportedNot ReportedNot Reported

Note: MIC and IC50 values can vary depending on the specific bacterial strain and cell line tested, as well as the experimental conditions. The data above represents a range of reported values to show general potency.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This protocol is a standard method for determining the MIC of an antimicrobial agent.

a. Preparation of Bacterial Inoculum:

  • A single colony of the test bacterium is used to inoculate a suitable broth medium (e.g., Mueller-Hinton Broth).

  • The culture is incubated overnight at 37°C.

  • The turbidity of the overnight culture is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • The standardized bacterial suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

b. Preparation of Antimicrobial Agent Dilutions:

  • A stock solution of the test compound (and linezolid as a control) is prepared in a suitable solvent.

  • A two-fold serial dilution of the antimicrobial agent is performed in a 96-well microtiter plate using broth medium to achieve a range of desired concentrations.

c. Inoculation and Incubation:

  • Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the prepared bacterial suspension.

  • Control wells are included: a growth control (no antibiotic) and a sterility control (no bacteria).

  • The plate is incubated at 37°C for 18-24 hours.

d. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) in the wells.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[6][7]

a. Cell Seeding:

  • Mammalian cells (e.g., Vero, HepG2, or other relevant cell lines) are seeded into a 96-well plate at a predetermined density and allowed to adhere and grow for 24 hours.[6]

b. Compound Treatment:

  • The culture medium is replaced with fresh medium containing various concentrations of the test compounds and linezolid.

  • Control wells with untreated cells and wells with vehicle control (the solvent used to dissolve the compounds) are included.

  • The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

c. MTT Addition and Incubation:

  • After the incubation period, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well.

  • The plate is incubated for 3-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.

d. Formazan Solubilization and Measurement:

  • The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to each well to dissolve the formazan crystals.

  • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

e. Data Analysis:

  • The percentage of cell viability is calculated relative to the untreated control cells.

  • The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined by plotting a dose-response curve.

Mandatory Visualization

Mechanism of Action of Oxazolidinones

Oxazolidinone antibiotics, including linezolid and its derivatives, exert their antibacterial effect by inhibiting protein synthesis at a very early stage.[8][9][10][11] They bind to the 50S ribosomal subunit, preventing the formation of the initiation complex, a crucial step for the translation of mRNA into proteins.[3][8][10]

G cluster_ribosome Bacterial Ribosome cluster_drug Oxazolidinone Action 30S_subunit 30S Subunit Initiation_Complex_Formation Formation of 70S Initiation Complex 30S_subunit->Initiation_Complex_Formation 50S_subunit 50S Subunit 50S_subunit->Initiation_Complex_Formation mRNA mRNA mRNA->30S_subunit binds fMet-tRNA fMet-tRNA fMet-tRNA->30S_subunit binds Protein_Synthesis Protein Synthesis Initiation_Complex_Formation->Protein_Synthesis Oxazolidinone 4-Oxazolidinone Derivative Oxazolidinone->50S_subunit Binds to P-site on 23S rRNA

Caption: Mechanism of action of 4-oxazolidinone derivatives.

Experimental Workflow for MIC Determination

The following diagram illustrates the key steps in determining the Minimum Inhibitory Concentration of an antibacterial agent.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate 96-well plate with bacteria and compound dilutions Inoculum->Inoculate Dilution Serial Dilution of 4-Oxazolidinone and Linezolid Dilution->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Observe Observe for Visible Growth (Turbidity) Incubate->Observe Determine Determine MIC (Lowest concentration with no growth) Observe->Determine

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

This guide provides a foundational comparison of 4-oxazolidinone derivatives and linezolid. The presented data and protocols are intended to support further research and development in the critical area of antibacterial drug discovery.

References

Comparative docking studies of 4-oxazolidinone analogues with target proteins

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of molecular docking studies reveals the versatility of the 4-oxazolidinone scaffold in targeting a diverse range of proteins implicated in bacterial infections, cancer, and viral diseases. These in silico studies provide valuable insights into the structure-activity relationships and binding mechanisms of 4-oxazolidinone analogues, guiding the development of more potent and selective therapeutic agents.

Quantitative Docking and Activity Data

The following tables summarize the quantitative data from various docking and biological activity studies of 4-oxazolidinone and related 4-thiazolidinone analogues against different biological targets.

Table 1: Docking Scores and Binding Energies of 4-Oxazolidinone Analogues

Compound ClassTarget ProteinDocking Score / Binding Energy (kcal/mol)Docking SoftwareReference
γ-Butyrolactone & Oxazolidinone LigandsSigma 1 Receptor (s1R)-2.018 to -84.106 (Binding Free Energy)Schrödinger (Glide, MM/GBSA)[1]
γ-Butyrolactone & Oxazolidinone LigandsSigma 2 Receptor (s2R)-84.578 to -114.210 (Binding Free Energy)Schrödinger (Glide, MM/GBSA)[1]
Oxazolidinone DerivativesCyclin-Dependent Kinases (CDKs)Suggested binding affinitySwissDock[2]
Thiazolidin-4-one Analoguesβ-carbonic anhydraseNot specified, but efficient binding reportedNot specified[3]
Thiazolidin-4-one InhibitorsHuman Dihydroorotate Dehydrogenase (hDHODH)Lowest binding energy conformation selectedAutoDock[4]

Table 2: Biological Activity of 4-Oxazolidinone and 4-Thiazolidinone Analogues

Compound ID / Analogue SeriesTarget/Cell LineActivity (IC₅₀ / MIC in µM)Biological EffectReference
LPSF/NBM-1HL-6054.83Cytotoxic[2]
LPSF/NBM-2MOLT-451.61Cytotoxic, G2/M cell cycle arrest[2][5]
Thiazolidinone Analogue 7 HepG275Anticancer[3]
Thiazolidinone Analogue 5 HepG29.082Anticancer, S phase arrest[6][7]
Thiazolidinone Analogue 6b HepG24.712Anticancer, G1 phase arrest[6][7]
Thiazolidinone-Sulfanilamide Hybrid 9 MCF-73.96Antiproliferative[8]
PNU-107922 & PNU-140457S. aureus, S. pneumoniae~0.5-1 µg/ml (MIC)Antibacterial[9]
hDHODH Inhibitor 10 hDHODH0.188Enzyme Inhibition[4]
hDHODH Inhibitor 16 hDHODH0.593Enzyme Inhibition[4]

Experimental Protocols

Molecular docking is a key computational method used to predict the binding orientation and affinity of a ligand to a target protein.[10] The protocols employed in the cited studies vary in software and specific parameters, but generally follow a standardized workflow.

A. General Molecular Docking Workflow

A typical workflow involves preparation of both the protein and the ligand, followed by the docking simulation and analysis of the results.

  • Protein Preparation : The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, hydrogen atoms are added, and charges are assigned.

  • Ligand Preparation : The 2D or 3D structure of the 4-oxazolidinone analogue is created. The structure is then optimized to its lowest energy conformation, and appropriate charges are assigned.[11]

  • Receptor Grid Generation : A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.[11]

  • Docking Simulation : The ligand is placed in the defined grid box, and the docking software samples different conformations and orientations of the ligand, scoring each based on a defined scoring function.[11]

  • Pose Analysis : The resulting poses are analyzed, often by selecting the one with the lowest binding energy, to study the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues.[4]

B. Specific Software and Methods

  • Schrödinger Suite (Glide/Prime) : This commercial software is frequently used for docking studies. The Glide module is used for the docking calculations, often in Extra Precision (XP) mode.[11] The Prime module's Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is then used to calculate the binding free energies of the docked poses, providing a more refined estimation of binding affinity.[1][11]

  • AutoDock : An open-source software that uses a Lamarckian genetic algorithm for conformational searching.[4] It is widely used for its flexibility and accuracy. AutoDock 4, AutoDock Vina, and DOCK 6 have been comparatively assessed for their ability to model oxazolidinone-ribosome interactions, with DOCK 6 showing the most consistent performance in reproducing the native pose.[12][13][14]

  • SwissDock : A web server for blind docking, which is useful when the binding site of the target is unknown.[2] Analysis of the results is often performed using visualization software like UCSF Chimera or Biovia Discovery Studio.[2]

Visualizing Mechanisms and Workflows

Antibacterial Mechanism of Action

Oxazolidinones, such as the antibiotic Linezolid, exert their antibacterial effect by inhibiting protein synthesis. They bind to the 23S rRNA component of the 50S ribosomal subunit, preventing the formation of the initiation complex, a crucial step in bacterial protein translation.[15][16]

G cluster_bacterium Bacterial Cell 50S 50S Ribosomal Subunit InitiationComplex 70S Initiation Complex 50S->InitiationComplex 30S 30S Ribosomal Subunit 30S->InitiationComplex Protein Bacterial Protein InitiationComplex->Protein Translation Oxazolidinone 4-Oxazolidinone Analogue Oxazolidinone->50S Binds to 23S rRNA

Caption: Mechanism of bacterial protein synthesis inhibition by 4-oxazolidinone analogues.

Proposed Anticancer Mechanism

Certain 4-oxazolidinone derivatives have shown potential as anticancer agents. Docking studies suggest they may bind to and inhibit Cyclin-Dependent Kinases (CDKs).[2] This inhibition disrupts the cell cycle, leading to arrest at the G2/M phase and ultimately inducing apoptosis (programmed cell death) in cancer cells.[2][5]

G Oxazolidinone 4-Oxazolidinone Analogue CDK Cyclin-Dependent Kinase (CDK) Oxazolidinone->CDK Inhibits CellCycle Cell Cycle Progression CDK->CellCycle Regulates Arrest G2/M Phase Arrest CellCycle->Arrest Leads to Apoptosis Apoptosis in Cancer Cell Arrest->Apoptosis

Caption: Proposed anticancer mechanism of 4-oxazolidinone analogues via CDK inhibition.

General Molecular Docking Workflow

The process of molecular docking follows a structured sequence of steps, from preparing the molecules to analyzing their potential interactions. This computational workflow is fundamental in structure-based drug design.

G A 1. Protein Preparation (PDB) C 3. Receptor Grid Generation A->C B 2. Ligand Preparation (4-Oxazolidinone) B->C D 4. Docking Simulation (e.g., AutoDock, Glide) C->D E 5. Binding Pose & Energy Analysis D->E F 6. Identify Key Interactions E->F

Caption: A generalized workflow for molecular docking studies.

References

Head-to-head comparison of different catalysts for oxazolidinone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The oxazolidinone ring is a privileged scaffold in medicinal chemistry, most notably recognized in the linezolid class of antibiotics. The efficient and stereoselective synthesis of this heterocyclic motif is a critical endeavor in drug discovery and development. A variety of catalytic systems have been developed to facilitate this synthesis, each with distinct advantages and operational windows. This guide provides a head-to-head comparison of four distinct and representative catalytic strategies: a classic organocatalyst, a transition-metal catalyst for asymmetric synthesis, a recyclable heterogeneous catalyst, and a novel biocatalyst.

Performance Comparison of Key Catalytic Systems

The following table summarizes the quantitative performance of four selected catalysts for oxazolidinone synthesis, highlighting their different approaches, efficiencies, and applications.

Catalyst SystemCatalyst TypeReaction TypeCatalyst LoadingTemperatureTimeYieldEnantioselectivity (ee)Key Advantages
Tetraarylphosphonium Salts (TAPS) Organocatalyst (Homogeneous)[3+2] Cycloaddition of Epoxides & Isocyanates5-10 mol%80-120 °C12-24 hGood to Excellent (up to 95%)N/A (for achiral) or substrate-dependentMetal-free, high regioselectivity, robust for various substrates.
Ruthenium(II)-NHC Complexes Transition Metal (Homogeneous)Asymmetric Hydrogenation of 2-Oxazolones0.2-1 mol%0 °C24 hExcellent (up to 99%)Excellent (up to 96%)High enantioselectivity, low catalyst loading, scalable.
Magnetic Mg-Fe Binary Oxides HeterogeneousCyclization of Epoxides & Carbamates~10 wt%140 °C8-12 hGood to Excellent (up to 97%)N/AEasily separable and recyclable, solvent-free potential.
Engineered Myoglobin BiocatalystIntramolecular C(sp³)-H AminationN/A (whole cell or lysate)Room Temp - 37 °C12-24 hGoodHigh (up to >99%)High enantioselectivity, mild reaction conditions, green chemistry.

Reaction Mechanisms and Experimental Workflows

Visualizing the underlying processes is key to understanding and implementing these catalytic systems. The following diagrams, rendered using Graphviz, illustrate a common mechanistic pathway for oxazolidinone synthesis and a generalized experimental workflow.

G cluster_reactants Reactants cluster_catalyst Catalyst Activation cluster_mechanism Mechanism Steps cluster_product Product Epoxide Epoxide Step1 Epoxide Ring Opening Epoxide->Step1 Isocyanate Isocyanate Step2 Nucleophilic Attack by Isocyanate Isocyanate->Step2 Catalyst Catalyst (e.g., Lewis Acid/Base) Catalyst->Step1 Step1->Step2 Activated Intermediate Step3 Intramolecular Cyclization Step2->Step3 Oxazolidinone Oxazolidinone Step3->Oxazolidinone

Caption: General mechanism for catalyst-mediated oxazolidinone synthesis from an epoxide and an isocyanate.

G start Start: Prepare Reaction Vessel add_reactants Add Reactants (e.g., Epoxide, Isocyanate) & Solvent start->add_reactants add_catalyst Add Catalyst add_reactants->add_catalyst reaction Run Reaction (Stirring, Heating/Cooling, Inert Atmosphere) add_catalyst->reaction monitoring Monitor Progress (TLC, GC, LC-MS) reaction->monitoring monitoring->reaction Continue workup Reaction Quench & Aqueous Workup monitoring->workup Complete separation Catalyst Separation (Filtration for Heterogeneous, Extraction for Homogeneous) workup->separation purification Purify Product (Column Chromatography, Recrystallization) separation->purification analysis Analyze Product (NMR, MS, etc.) purification->analysis end End: Pure Oxazolidinone analysis->end

Caption: A typical experimental workflow for catalyzed oxazolidinone synthesis.

Detailed Experimental Protocols

The following protocols are representative examples for each catalytic system, compiled from published literature. Researchers should consult the primary sources for specific substrate details and safety information.

Tetraarylphosphonium Salt (TAPS) Catalyzed Synthesis

This protocol describes the [3+2] cycloaddition of an epoxide and an isocyanate using a TAPS organocatalyst.[1][2]

  • Materials:

    • Epoxide (1.0 mmol, 1.0 equiv)

    • Isocyanate (1.1 mmol, 1.1 equiv)

    • Tetraphenylphosphonium bromide (TAPS catalyst, 0.05 mmol, 5 mol%)

    • Anhydrous toluene (5 mL)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the tetraphenylphosphonium bromide catalyst.

    • Add the epoxide and anhydrous toluene to the flask.

    • Add the isocyanate to the reaction mixture.

    • Heat the mixture to 100 °C and stir for 12-24 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Upon completion, cool the reaction to room temperature.

    • Concentrate the mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired oxazolidinone.

Ruthenium(II)-NHC Catalyzed Asymmetric Hydrogenation

This protocol outlines the highly enantioselective hydrogenation of a 2-oxazolone substrate.[3][4][5]

  • Catalyst Preparation:

    • In a glovebox, [Ru(2-methylallyl)₂(COD)] (0.10 mmol) and (R,R)-SINpEt·HBF₄ ligand (0.20 mmol) are stirred in n-hexane (5.0 mL).

    • NaOt-Bu (0.24 mmol) is added, and the mixture is stirred at 70 °C for 16 hours to form the active catalyst suspension.

  • Hydrogenation Procedure:

    • In a separate vial, dissolve the 2-oxazolone substrate (0.20 mmol) in a solvent mixture (e.g., cyclohexane/THF, 20:1).

    • Add the prepared catalyst suspension (0.2 mL of the 0.02 M suspension, 1 mol%) to the substrate solution.

    • Place the vial into an autoclave.

    • Pressurize the autoclave with hydrogen gas (50 bar) and cool the reaction to 0 °C.

    • Stir the reaction for 24 hours.

    • Carefully vent the autoclave and concentrate the solvent.

    • Purify the product by flash column chromatography.

    • Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

Magnetic Mg-Fe Binary Oxide Catalyzed Synthesis

This protocol describes a heterogeneous catalysis method for synthesizing oxazolidinones from epoxides and carbamates.

  • Materials:

    • Propylene oxide (10 mmol, 1.0 equiv)

    • Ethyl carbamate (15 mmol, 1.5 equiv)

    • Mg-Fe binary oxide catalyst (MgFe-400, 58 mg, ~10 wt% relative to propylene oxide)

  • Procedure:

    • To a stainless steel autoclave with a glass liner and a magnetic stir bar, add the Mg-Fe binary oxide catalyst, propylene oxide, and ethyl carbamate.

    • Seal the autoclave and heat the reaction mixture to 140 °C.

    • Stir the mixture for 8-12 hours.

    • After the reaction is complete, cool the autoclave to room temperature.

    • Open the autoclave and add a solvent (e.g., ethyl acetate) to the mixture.

    • Use a strong external magnet to hold the catalyst to the side of the vessel and decant the product solution.

    • The catalyst can be washed with solvent, dried, and reused for subsequent reactions.

    • Analyze the liquid product mixture by GC-MS and purify by distillation or chromatography.

Engineered Myoglobin-Catalyzed Intramolecular Amination

This protocol provides a general outline for a biocatalytic approach to synthesizing enantioenriched oxazolidinones.

  • Biocatalyst Preparation:

    • Express the engineered myoglobin variant in E. coli cells. The reaction can be performed using whole cells, cell lysate, or purified enzyme.

  • Reaction Procedure (using whole cells):

    • In a reaction vessel, suspend the E. coli cells expressing the engineered myoglobin in a buffered solution (e.g., phosphate buffer, pH 7.4).

    • Add the carbamate substrate (e.g., 1-5 mM final concentration), typically dissolved in a co-solvent like DMSO.

    • Add any necessary co-reagents for nitrene formation (e.g., from an azide precursor).

    • Incubate the reaction mixture at a controlled temperature (e.g., 25-37 °C) with shaking for 12-24 hours.

    • Monitor the reaction by taking aliquots, extracting with an organic solvent (e.g., ethyl acetate), and analyzing by LC-MS or chiral HPLC.

    • Once the reaction is complete, pellet the cells by centrifugation.

    • Extract the supernatant with an organic solvent.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product for purification.

References

Safety Operating Guide

Prudent Disposal of 4-Oxazolidinone, 2,5-diphenyl-: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring laboratory safety and proper chemical handling is paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of 4-Oxazolidinone, 2,5-diphenyl-, fostering a culture of safety and environmental responsibility.

Immediate Safety and Handling Precautions

Prior to handling 4-Oxazolidinone, 2,5-diphenyl- for disposal, ensure all appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A laboratory coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: In cases of dust generation, a NIOSH-approved respirator may be necessary.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2]

Step-by-Step Disposal Protocol

This protocol outlines the recommended procedure for the disposal of solid 4-Oxazolidinone, 2,5-diphenyl-.

  • Containment of Spills: In the event of a spill, carefully sweep the solid material to prevent dust formation.[1] Place the collected material into a clearly labeled, sealable container designated for chemical waste.

  • Waste Collection:

    • For routine disposal of unused or waste product, transfer the solid material into a suitable, labeled waste container.

    • Ensure the container is compatible with the chemical and is in good condition.

    • The label should clearly identify the contents as "4-Oxazolidinone, 2,5-diphenyl- Waste" and include any relevant hazard information.

  • Waste Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure chemical waste storage area.

    • Keep the container away from incompatible materials. While specific incompatibilities for the target compound are not documented, it is prudent to avoid strong oxidizing agents.[2]

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

    • Provide them with all necessary information regarding the waste, including the chemical name and any available safety information.

  • Environmental Protection: Under no circumstances should 4-Oxazolidinone, 2,5-diphenyl- be released into the environment. Do not dispose of this chemical down the drain or in regular trash.[1]

Considerations for Chemical Degradation

For research applications exploring the degradation of oxazolidinone compounds, studies have shown that the oxazolidinone ring can be susceptible to hydrolysis and oxidative degradation.[3][4] Any experimental protocols for chemical treatment prior to disposal must be thoroughly evaluated and approved by qualified safety personnel.

Quantitative Data Summary

No specific quantitative data for the disposal of 4-Oxazolidinone, 2,5-diphenyl- was found in the public domain. The following table summarizes general information for related compounds.

ParameterValue/InformationSource
Physical State SolidGeneral Knowledge
Recommended PPE Safety goggles, chemical-resistant gloves, lab coat. Respirator if dust is present.[1][2]
Disposal Method Collection in a labeled, sealed container for pickup by a licensed waste disposal service.[1][2][5]
Environmental Concerns Should not be released into the environment. Do not dispose of in drains or regular trash.[1]
Incompatible Materials Prudent to avoid strong oxidizing agents.[2]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 4-Oxazolidinone, 2,5-diphenyl-.

DisposalWorkflow Disposal Workflow for 4-Oxazolidinone, 2,5-diphenyl- start Start: Have 4-Oxazolidinone, 2,5-diphenyl- for Disposal spill Is it a spill? start->spill routine_disposal Routine Disposal of Unused/Waste Product spill->routine_disposal No contain_spill Contain Spill: Sweep carefully to avoid dust spill->contain_spill Yes collect_waste Collect Waste in a Labeled, Sealable Container routine_disposal->collect_waste contain_spill->collect_waste store_waste Store in Designated Chemical Waste Area collect_waste->store_waste contact_ehs Contact EHS/Licensed Waste Disposal Contractor store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Decision workflow for the safe disposal of 4-Oxazolidinone, 2,5-diphenyl-.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of 4-Oxazolidinone, 2,5-diphenyl-, thereby protecting themselves, their colleagues, and the environment.

References

Essential Safety and Handling Protocol for 4-Oxazolidinone, 2,5-diphenyl-

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 4-Oxazolidinone, 2,5-diphenyl- was found. The following guidance is based on general safety protocols for the oxazolidinone class of compounds and for handling chemicals with unknown toxicological properties. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department before handling this substance.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 4-Oxazolidinone, 2,5-diphenyl-. The procedural steps outlined below are designed to minimize risk in the absence of specific hazard data.

Personal Protective Equipment (PPE)

Given the uncharacterized nature of this specific compound, a conservative approach to PPE is required. The following table summarizes the recommended PPE for handling 4-Oxazolidinone, 2,5-diphenyl-.

Body Part Personal Protective Equipment Specifications and Remarks
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and change them immediately if contaminated.
Eyes/Face Safety goggles with side shields or a face shieldGoggles should be worn at all times. A face shield should be worn over safety glasses when there is a risk of splashing or aerosol generation.[1]
Body Laboratory coatA flame-resistant lab coat should be worn and kept buttoned.
Respiratory Use in a well-ventilated area or fume hoodIf handling powders or there is a risk of aerosolization, a NIOSH-approved respirator may be necessary.[1][2] Consult with your EHS department for respirator selection and fit-testing.

Operational Plan

Handling:

  • Always handle 4-Oxazolidinone, 2,5-diphenyl- in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1]

  • Avoid direct contact with skin and eyes.[1]

  • Prevent the formation of dust or aerosols.[1]

  • Wash hands thoroughly with soap and water after handling.[3]

  • Do not eat, drink, or smoke in the laboratory.[3]

Storage:

  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials.

Disposal Plan

The disposal of uncharacterized chemical waste is strictly regulated. Improper disposal can pose a significant environmental and safety risk.

  • Do not dispose of 4-Oxazolidinone, 2,5-diphenyl- down the drain or in regular trash.

  • All waste containing this compound must be collected in a designated, labeled, and sealed hazardous waste container.

  • The container must be clearly labeled with the chemical name and any known hazard information.

  • Contact your institution's EHS department to arrange for the proper disposal of the chemical waste. They will provide guidance on segregation and pickup procedures.[2][4][5]

Workflow for Handling Chemicals with Limited Safety Data

The following diagram outlines the logical steps for safely managing a chemical for which a specific Safety Data Sheet is not available.

cluster_prep Preparation Phase cluster_handling Handling and Disposal Phase start Start: New Chemical Handling Request (4-Oxazolidinone, 2,5-diphenyl-) sds_search Search for Specific SDS start->sds_search sds_found SDS Found? sds_search->sds_found consult_ehs Consult Institutional EHS Department sds_found->consult_ehs No ppe_plan Develop Conservative PPE and Handling Plan sds_found->ppe_plan Yes (Follow SDS) general_precautions Review General Precautions for Chemical Class (Oxazolidinones) consult_ehs->general_precautions general_precautions->ppe_plan implement_ppe Implement PPE and Handling Plan ppe_plan->implement_ppe perform_experiment Perform Experiment in Controlled Environment (e.g., Fume Hood) implement_ppe->perform_experiment waste_collection Collect Waste in Labeled Container perform_experiment->waste_collection contact_ehs_disposal Contact EHS for Waste Disposal waste_collection->contact_ehs_disposal end End: Safe Handling and Disposal Complete contact_ehs_disposal->end

Workflow for handling chemicals with limited safety data.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.